molecular formula C5H12ClNO B1286721 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride CAS No. 753023-56-2

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride

Cat. No.: B1286721
CAS No.: 753023-56-2
M. Wt: 137.61 g/mol
InChI Key: ZDXCGSRAZSWQJQ-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-aminocyclopropyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5(1-2-5)3-4-7;/h7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXCGSRAZSWQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753023-56-2
Record name 2-(1-aminocyclopropyl)ethan-1-ol hydrochloride
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Foundational & Exploratory

Investigational Chemical Profile: 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride (IUPAC Name: 2-(1-aminocyclopropyl)ethanol;hydrochloride). Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from supplier safety data sheets, extrapolations from structurally related analogs, and established principles of organic chemistry. It is intended for researchers, scientists, and drug development professionals interested in novel chemical scaffolds. The guide covers molecular identification, predicted physicochemical properties, a proposed synthetic pathway, safety and handling protocols, and potential applications in medicinal chemistry, particularly focusing on the strategic value of the aminocyclopropyl motif.

Chemical Identity and Structure

This compound is a primary amine and alcohol, presented as its hydrochloride salt. The structure incorporates a unique and highly strained cyclopropyl ring directly attached to a carbon bearing an amino group, and an adjacent ethanol moiety. This combination of functional groups suggests potential for diverse chemical interactions and biological activity.

IdentifierValueSource
IUPAC Name 2-(1-aminocyclopropyl)ethanol;hydrochlorideAK Scientific, Inc.[1]
Molecular Formula C5H12ClNOAK Scientific, Inc.[1]
Molecular Weight 137.61 g/mol AK Scientific, Inc.[1]
Canonical SMILES C1C(C1)(N)CCO.ClInferred from structure
InChI Key Inferred, not available
CAS Number Not available
Catalog Number 7866CYAK Scientific, Inc.[1]

Predicted Physicochemical Properties

PropertyPredicted Value / ObservationRationale / Comparative Data
Physical State White to off-white solidTypical for small molecule amine hydrochlorides.
Melting Point Not available; likely >150 °CAmine hydrochlorides are ionic salts and generally have high melting points.
Boiling Point Not available; decomposesLikely to decompose before boiling at atmospheric pressure.
Solubility Soluble in water; Soluble in methanol/ethanol; Sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF); Insoluble in non-polar solvents (e.g., hexanes, ether).The hydrochloride salt form and the presence of hydroxyl and ammonium groups confer high polarity and hydrogen bonding capability, favoring solubility in polar protic solvents.
pKa (Ammonium) ~9-10Estimated based on typical primary alkyl ammonium ions. The cyclopropyl group may have a minor electronic effect.

Proposed Synthesis and Reaction Chemistry

A definitive, published synthetic route for this compound has not been identified. However, a plausible and efficient synthesis can be proposed based on established methodologies for the creation of 1,2-amino alcohols and the functionalization of cyclopropane rings.

Proposed Retrosynthetic Analysis

A logical approach involves the reduction of an amino acid or a corresponding ester. The key precursor would be 1-amino-cyclopropanecarboxylic acid or its ethyl ester, which can be elaborated to the target alcohol.

G Target 2-(1-Aminocyclopropyl)ethan-1-ol HCl Freebase 2-(1-Aminocyclopropyl)ethan-1-ol Target->Freebase HCl Treatment Precursor 1-(Aminocyclopropyl)acetic acid ethyl ester Freebase->Precursor Reduction (e.g., LiAlH4) StartingMaterial 1-Aminocyclopropane-1-carboxylic acid Precursor->StartingMaterial Arndt-Eistert Homologation

Caption: Retrosynthetic analysis for 2-(1-Aminocyclopropyl)ethan-1-ol HCl.

Step-by-Step Proposed Synthesis Protocol

This protocol is a hypothetical workflow designed to yield the target compound. Each step requires experimental optimization.

Step 1: Protection of the Amine The starting material, 1-aminocyclopropane-1-carboxylic acid, contains two reactive functional groups. To selectively perform reactions on the carboxylic acid, the amine must first be protected. A tert-butyloxycarbonyl (Boc) group is a common and effective choice.

  • Dissolve 1-aminocyclopropane-1-carboxylic acid in a suitable solvent mixture (e.g., 1,4-dioxane and water).

  • Add a base such as sodium hydroxide to deprotonate the carboxylic acid and facilitate the reaction.

  • Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the Boc-protected amino acid.

Step 2: Esterification The protected amino acid is then converted to its ethyl ester to prevent the free acid from interfering with the subsequent reduction step.

  • Dissolve the Boc-protected amino acid in ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a coupling agent like DCC/DMAP.

  • Reflux the mixture until esterification is complete.

  • Work up the reaction to isolate the pure ethyl ester.

Step 3: Reduction to the Alcohol A strong reducing agent is required to convert the ester to the primary alcohol.

  • In an inert atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the Boc-protected ethyl ester in dry THF.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Carefully quench the reaction (e.g., by sequential addition of water, NaOH solution, and more water - Fieser workup).

  • Filter the resulting solids and concentrate the filtrate to obtain the Boc-protected amino alcohol.

Step 4: Deprotection and Salt Formation The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Dissolve the Boc-protected amino alcohol in a suitable solvent like ethyl acetate or methanol.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • The deprotection and salt formation occur simultaneously, typically resulting in the precipitation of the final product.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

G cluster_0 Synthesis Workflow A 1. Amine Protection (Boc Anhydride) B 2. Esterification (Ethanol, H+) A->B C 3. Reduction (LiAlH4) B->C D 4. Deprotection / Salt Formation (HCl) C->D E Final Product: 2-(1-Aminocyclopropyl)ethan-1-ol HCl D->E

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic and Analytical Characterization (Predicted)

No experimental spectra are available. The following are predictions of the key signals expected in ¹H NMR, ¹³C NMR, and mass spectrometry for the free base form, 2-(1-Aminocyclopropyl)ethan-1-ol.

¹H NMR (in CDCl₃, ~400 MHz):

  • δ 3.7-3.8 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH). The signal would be a triplet due to coupling with the adjacent CH₂ group.

  • δ 1.6-1.8 ppm (t, 2H): Methylene protons adjacent to the cyclopropyl ring (-C(C₂H₄)CH₂-). This signal would also be a triplet.

  • δ 2.5-3.5 ppm (br s, 3H): Broad singlet corresponding to the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. Disappears upon D₂O exchange.

  • δ 0.4-0.8 ppm (m, 4H): Multiplet for the four methylene protons of the cyclopropane ring, which are diastereotopic and would likely show complex coupling.

¹³C NMR (in CDCl₃, ~100 MHz):

  • δ ~60-65 ppm: Methylene carbon of the ethanol group (-CH₂OH).

  • δ ~40-45 ppm: Methylene carbon adjacent to the cyclopropyl ring.

  • δ ~30-35 ppm: Quaternary carbon of the cyclopropyl ring bearing the amino group.

  • δ ~10-15 ppm: The two equivalent methylene carbons of the cyclopropane ring.

Mass Spectrometry (ESI+):

  • [M+H]⁺: Expected at m/z = 102.09, corresponding to the protonated free base (C₅H₁₂NO⁺).

Safety, Handling, and Storage

The following safety information is derived from the material safety data sheet provided by AK Scientific, Inc.[1]

GHS Hazard Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Precautionary Measures:

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing dust or fumes.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1] An eyewash station should be readily available.[1]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]

Applications in Drug Development and Medicinal Chemistry

While no specific applications for this compound have been reported, its structural motifs are of significant interest in drug discovery.

The Cyclopropyl Moiety: The cyclopropane ring is a "bioisostere" for groups like gem-dimethyl or phenyl rings.[2] Its inclusion in a drug candidate can:

  • Improve Metabolic Stability: The strained ring is often more resistant to metabolic degradation than a simple alkyl chain.[2]

  • Enhance Potency and Selectivity: The rigid, three-dimensional structure can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing affinity and selectivity.[2]

  • Modulate Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility.

The Amino Alcohol Moiety: The 1,2-amino alcohol is a common pharmacophore found in numerous biologically active compounds, including beta-blockers and other receptor modulators. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.

Potential Therapeutic Areas: Given these features, this scaffold could serve as a valuable building block for creating new chemical entities (NCEs) for a range of therapeutic targets. The combination of the rigid cyclopropyl group with the flexible amino alcohol linker provides a unique vector for exploring chemical space in areas such as:

  • Neuroscience (e.g., targeting GPCRs or ion channels)

  • Oncology

  • Infectious diseases[2]

G cluster_0 Medicinal Chemistry Implications cluster_1 Potential Therapeutic Areas Compound 2-(1-Aminocyclopropyl)ethan-1-ol HCl Cyclopropyl Group Amino Alcohol Linker Prop1 Improved Metabolic Stability Compound:f0->Prop1 Prop2 Enhanced Potency & Selectivity Compound:f0->Prop2 Prop3 Conformational Rigidity Compound:f0->Prop3 Prop4 H-Bonding Interactions Compound:f1->Prop4 App1 Neuroscience (GPCRs, Ion Channels) Prop1->App1 App2 Oncology Prop1->App2 App3 Antiviral / Antibacterial Agents Prop1->App3 Prop2->App1 Prop2->App2 Prop2->App3 Prop3->App1 Prop3->App2 Prop3->App3 Prop4->App1 Prop4->App2 Prop4->App3

Caption: Conceptual links between the molecule's structure and its potential applications.

Conclusion and Future Work

This compound is an investigational compound with significant potential as a building block in medicinal chemistry. While experimental data remains scarce, its structural features suggest favorable properties for drug design. Future research should focus on:

  • Experimental Validation: Executing the proposed synthesis or an alternative route to obtain a physical sample.

  • Full Characterization: Performing comprehensive spectroscopic analysis (NMR, IR, MS) and measuring key physical properties (melting point, solubility, pKa).

  • Biological Screening: Incorporating the scaffold into a library of diverse small molecules for screening against various biological targets to uncover novel therapeutic activities.

This document serves as a foundational guide to stimulate and direct future research into this promising chemical entity.

References

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4068. [Link]

Sources

An In-Depth Technical Guide to 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Modern Medicinal Chemistry

The cyclopropyl group, a small, highly strained three-membered carbocycle, has emerged as a privileged structural motif in contemporary drug design.[1][2] Its unique stereoelectronic properties—including coplanarity of the carbon atoms, shortened C-C bonds with enhanced π-character, and stronger C-H bonds—confer a range of advantageous attributes to bioactive molecules.[1] Incorporation of a cyclopropyl ring can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to biological targets through conformational rigidity, and modulate physicochemical properties such as solubility and membrane permeability.[1][3] These benefits have led to the successful integration of the cyclopropyl fragment into numerous preclinical and clinical drug candidates, where it often serves as a bioisosteric replacement for gem-dimethyl groups or unsaturated moieties.[2]

This technical guide focuses on 2-(1-aminocyclopropyl)ethan-1-ol hydrochloride (CAS Number: 753023-56-2), a bifunctional building block that combines the desirable features of the cyclopropylamine core with a flexible hydroxyethyl side chain. This unique combination of a rigid cyclopropyl scaffold and a polar, functionalized chain presents intriguing possibilities for its application as a key intermediate in the synthesis of novel therapeutic agents. This document will provide a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established methodologies for analogous compounds, and a discussion of its potential applications in the field of drug discovery.

Physicochemical and Structural Properties

While detailed experimental data for this compound is not extensively published, its fundamental properties can be derived from its chemical structure and data for analogous compounds.

PropertyValueSource
CAS Number 753023-56-2Internal Database
Molecular Formula C₅H₁₂ClNOInternal Database
Molecular Weight 137.61 g/mol Internal Database
IUPAC Name This compoundInternal Database
Appearance Expected to be a white to off-white solidInferred from similar amino alcohol hydrochlorides
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolInferred from similar amino alcohol hydrochlorides
Melting Point Not available-
Boiling Point Not available-

Proposed Synthesis Pathway

Synthesis_Workflow cluster_0 Step 1: Reduction of Nitrile cluster_1 Step 2: Hydrochloride Salt Formation A 1-(hydroxymethyl)cyclopropane-1-carbonitrile B 2-(1-aminocyclopropyl)ethan-1-ol A->B LiAlH4 or H2/Catalyst C 2-(1-aminocyclopropyl)ethan-1-ol D This compound C->D HCl in inert solvent

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(1-Aminocyclopropyl)ethan-1-ol from 1-(Hydroxymethyl)cyclopropane-1-carbonitrile

  • Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) for a high-yielding, albeit less scalable, approach, or catalytic hydrogenation for a more industrially viable process.

  • Procedure (using catalytic hydrogenation):

    • To a solution of 1-(hydroxymethyl)cyclopropane-1-carbonitrile in a suitable alcoholic solvent such as methanol or ethanol, add a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

    • Pressurize the reaction vessel with hydrogen gas to an appropriate pressure.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, carefully filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(1-aminocyclopropyl)ethan-1-ol.

Step 2: Formation of this compound

  • Rationale: The formation of a hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling properties of amine-containing compounds. This is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent.

  • Procedure:

    • Dissolve the crude 2-(1-aminocyclopropyl)ethan-1-ol in an inert organic solvent such as diethyl ether, ethyl acetate, or isopropanol.

    • Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound.

Analytical Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methylene protons of the ethan-1-ol side chain, and the methine proton adjacent to the hydroxyl group. The signals for the amine and hydroxyl protons may be broad and their chemical shifts can be concentration-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropyl ring, and the two carbons of the ethan-1-ol side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit broad absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. C-H stretching vibrations of the cyclopropyl and ethyl groups, as well as C-N and C-O stretching bands, would also be present.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block for the synthesis of a diverse range of potential drug candidates.

  • As a Scaffold for Novel Bioactive Molecules: The primary amine and hydroxyl groups provide two points for further chemical modification, allowing for the construction of compound libraries for high-throughput screening. The cyclopropylamine moiety can be incorporated into scaffolds targeting a variety of enzymes and receptors. For instance, cyclopropylamine derivatives have been investigated as inhibitors of monoamine oxidase (MAO) for the treatment of depression and neurodegenerative diseases.[4]

  • Enhancement of Pharmacokinetic Properties: The rigid cyclopropyl group can be strategically introduced into a lead compound to improve its metabolic stability and reduce off-target effects.[2] The hydrophilic ethan-1-ol side chain can enhance aqueous solubility, a critical parameter for oral bioavailability.

  • Antimicrobial Drug Development: Amide derivatives containing a cyclopropane ring have demonstrated promising antibacterial and antifungal activities.[5][6] this compound can serve as a starting material for the synthesis of novel amide and other derivatives for evaluation as antimicrobial agents.

Applications cluster_0 Key Structural Features cluster_1 Potential Therapeutic Applications A This compound B Rigid Cyclopropyl Core A->B C Primary Amine A->C D Hydroxyethyl Side Chain A->D E Enzyme Inhibitors (e.g., MAOIs) B->E Metabolic Stability C->E Pharmacophore F Antimicrobial Agents C->F Derivatization Site G CNS-active Compounds D->G Improved Solubility

Caption: Relationship between the structural features of this compound and its potential applications.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic transformations. The combination of a rigid cyclopropylamine core and a functionalized side chain offers a versatile platform for the design and synthesis of novel drug candidates with potentially enhanced pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Sources

An In-Depth Technical Guide on the Postulated Mechanism of Action of 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride is a synthetic molecule featuring a unique combination of a cyclopropylamine and an ethanolamine moiety. While direct pharmacological studies on this specific compound are not publicly available, its structural components are present in numerous biologically active agents. This technical guide provides a comprehensive, hypothesis-driven exploration of its potential mechanisms of action. Drawing on established knowledge of cyclopropylamine and ethanolamine pharmacology, we postulate several plausible biological targets and pathways. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this and structurally related compounds, offering detailed, actionable experimental protocols to elucidate its therapeutic potential.

Introduction: Deconstructing a Molecule of Untapped Potential

The field of medicinal chemistry continuously explores novel chemical scaffolds to address unmet medical needs. This compound presents an intriguing structural architecture, merging the rigid, strained ring system of cyclopropylamine with the flexible, polar side chain of ethanolamine. The cyclopropylamine functional group is a well-established pharmacophore found in a variety of approved drugs and clinical candidates, known to interact with a range of biological targets.[1][2] Similarly, the ethanolamine scaffold is a fundamental building block in cellular biology and is incorporated into various therapeutic agents.[3][4]

To date, the specific mechanism of action of this compound remains uncharacterized in peer-reviewed literature. This guide, therefore, adopts a rational, structure-based approach to propose and elaborate on several high-probability mechanisms of action. Our analysis is grounded in the established pharmacology of its constituent moieties, providing a solid scientific framework for future research endeavors.

Postulated Mechanism I: Enzyme Inhibition via the Cyclopropylamine Moiety

The cyclopropylamine group is a known "mechanism-based inactivator" or "suicide inhibitor" of several enzymes, most notably monoamine oxidase (MAO).[1] The inherent strain of the cyclopropane ring can be exploited in enzymatic reactions, leading to the formation of a highly reactive species that covalently binds to the enzyme, causing irreversible inhibition.

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are critical enzymes in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to increased synaptic availability of these neurotransmitters and is a clinically validated strategy for the treatment of depression and Parkinson's disease. The cyclopropylamine moiety in tranylcypromine, a well-known MAO inhibitor, is central to its mechanism of action.

Hypothetical Signaling Pathway: MAO Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2-ACE-HCl 2-(1-Aminocyclopropyl) ethan-1-ol HCl MAO Monoamine Oxidase (MAO) 2-ACE-HCl->MAO Irreversible Inhibition Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Neurotransmitters->MAO Metabolism Increased_NTs Increased Neurotransmitter Concentration Neurotransmitters->Increased_NTs Increased Release Receptors Postsynaptic Receptors Increased_NTs->Receptors Binding Signal Neuronal Signaling Receptors->Signal

Caption: Postulated MAO inhibition by 2-(1-Aminocyclopropyl)ethan-1-ol HCl.

Experimental Validation: MAO Inhibition Assay

A robust, step-by-step protocol to assess the MAO inhibitory activity of this compound is outlined below.

Objective: To determine the in vitro inhibitory potency (IC50) of the test compound against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate buffer (pH 7.4)

  • Clorgyline (selective MAO-A inhibitor control)

  • Pargyline (selective MAO-B inhibitor control)

  • 96-well microplates (black, clear bottom)

  • Microplate reader with fluorescence capabilities

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in phosphate buffer. Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Phosphate buffer

    • Test compound or control inhibitor at various concentrations

    • MAO-A or MAO-B enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) along with Amplex Red and HRP to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome & Interpretation:

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (B/A)
2-(1-Aminocyclopropyl)ethan-1-ol HClTo be determinedTo be determinedTo be determined
Clorgyline (Control)~1-10>1000>100
Pargyline (Control)>1000~50-100<0.1

A low IC50 value would indicate potent inhibition of the respective MAO isoform. The selectivity index will reveal if the compound is a selective or non-selective inhibitor.

Postulated Mechanism II: Neuromodulation via Receptor Interaction

The structural similarity of the aminocyclopropyl group to certain amino acid neurotransmitters suggests a potential for interaction with neuronal receptors.

NMDA Receptor Modulation

1-Aminocyclopropanecarboxylic acid (ACC), a structurally related compound, is known to be a ligand at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[5][6] It is plausible that this compound could also interact with this or other sites on the NMDA receptor complex, potentially acting as an agonist, antagonist, or allosteric modulator.

Hypothetical Signaling Pathway: NMDA Receptor Modulation

NMDA_Modulation cluster_synapse Excitatory Synapse 2-ACE-HCl 2-(1-Aminocyclopropyl) ethan-1-ol HCl Glycine_Site Glycine Site 2-ACE-HCl->Glycine_Site Potential Binding NMDAR NMDA Receptor Ion_Channel Ion Channel (Ca2+) NMDAR->Ion_Channel Opens Glycine_Site->NMDAR Glutamate Glutamate Glutamate->NMDAR Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream_Signaling

Caption: Postulated modulation of the NMDA receptor by 2-(1-Aminocyclopropyl)ethan-1-ol HCl.

Experimental Validation: Radioligand Binding Assay

Objective: To assess the binding affinity of this compound to the glycine site of the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [3H]-Glycine (radioligand)

  • Unlabeled glycine (for determining non-specific binding)

  • Tris-HCl buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Binding Assay: In test tubes, combine:

    • Rat cortical membranes

    • [3H]-Glycine at a fixed concentration

    • Varying concentrations of this compound or unlabeled glycine

  • Incubation: Incubate the mixture at 4°C for a specified time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled glycine) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to calculate the Ki (inhibition constant).

Postulated Mechanism III: Influence of the Ethanolamine Moiety

The ethanolamine portion of the molecule may influence its pharmacokinetic profile or contribute directly to its pharmacological effects.

Modulation of Phospholipid Metabolism

Ethanolamine is a precursor for the synthesis of phosphatidylethanolamine (PE), a key component of cell membranes.[7] Alterations in PE levels can impact membrane fluidity, protein function, and cell signaling. It is conceivable that this compound could be recognized by enzymes in the Kennedy pathway of PE synthesis, potentially acting as a substrate or inhibitor.[7]

Sclerosing Activity

Ethanolamine itself is used as a sclerosing agent to treat hemorrhoids by inducing inflammation and fibrosis.[4][8] While the concentration required for this effect is typically high, it is a potential activity to consider, particularly in specific localized applications.

Conclusion and Future Directions

This technical guide has delineated several plausible, scientifically-grounded mechanisms of action for this compound based on its structural motifs. The primary hypotheses center on the inhibition of monoamine oxidase and the modulation of the NMDA receptor, with secondary possibilities involving the ethanolamine moiety's role in phospholipid metabolism.

The experimental protocols provided herein offer a clear and actionable path for researchers to systematically investigate these hypotheses. The elucidation of the precise mechanism of action of this compound will be crucial in determining its potential therapeutic applications, which could span from central nervous system disorders to other conditions, depending on its specific biological targets. Further studies, including in vivo animal models and comprehensive pharmacokinetic and toxicological profiling, will be essential to fully characterize the pharmacological profile of this compound and unlock its therapeutic potential.

References

  • This guide is a theoretical exploration, and as such, no direct citations for the compound are available.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Wikipedia. (2024). Ethanolamine. Retrieved from [Link]

  • Stamford, A. W., et al. (1994). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. Neuroscience Letters, 173(1-2), 153-157. Retrieved from [Link]

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  • PharmaCompass. (n.d.). Ethanolamine. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4068. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Ethanolamine. PubChem Compound Summary for CID 700. Retrieved from [Link]

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  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Vance, J. E., & Tasseva, G. (2013). Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 523-532. Retrieved from [Link]

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Introduction: The Aminocyclopropyl Motif - A Constrained Scaffold of Unique Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Aminocyclopropyl Compounds

The cyclopropane ring, the smallest of the carbocycles, has long fascinated chemists due to its unique electronic properties and inherent ring strain. When incorporated into molecular scaffolds, it imparts a rigid, three-dimensional geometry that can precisely orient functional groups for optimal interaction with biological targets. The addition of an amino group to this strained ring system creates the aminocyclopropyl motif, a "privileged structure" in medicinal chemistry and chemical biology. These compounds serve as conformationally restricted amino acid mimics and versatile building blocks for a diverse array of biologically active molecules.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the multifaceted biological activities of aminocyclopropyl compounds. We will delve into their roles as potent enzyme inhibitors, modulators of neurotransmission, and promising agents in the fields of oncology and infectious diseases. By exploring the underlying mechanisms of action and providing detailed experimental protocols, this document aims to serve as a technical resource for the design, evaluation, and application of this remarkable class of molecules.

Section 1: The Aminocyclopropyl Scaffold: A Foundation for Biological Activity

The potency and selectivity of a drug molecule are intrinsically linked to its three-dimensional shape and the spatial arrangement of its pharmacophoric elements. The aminocyclopropyl core offers a distinct advantage in drug design by locking substituents into well-defined positions, thereby reducing the entropic penalty upon binding to a target protein. This conformational rigidity is a direct consequence of the σ-orbitals of the cyclopropane ring possessing a high degree of p-character, leading to shorter carbon-carbon bonds and a unique electronic nature.

The presence of the primary or substituted amino group provides a critical anchor for hydrogen bonding and salt bridge formation, common interactions in ligand-receptor binding pockets. The combination of this polar group with the nonpolar cyclopropyl ring creates an amphipathic character that can be finely tuned through chemical synthesis.

cluster_aminocyclopropane Aminocyclopropyl Scaffold cluster_properties Key Properties C1 C C2 C C1->C2 N N C1->N R1 C1->R1 C3 C C2->C3 R2 C2->R2 C3->C1 R3 C3->R3 R4 R⁴ C3->R4 R5 R⁵ N->R5 R6 R⁶ N->R6 p1 Conformational Rigidity p2 sp³-rich Scaffold p3 Precise Vectorial Display of Substituents (R¹, R², etc.) p4 H-bond Donor/Acceptor (Amino Group)

Caption: Core structure and key properties of the aminocyclopropyl scaffold.

The development of stereoselective synthetic methods has been crucial for exploring the biological potential of these compounds.[1][2] Modern catalytic approaches allow for the efficient construction of aminocyclopropanes with high control over diastereoselectivity and enantioselectivity, enabling detailed structure-activity relationship (SAR) studies.[1][2]

Section 2: Potent and Selective Enzyme Inhibition

The constrained nature of the aminocyclopropyl ring makes it an excellent scaffold for designing enzyme inhibitors that can mimic transition states or bind with high affinity to active sites.

A Case Study: Inhibition of Ethylene Biosynthesis in Plants

The most extensively studied biological activity of an aminocyclopropyl compound is that of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[3][4] The biosynthesis of ethylene involves two key enzymes that are primary targets for inhibition:

  • ACC Synthase (ACS): This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC.[3][5]

  • ACC Oxidase (ACO): This iron(II)-dependent oxygenase catalyzes the final step, the oxidation of ACC to ethylene.[3]

Inhibitors of these enzymes have been instrumental in dissecting the ethylene signaling pathway and have found commercial use in agriculture to control ripening and senescence.

Ethylene_Biosynthesis SAM S-Adenosyl- L-methionine (SAM) ACS ACC Synthase (ACS) SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene ACS->ACC ACO->Ethylene Inhibitor_ACS Inhibitors: Aminoethoxyvinylglycine (AVG) Aminooxyacetic acid (AOA) Inhibitor_ACS->ACS Competitive Inhibition Inhibitor_ACO Inhibitor: α-Aminoisobutyric acid (AIB) Inhibitor_ACO->ACO Competitive Inhibition

Caption: The ethylene biosynthesis pathway and points of inhibition.

Known inhibitors like aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) act as competitive inhibitors of ACC synthase by interfering with the PLP cofactor.[5] α-Aminoisobutyric acid (AIB), a structural analog of ACC, acts as a competitive inhibitor of ACC oxidase.[4] The discovery of novel, non-peptidic inhibitors, such as compounds with a quinazolinone backbone, has demonstrated that chemical screening is a viable strategy for identifying new modulators of this pathway.[6] These compounds were found to be uncompetitive inhibitors of ACC synthase, highlighting that different chemical scaffolds can achieve inhibition through varied kinetic mechanisms.[6]

Broader Applications in Enzyme Inhibition

The principles learned from the ethylene pathway extend to other enzyme families. The rigid aminocyclopropyl scaffold is being explored for the design of inhibitors for various human enzymes relevant to disease, including proteases, kinases, and metabolic enzymes. For instance, cyclopropane-containing compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[7] The ability to create specific stereoisomers is critical in this context, as enzyme active sites are chiral, and often only one enantiomer of an inhibitor will exhibit high potency.

Section 3: Modulation of Neurological Pathways

In the central nervous system (CNS), aminocyclopropyl compounds have emerged as important modulators of glutamatergic neurotransmission, primarily through their interaction with the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptor Glycine Site Ligands

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site has been a key target for therapeutic intervention in a range of neurological and psychiatric disorders.

1-aminocyclopropane-1-carboxylic acid (ACPC), a simple derivative, has been shown to act as a partial agonist or a functional antagonist at the NMDA receptor's glycine site, depending on the ambient concentrations of the full co-agonists.[8] This unique pharmacological profile has led to its investigation for schizophrenia and cognitive deficits. Studies in animal models have demonstrated that ACPC can enhance object recognition memory and cognitive flexibility without producing the antipsychotic-like side effects common to other NMDA receptor modulators.[8] This suggests that fine-tuning NMDA receptor activity, rather than simple agonism or antagonism, may be a more effective therapeutic strategy.

Table 1: Activity of Aminocyclopropyl Compounds at the NMDA Receptor

Compound Structure Pharmacological Role Investigated For Reference
ACPC 1-aminocyclopropane-1-carboxylic acid Partial Agonist / Functional Antagonist at Glycine Site Cognitive deficits in schizophrenia [8]
ACC 1-aminocyclopropane-1-carboxylic acid Glycine Site Agonist Neuropharmacological research [9]

| ACBC | 1-aminocyclobutane-1-carboxylate | Glycine Site Antagonist | Neuropharmacological research |[9] |

Note: ACBC is a cyclobutane analog but is often studied alongside ACPC and ACC.

The psychedelic compound psilocybin, while not containing a cyclopropane ring itself, has spurred interest in structurally related compounds that modulate serotonergic and glutamatergic systems.[10] The rigid nature of the aminocyclopropyl scaffold makes it an attractive starting point for designing novel CNS agents with improved selectivity and pharmacokinetic properties.

Section 4: Antimicrobial and Antiviral Applications

The search for new antimicrobial and antiviral agents is a global health priority. Aminocyclopropyl compounds offer novel scaffolds that can overcome existing resistance mechanisms.

Antibacterial and Antifungal Activity

Derivatives containing a cyclopropane ring have been shown to possess antibacterial and antifungal properties.[11][12] By incorporating the aminocyclopropyl motif into larger molecules through amide linkages, researchers have synthesized libraries of compounds with activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[11]

The mechanism of action for many of these compounds is still under investigation, but potential targets include essential bacterial enzymes or cell wall biosynthesis pathways. Molecular docking studies have suggested that some of these compounds may target lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[13]

Antiviral Potential

The development of effective antiviral drugs requires targeting specific stages of the viral life cycle, such as entry, replication, or release.[14] The rigid structure of aminocyclopropyl compounds makes them suitable for designing inhibitors of viral enzymes like proteases or polymerases, where a precise fit is essential for activity. While research in this area is still emerging, the structural novelty of the aminocyclopropyl scaffold makes it a promising area for discovering agents against viruses for which limited treatments exist.[12] Natural products containing unique structural motifs have historically been a rich source of antiviral drug leads.[15]

Section 5: Applications in Cancer Research

The unique structural features of aminocyclopropyl compounds are also being leveraged in the development of novel anticancer agents.

Induction of Apoptosis and Cytotoxicity

Several studies have reported the synthesis of novel aminophenol analogues and other derivatives containing cyclopropane moieties that exhibit potent anticancer activity.[12][16] These compounds have been shown to suppress the growth of various cancer cell lines, including those from breast cancer, prostate cancer, and leukemia.[16]

The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.[16] The efficacy of these compounds has been correlated with their ability to be incorporated into cancer cells and trigger apoptotic pathways. In some cases, these novel synthetic compounds have shown greater potency than existing anticancer agents in preclinical studies.[16] The ultimate goal of cancer therapy is to develop drugs that can selectively kill malignant cells without harming normal tissues, and the unique chemistry of aminocyclopropyl compounds provides a new avenue for achieving this selectivity.[17]

Table 2: Cytotoxic Activity of Selected Aminophenol Analogues

Compound Cancer Cell Line IC₅₀ (µM) Mechanism Reference
p-dodecylaminophenol HL60 (Leukemia) ~1.5 Apoptosis Induction [16]
p-decylaminophenol HL60 (Leukemia) ~3.0 Apoptosis Induction [16]
Fenretinide HL60 (Leukemia) ~4.0 Apoptosis Induction [16]

| p-dodecylaminophenol | MCF-7 (Breast Cancer) | ~2.0 | Growth Suppression |[16] |

Section 6: Key Experimental Protocols

To facilitate further research in this area, this section provides step-by-step methodologies for core experiments used to evaluate the biological activity of aminocyclopropyl compounds.

Protocol: In Vitro Enzyme Inhibition Assay (ACC Synthase)

This protocol describes a method to determine the inhibitory potential of a test compound against ACC synthase by measuring the production of ACC.

Causality and Self-Validation: This assay directly measures the product of the enzymatic reaction (ACC). The inclusion of a known inhibitor (AVG) serves as a positive control to validate the assay's responsiveness. A no-enzyme control accounts for any non-enzymatic product formation, ensuring that the measured activity is due to the enzyme.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: 100 mM HEPES buffer, pH 8.5, containing 10 µM pyridoxal 5'-phosphate.

    • Enzyme: Purified recombinant ACC synthase (e.g., AtACS5) diluted in assay buffer.

    • Substrate: S-adenosyl-L-methionine (SAM) solution (e.g., 500 µM in water).

    • Test Compound: Serial dilutions of the aminocyclopropyl compound in DMSO.

    • Positive Control: Aminoethoxyvinylglycine (AVG) solution.

    • Derivatization Reagent: o-Phthaldialdehyde (OPA) solution.

  • Assay Procedure:

    • In a 96-well microplate, add 5 µL of test compound dilution (or DMSO for control).

    • Add 40 µL of the diluted enzyme solution to each well (or buffer for no-enzyme control).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 5 µL of the SAM substrate solution.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding a quenching agent (e.g., HCl).

  • Quantification of ACC:

    • ACC is quantified by derivatization with OPA followed by fluorescence detection or by LC-MS.

    • For fluorescence, mix an aliquot of the reaction with OPA reagent and measure fluorescence (Excitation: 340 nm, Emission: 455 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound B Add Compound + Enzyme to Plate A->B C Pre-incubate B->C D Add Substrate (Start Reaction) C->D E Incubate D->E F Stop Reaction E->F G Quantify Product (ACC) (e.g., HPLC, Fluorescence) F->G H Calculate % Inhibition G->H I Determine IC₅₀ H->I

Caption: Workflow for an in vitro enzyme inhibition assay.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

Causality and Self-Validation: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A vehicle control (e.g., DMSO) establishes the baseline for 100% viability, while a known cytotoxic agent (e.g., cisplatin) serves as a positive control.

Methodology:

  • Cell Culture:

    • Culture cancer cells (e.g., HeLa, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Plating:

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the aminocyclopropyl test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound (or vehicle control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot cell viability versus compound concentration and determine the IC₅₀ value.

Conclusion and Future Outlook

Aminocyclopropyl compounds represent a structurally unique and biologically versatile class of molecules. From their foundational role in plant biology to their emerging applications in human health, they continue to provide fertile ground for discovery. The conformational constraint imposed by the cyclopropane ring offers a powerful tool for designing highly specific and potent modulators of biological targets. As synthetic methodologies become more sophisticated and our understanding of disease pathways deepens, we can anticipate that aminocyclopropyl-containing compounds will play an increasingly important role in the development of the next generation of therapeutics for a wide range of human diseases.

References

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  • Frontiers. From natural induction to artificial regulation: a review on the mechanisms and techniques of flowering in pineapple. Available at: [Link]

  • Frontiers. 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Available at: [Link]

  • PubMed Central. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Available at: [Link]

  • Frontiers. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Available at: [Link]

  • PubMed Central. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Available at: [Link]

  • ResearchGate. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Available at: [Link]

  • PubMed Central. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Available at: [Link]

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  • PubMed. 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Available at: [Link]

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  • PubMed. Identification of Novel Inhibitors of 1-aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis Thaliana. Available at: [Link]

  • PubMed. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Available at: [Link]

  • MDPI. Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. Available at: [Link]

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  • PubMed. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. Available at: [Link]

  • PubMed Central. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. Available at: [Link]

  • MDPI. Comprehensive Overview of Antibacterial Drugs and Natural Antibacterial Compounds Found in Food Plants. Available at: [Link]

  • YouTube. Antiviral Drugs Mechanisms of Action, Animation. Available at: [Link]

  • MDPI. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Available at: [Link]

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  • Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
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A Senior Scientist's Guide to the Discovery and Synthesis of Novel Amino Alcohol Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chiral Amino Alcohols in Drug Discovery

Amino alcohols are bifunctional organic compounds that feature both an amine and an alcohol functional group. Their hydrochloride salts are often the preferred form for pharmaceutical applications due to enhanced stability, crystallinity, and aqueous solubility. The true therapeutic power of this structural class, however, is most often realized when the carbon atoms bearing the hydroxyl and amino groups are chiral centers. The specific three-dimensional arrangement, or stereochemistry, of these enantiomers is frequently the determinant for selective, high-affinity interactions with biological targets like enzymes and receptors.[1] This principle of molecular recognition is a cornerstone of modern pharmacology, dictating both the efficacy and safety profile of many drugs.[1]

Enantiomerically pure amino alcohols are indispensable building blocks, or synthons, in the pharmaceutical industry.[1] They constitute the core structural motif in a vast array of therapeutic agents, spanning from beta-blockers (e.g., Propranolol) and antiviral agents to potent anticancer drugs, such as the side-chain of Taxol.[1][2] Given their prevalence and importance, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds is an area of continuous and intense investigation within both academic and industrial laboratories.[1][3][4] This guide provides a senior-level technical overview of the foundational and contemporary strategies for the synthesis of chiral amino alcohols, their subsequent conversion to hydrochloride salts, and the critical analytical techniques required for their rigorous characterization.

Strategic Approaches to Asymmetric Synthesis

The synthesis of a target amino alcohol is not a one-size-fits-all problem. The choice of strategy is a multifactorial decision based on the desired structure, required stereochemistry, scalability, and the availability of starting materials. Here, we dissect the causality behind the most prevalent and powerful synthetic approaches.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

This is arguably the most direct and time-honored strategy, leveraging the abundance of enantiomerically pure α-amino acids from natural sources.[1]

  • Core Principle & Causality: The fundamental logic is to utilize the inherent chirality of a starting material to dictate the chirality of the product. Natural L-amino acids provide a cost-effective and optically pure source of stereocenters. The primary limitation of this approach is that the structural diversity of the final products is constrained by the side chains of the naturally available amino acids.[1]

  • Key Transformation: The synthesis is elegantly simple, involving the chemoselective reduction of the carboxylic acid moiety to a primary alcohol without affecting the stereocenter or the (typically protected) amine.[5][6] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can be hazardous on a large scale.[6] A common and safer laboratory-scale alternative involves the formation of a mixed anhydride intermediate followed by reduction with sodium borohydride (NaBH₄).[7]

Nucleophilic Ring-Opening of Epoxides and Aziridines

For the synthesis of vicinal (1,2-) amino alcohols, the ring-opening of strained three-membered rings is a powerful and highly convergent approach.

  • Core Principle & Causality: Chiral epoxides, readily available through methods like the Sharpless Asymmetric Epoxidation, serve as ideal electrophiles. The reaction's causality hinges on the regioselectivity of the nucleophilic attack. Under basic or neutral conditions, the nucleophile (e.g., an amine or azide as an amine surrogate) attacks the less sterically hindered carbon atom. This provides excellent and predictable regiochemical control, making it a robust synthetic tool.[2][8]

  • Key Transformation: The reaction involves the Sɴ2 attack of a nitrogen nucleophile on one of the epoxide carbons, leading to the simultaneous opening of the ring and formation of the C-N bond, with inversion of stereochemistry at the point of attack.

Asymmetric Carbonyl Additions: Forging C-C Bonds

When the target amino alcohol requires a more complex carbon skeleton, the addition of organometallic reagents to carbonyl compounds is the strategy of choice.

  • Core Principle & Causality: This method builds molecular complexity by forming a new carbon-carbon bond. Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles that readily attack the electrophilic carbon of aldehydes and ketones.[9][10] The choice of the carbonyl component is determinative: addition to an aldehyde yields a secondary alcohol, while addition to a ketone produces a tertiary alcohol.[10][11] To achieve stereocontrol, this reaction is often performed on α-amino aldehydes or ketones where the existing stereocenter directs the incoming nucleophile, a process known as substrate control.[2]

Modern Catalytic Asymmetric Methodologies

Catalytic methods represent the forefront of synthetic efficiency, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

  • Asymmetric Reductive Amination: This powerful technique converts a prochiral ketone directly into a chiral amine. For synthesizing amino alcohols, α-hydroxy ketones are ideal substrates.

    • Causality & Mechanism: The reaction can be performed using biocatalysis with engineered amine dehydrogenases (AmDHs).[12][13] This approach is highly attractive from a green chemistry perspective, as it uses ammonia as the nitrogen source under mild, aqueous conditions, generating water as the only byproduct.[12] The enzyme's chiral active site dictates the stereochemical outcome, often with near-perfect enantioselectivity.[12][14]

  • Sharpless Asymmetric Aminohydroxylation (AA): This Nobel Prize-winning reaction is a landmark achievement, enabling the direct conversion of a prochiral alkene into a vicinal amino alcohol in a single step.[1]

    • Causality & Mechanism: The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL) and a stoichiometric nitrogen source. The chiral ligand complexes with the osmium catalyst, creating a chiral pocket that directs the facial selectivity of the addition across the double bond, thereby controlling the absolute stereochemistry of the two newly formed stereocenters.[1]

StrategyStarting MaterialsKey AdvantagesKey Limitations
Chiral Pool Synthesis Natural α-Amino AcidsHigh enantiopurity, cost-effective, straightforwardLimited structural diversity
Epoxide Ring-Opening Chiral Epoxides, AminesHigh regioselectivity, good for 1,2-amino alcoholsRequires synthesis of the chiral epoxide
Carbonyl Addition α-Amino Aldehydes/KetonesExcellent for C-C bond formation, builds complexityCan require stoichiometric chiral auxiliaries
Asymmetric Reductive Amination α-Hydroxy KetonesHigh enantioselectivity, green (biocatalytic)Substrate scope can be limited by the enzyme
Asymmetric Aminohydroxylation AlkenesHigh atom economy, direct, powerful for 1,2-diolsOsmium catalyst is toxic and expensive

The Critical Role of Protecting Groups in Synthesis

In multifunctional molecules like amino alcohols, achieving chemoselectivity—reacting one functional group while leaving another untouched—is a paramount challenge. Protecting groups are temporary modifications that "mask" a reactive group, rendering it inert to specific reaction conditions.[15][16][17]

  • Causality of Protection: The amine's nucleophilicity and the alcohol's acidity/nucleophilicity necessitate their protection during many synthetic transformations, such as Grignard additions or oxidations. Failure to protect these groups would lead to a cascade of unwanted side reactions, such as the quenching of the organometallic reagent by the acidic N-H or O-H proton.[15][17]

  • Orthogonal Strategy: The most robust synthetic plans employ an "orthogonal" protecting group strategy, where different groups can be removed under distinct conditions without affecting the other. The most common pairing for amino alcohols is a Boc group for the amine and a silyl ether (e.g., TBDMS) for the alcohol.

    • Boc (tert-Butyloxycarbonyl): Acid-labile. Removed with acids like trifluoroacetic acid (TFA).

    • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (H₂/Pd-C).

    • Silyl Ethers (e.g., TBDMS): Fluoride-labile. Removed with reagents like tetrabutylammonium fluoride (TBAF).

This orthogonality provides the chemist with precise control over the synthetic sequence.

G cluster_0 Synthesis Workflow Start Amino Alcohol (Free Amine & Alcohol) Protect_N Protect Amine (e.g., with Boc₂O) Start->Protect_N Protect_O Protect Alcohol (e.g., with TBDMSCl) Protect_N->Protect_O Reaction Desired Transformation (e.g., Grignard, Oxidation) Protect_O->Reaction Deprotect_O Deprotect Alcohol (e.g., with TBAF) Reaction->Deprotect_O Deprotect_N Deprotect Amine (e.g., with TFA) Final Modified Amino Alcohol Deprotect_N->Final Deprotect_O->Deprotect_N

Caption: Orthogonal protection/deprotection workflow.

Purification and Isolation: From Crude Mixture to Pure Hydrochloride Salt

The synthesis of the target molecule is only half the battle; rigorous purification is essential to ensure the material is suitable for downstream applications, especially in drug development.

Initial Work-up and Chromatography

Post-reaction, a standard aqueous work-up is typically employed to remove inorganic salts and water-soluble reagents. If the crude product is not crystalline, purification by silica gel column chromatography is the default method for separating the desired product from unreacted starting materials and byproducts.

Crystallization: The Gold Standard

Crystallization is the most effective method for achieving high purity on a large scale.[18]

  • Causality: This technique exploits differences in solubility between the product and impurities in a given solvent system. As a saturated solution cools, the compound with the lowest solubility preferentially crystallizes, leaving impurities behind in the "mother liquor." The highly ordered nature of a crystal lattice inherently excludes molecules that do not fit, making it a powerful purification technique. For chiral compounds, it can sometimes be used for classical resolution of enantiomers.

Formation and Purification of the Hydrochloride Salt

For pharmaceutical use, the free-base amine is almost always converted to a salt.

  • Causality: The hydrochloride salt form offers superior properties compared to the free base:

    • Stability: Salts are generally more stable to air and oxidation.

    • Solubility: They exhibit significantly higher aqueous solubility, which is crucial for formulation and bioavailability.

    • Handling: They are typically crystalline, non-hygroscopic solids that are easier to handle, weigh, and formulate than the often-oily free bases.

  • Protocol: The purified amino alcohol (free base) is dissolved in a non-polar solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or MTBE). A solution of HCl (often in a solvent like diethyl ether or 1,4-dioxane) is added dropwise. The hydrochloride salt, being ionic and thus insoluble in the non-polar medium, precipitates out of the solution. The resulting crystalline solid is then isolated by filtration, washed with fresh cold solvent to remove residual impurities, and dried under vacuum.[19]

Structural Elucidation and Purity Assessment

Unambiguous characterization of the final compound is a non-negotiable requirement. A combination of spectroscopic techniques is used to confirm the structure and assess purity.

TechniqueFeatureTypical ObservationRationale
¹H NMR -CH-OH~3.5-4.5 ppmProton on carbon attached to electronegative oxygen.
-CH-NH₃⁺~3.0-4.0 ppmProton on carbon attached to deshielding ammonium group.
-NH₃⁺~7.5-9.0 ppm (broad)Acidic ammonium protons, often exchangeable with D₂O.[20]
-OHVariable, broadAcidic proton, often exchangeable with D₂O.
IR O-H Stretch3200-3500 cm⁻¹ (broad)Characteristic alcohol stretch.[20]
N-H Stretch2400-3200 cm⁻¹ (very broad)Characteristic stretch for an ammonium (R₃N-H⁺) salt.
C-O Stretch1050-1200 cm⁻¹Stretch for the alcohol C-O bond.[21]
MS (ESI+) Molecular Ion[M+H]⁺Corresponds to the mass of the free base form (M) plus a proton.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural map of the molecule. ¹H NMR confirms the presence of key protons and their connectivity, while integration gives their relative ratios.[22] For diastereomeric products, ¹H NMR can often be used to determine the diastereomeric ratio (d.r.).

  • Infrared (IR) Spectroscopy: An indispensable tool for identifying functional groups. The presence of a broad O-H stretch and the very broad "ammonium band" for the N-H stretch are key diagnostic features.[20]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd molecular mass, which can be a useful diagnostic clue.[20]

  • Chiral HPLC: The gold standard for determining enantiomeric purity or enantiomeric excess (e.e.). The sample is passed through a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times and allowing for their quantification.

Detailed Experimental Protocols

The following protocols are representative examples of a self-validating workflow, starting from a commercially available amino acid.

Protocol 1: N-Boc Protection of L-Phenylalanine
  • Reaction Setup: To a 250 mL round-bottom flask, add L-Phenylalanine (10.0 g, 60.5 mmol) and 100 mL of 1:1 1,4-dioxane:water.

  • Basification: Add sodium hydroxide (5.3 g, 133 mmol) and stir until all solids dissolve. Cool the solution to 0 °C in an ice bath.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (14.5 g, 66.6 mmol) in 20 mL of 1,4-dioxane dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction should become clear.

  • Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. A white precipitate will form.

  • Isolation: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid.

    • Self-Validation Check: The product should be a sharp-melting solid. An NMR spectrum should show the characteristic 9-proton singlet of the Boc group at ~1.4 ppm.

Protocol 2: Reduction to N-Boc-L-Phenylalaninol
  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, add the N-Boc-L-phenylalanine (10.0 g, 37.7 mmol) and 150 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Mixed Anhydride Formation: Add N-methylmorpholine (4.55 mL, 41.5 mmol) followed by the dropwise addition of ethyl chloroformate (3.96 mL, 41.5 mmol). A white precipitate of N-methylmorpholine hydrochloride will form. Stir the suspension at 0 °C for 1 hour.

  • Reducing Agent Preparation: In a separate flask, dissolve sodium borohydride (NaBH₄) (2.85 g, 75.4 mmol) in 50 mL of deionized water.

  • Reduction: Add the aqueous NaBH₄ solution dropwise to the mixed anhydride suspension at 0 °C. Vigorous gas evolution (H₂) will be observed. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is neutral. Concentrate the mixture in vacuo to remove the THF.

  • Isolation: Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-L-phenylalaninol. The product can be purified by column chromatography if necessary.

    • Self-Validation Check: TLC analysis should show the disappearance of the starting material and the appearance of a new, less polar spot. The IR spectrum should show the absence of the carboxylic acid C=O stretch (~1710 cm⁻¹) and the presence of a strong O-H stretch (~3400 cm⁻¹).

Protocol 3: Deprotection and Hydrochloride Salt Formation
  • Deprotection Setup: Dissolve the purified N-Boc-L-phenylalaninol (5.0 g, 19.9 mmol) in 50 mL of diethyl ether in a 100 mL flask.

  • HCl Addition: Cool the solution to 0 °C. Add a 2.0 M solution of HCl in diethyl ether (20 mL, 40.0 mmol, 2.0 equivalents) dropwise. A thick white precipitate will form immediately.

  • Precipitation: Stir the slurry at 0 °C for 1 hour, then allow it to stand for an additional hour to ensure complete precipitation.

  • Isolation: Isolate the white solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (3 x 20 mL) to remove any non-ionic impurities.

  • Drying: Dry the resulting white, crystalline solid in a vacuum oven at 40 °C for 12 hours to yield L-phenylalaninol hydrochloride.

    • Self-Validation Check: The product should have a sharp, defined melting point. The ¹H NMR spectrum should no longer show the Boc group signal at ~1.4 ppm. The resulting solid should be freely soluble in water.

Conclusion: From Rational Synthesis to Therapeutic Innovation

The synthesis of novel amino alcohol hydrochlorides is a dynamic and enabling field at the heart of medicinal chemistry and drug development. The strategic pathways—from leveraging the chiral pool to employing sophisticated asymmetric catalysis—provide researchers with a versatile toolkit to construct these vital molecular scaffolds. A profound understanding of the causality behind each synthetic choice, coupled with a mastery of protecting group strategy and rigorous purification and analytical validation, is essential for success. The ability to rationally design and efficiently execute the synthesis of these compounds is a critical driver of innovation, paving the way for the discovery of next-generation therapeutics.

References

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  • Canadian Science Publishing. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Retrieved from [Link]

  • DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

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  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride. As a novel compound, understanding these fundamental physicochemical properties is paramount for its successful development as a potential therapeutic agent. This document is structured to provide not only the "what" but, more critically, the "why" behind the experimental designs, ensuring a robust and scientifically sound evaluation.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable drug product is contingent on a thorough understanding of its intrinsic properties. Among the most critical are solubility and stability. Aqueous solubility is a primary determinant of a drug's bioavailability, influencing its dissolution and absorption.[1] Stability, the ability of the compound to resist chemical degradation, dictates its shelf-life, formulation requirements, and ultimately, its safety and efficacy.[2][3]

For this compound, an amine-containing hydrochloride salt, these investigations are particularly crucial. The hydrochloride salt form is often chosen to enhance the solubility and stability of a basic parent compound.[1][4] However, the extent of this enhancement and the compound's susceptibility to degradation under various stress conditions must be empirically determined. This guide outlines the necessary experimental protocols to generate a comprehensive solubility and stability profile.

Solubility Determination: Beyond a Single Number

Solubility is not a monolithic value but rather a property dependent on the experimental conditions. For preclinical and formulation development, both kinetic and thermodynamic solubility data are invaluable.

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[5][6][7] This method is instrumental in early drug discovery for high-throughput screening of compound libraries.[5][8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration typically below 2%.[6]

  • Incubation: Shake the plate at room temperature for a defined period, typically 2 hours.[6][8]

  • Precipitation Detection: Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

The causality behind this choice is speed and material economy, which is crucial in the early phases of research. The presence of a small percentage of DMSO mimics conditions often used in in vitro biological assays.

Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been established between the dissolved and undissolved states.[7][8] This is a more accurate representation of a compound's intrinsic solubility and is critical for preformulation and biopharmaceutical classification.[7]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol).[9]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[7][8][10]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for this purpose.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

The rationale for the shake-flask method is its direct measurement of the equilibrium state, providing a true measure of the compound's solubility. The use of various pH buffers is essential as the solubility of an amine hydrochloride salt can be significantly influenced by pH.[1][4]

Solvent/Buffer Temperature (°C) Method Expected Solubility Range (µg/mL)
pH 1.2 Buffer25ThermodynamicHigh
pH 4.5 Buffer25ThermodynamicModerate to High
pH 6.8 Buffer25ThermodynamicModerate
pH 7.4 Buffer (PBS)25ThermodynamicLower
Water25ThermodynamicModerate to High
Ethanol25ThermodynamicTo be determined
Propylene Glycol25ThermodynamicTo be determined
pH 7.4 Buffer (PBS)25KineticTo be determined

Note: The expected solubility ranges are qualitative predictions based on the typical behavior of hydrochloride salts of basic compounds.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Ensuring Compound Integrity

Stability testing is mandated by regulatory agencies to establish a re-test period or shelf life for a drug substance.[2][3][11][12] It involves both long-term stability studies under intended storage conditions and forced degradation studies to understand the compound's degradation pathways.[2][3][13]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those expected during storage to accelerate degradation.[3][14][15][16] The goal is to achieve 5-20% degradation to identify potential degradation products and develop a stability-indicating analytical method.[14][16]

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[13][15]

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.[13][15]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

After exposure, samples should be analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcomes A Acid Hydrolysis (HCl) F Stability-Indicating HPLC Analysis A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Thermal Stress D->F E Photolytic Stress (ICH Q1B) E->F G Peak Purity Assessment F->G H Mass Balance Calculation F->H K Validate Analytical Method F->K I Identify Degradation Products G->I J Elucidate Degradation Pathways H->J

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Studies (ICH Q1A)

Long-term stability studies are conducted under controlled storage conditions to evaluate the thermal stability and sensitivity to moisture.[2][13]

  • Sample Storage: Store aliquots of this compound in its intended container closure system at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[13]

  • Analysis: At each time point, analyze the samples for appearance, assay (potency), purity (degradation products), and any other critical quality attributes.

Condition Temperature Relative Humidity Minimum Duration Testing Frequency
Long-term25°C ± 2°C60% ± 5%12 months0, 3, 6, 9, 12 months
Accelerated40°C ± 2°C75% ± 5%6 months0, 3, 6 months

Analytical Methodology: The Foundation of Reliable Data

A validated, stability-indicating analytical method is essential for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

The method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any potential impurities.

  • Column: C18 reverse-phase, e.g., 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for the compound

  • Column Temperature: 30°C

The method development process involves optimizing these conditions to achieve adequate resolution between all peaks of interest. The specificity of the method is confirmed through the forced degradation studies, where the ability to resolve the API from all generated degradants is demonstrated.[16]

Method Validation (ICH Q2(R1))

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19][20][21]

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[17][18][19]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17][18][19]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a foundational step in its development pathway. By systematically applying the kinetic and thermodynamic solubility protocols, conducting thorough forced degradation and long-term stability studies, and underpinning all measurements with a validated, stability-indicating HPLC method, researchers and drug development professionals can build a robust data package. This data will not only guide formulation development and define storage requirements but also form a critical component of future regulatory submissions. The methodologies outlined in this guide provide a self-validating framework to ensure the generation of high-quality, reliable data essential for advancing this promising compound.

References

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  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Quality Chemical Laboratories. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Dash, A. K., & Yelvigi, M. S. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • Sharma, G., & Saini, V. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Applied Chemistry, 3(1), 1-5.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 606-618.
  • Pouton, C. W. (2006). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 23(8), 1845-1855.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • AMSbio. (2024, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2023, December 18). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Pharmacology of Aminocyclopropyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminocyclopropyl scaffold represents a pivotal structural motif in modern medicinal chemistry. Its inherent conformational rigidity and unique stereoelectronic properties have established it as a valuable bioisostere for developing novel therapeutics.[1][2] This guide provides a comprehensive exploration of the pharmacology of aminocyclopropyl derivatives, with a primary focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in central nervous system (CNS) function and pathology.[3] We will delve into the nuanced mechanisms of action, elucidate critical structure-activity relationships (SAR), and present detailed, field-proven protocols for their pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this fascinating class of compounds.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, the smallest of the cycloalkanes, imparts a unique set of properties to a molecule.[1] Its strained, three-membered ring structure introduces significant rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing its binding potency and selectivity for a specific biological target.[1] This conformational constraint is a powerful tool for medicinal chemists aiming to minimize off-target effects and improve therapeutic indices.[1]

Furthermore, the cyclopropyl group is generally resistant to common metabolic degradation pathways that affect more flexible alkyl chains, leading to improved metabolic stability and a longer in vivo half-life.[1][2] This combination of enhanced receptor affinity, selectivity, and metabolic stability makes aminocyclopropyl derivatives highly attractive candidates for drug discovery programs targeting a wide range of diseases, including neurological, infectious, and psychiatric disorders.[2][3]

Core Mechanism of Action: Modulation of the NMDA Receptor

A significant body of research on aminocyclopropyl derivatives has centered on their activity at the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[4][5][6] Their dysfunction is implicated in numerous CNS disorders, including stroke, epilepsy, Alzheimer's disease, and schizophrenia.[6][7][8]

NMDA receptors are complex heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits.[6][9] A unique feature of these receptors is their requirement for the simultaneous binding of two different agonists for activation: glutamate, which binds to the GluN2 subunit, and a co-agonist, either glycine or D-serine, which binds to the GluN1 subunit.[4][10][11][12]

The prototypical aminocyclopropyl derivative, 1-aminocyclopropanecarboxylic acid (ACPC), exemplifies the nuanced pharmacology of this class. ACPC exhibits a complex, context-dependent mechanism of action at the NMDA receptor[13][14]:

  • Partial Agonism at the Glycine Site: In the presence of low glutamate concentrations, ACPC acts as a partial agonist at the glycine co-agonist site on the GluN1 subunit, with a reported EC50 in the range of 0.7-0.9 μM.[13][14] This moderate level of activation can be neuroprotective, preventing the neuronal cell death associated with ischemic events by attenuating excessive NMDA receptor signaling.[13][15][16]

  • Competitive Antagonism at the Glutamate Site: Conversely, at higher, potentially excitotoxic concentrations of glutamate, ACPC can act as a competitive antagonist at the glutamate binding site on the GluN2 subunit.[13][14]

This dual activity—providing a baseline level of receptor activation while preventing over-activation—makes compounds like ACPC intriguing candidates for neuroprotective therapies.[15] Their ability to prevent opioid tolerance and enhance cognitive flexibility further underscores their therapeutic potential.[17][18]

Signaling Pathway of NMDA Receptor Activation

The binding of both glutamate and a co-agonist (like glycine or an aminocyclopropyl partial agonist) triggers a conformational change in the NMDA receptor. This change, coupled with depolarization of the neuronal membrane to relieve a voltage-dependent magnesium (Mg²⁺) block, opens the ion channel pore.[6] The subsequent influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron activates a cascade of downstream signaling pathways, including those involving CaMKII and CREB, which are fundamental to synaptic plasticity.[5][6]

NMDA_Signaling cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_downstream Downstream Signaling GluN1 GluN1 Subunit IonChannel Ion Channel Pore GluN1->IonChannel Gating GluN2 GluN2 Subunit GluN2->IonChannel Gating Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Opens Glutamate Glutamate Glutamate->GluN2 Binds CoAgonist Glycine / ACPC Derivative CoAgonist->GluN1 Binds CaMKII CaMKII Activation CREB CREB Phosphorylation CaMKII->CREB Plasticity Synaptic Plasticity (LTP/LTD) CREB->Plasticity Ca_Influx->CaMKII

Caption: NMDA receptor activation and downstream signaling cascade.

Structure-Activity Relationships (SAR)

The pharmacological activity of aminocyclopropyl derivatives can be finely tuned by modifying their core structure. The constrained nature of the cyclopropane ring makes it an excellent scaffold for exploring SAR, as even minor substitutions can lead to significant changes in potency, efficacy, and selectivity.

Key areas for modification include:

  • Substitutions on the Cyclopropyl Ring: Adding substituents to the 2- and 3-positions of the ring can influence how the molecule fits into the binding pocket. Stereochemistry (E/Z isomerism) is often critical.[19]

  • Modifications of the Amino Group: N-alkylation or acylation can alter the molecule's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.

  • Alterations to the Carboxylic Acid: Esterification or replacement with bioisosteres (like tetrazoles) can impact binding affinity and cell permeability.

Systematic exploration of these modifications is crucial for lead optimization. For example, studies on various NMDA receptor ligands have shown that adding methoxy or hydroxyl groups to an associated phenyl ring can increase binding affinity by orders of magnitude.[6]

Table 1: Illustrative SAR Data for NMDA Receptor Ligands
Compound Class Modification (R-Group) Effect on Binding Affinity (Ki) Plausible Rationale
Phenylcyclohexylamines R1: NH₂ → NHCH₂CH₃3x decreaseIncreased steric bulk may hinder optimal fit in the binding pocket.[6]
R1: Pyrrolidine → Azepane12x increaseThe larger azepane ring may form more favorable hydrophobic interactions.[6]
R2: H → 3-OH~13x increaseThe hydroxyl group can act as a hydrogen bond donor or acceptor, forming a new key interaction.[6]
α-Amino-2-phenylcyclohexanones R2: H → 4-OMe~70x increaseThe methoxy group may engage in favorable electronic or hydrophobic interactions within the receptor site.[6]

This table presents generalized trends based on published SAR studies to illustrate key principles. Actual values are compound- and assay-specific.

Pharmacological Evaluation: A Validated Workflow

A robust and systematic workflow is essential for characterizing the pharmacological profile of novel aminocyclopropyl derivatives. This process should be designed as a self-validating system, incorporating orthogonal assays to confirm findings at each stage.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Characterization cluster_adme Pharmacokinetic Profiling cluster_in_vivo In Vivo Validation Binding Primary Screening: Radioligand Binding Assay (Target Affinity - Ki) Functional Secondary Screening: Electrophysiology Assay (Functional Activity - EC50/IC50) Binding->Functional Confirm Hits ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Functional->ADME Profile Leads Behavior Animal Models of Disease (Efficacy & Target Engagement) ADME->Behavior Test In Vivo Lead_Opt Lead Optimization (SAR-guided Synthesis) Behavior->Lead_Opt Feedback Candidate Preclinical Candidate Behavior->Candidate Select Lead_Opt->Binding New Derivatives

Caption: A validated workflow for the pharmacological evaluation of novel compounds.

Key Experimental Protocols

The following protocols describe gold-standard methodologies for determining the affinity and functional activity of aminocyclopropyl derivatives at the NMDA receptor.

Protocol 1: Radioligand Binding Assay for the NMDA-Glycine Site

Causality: This assay quantifies the affinity (Ki) of a test compound for the glycine binding site on the NMDA receptor.[20] It is a foundational experiment in primary screening to identify and rank compounds based on their ability to bind to the intended target. The principle is competitive displacement: the test compound's ability to displace a known, radioactively labeled ligand from the receptor is measured.

Methodology:

  • Tissue Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet and repeat the centrifugation step three times to wash the membranes thoroughly.

    • The final pellet is resuspended in buffer to a protein concentration of ~1 mg/mL.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of radioligand (e.g., [³H]glycine or a specific antagonist like [³H]CGP 39653).

      • 50 µL of test compound at various concentrations (typically a 10-point dilution series).

      • 100 µL of the prepared brain membrane homogenate.

    • Control Wells:

      • Total Binding: Radioligand + Buffer (no test compound).

      • Non-Specific Binding (NSB): Radioligand + a high concentration of a known, non-radioactive glycine site ligand (e.g., 1 mM glycine) to saturate all specific binding sites.[21]

  • Incubation & Termination:

    • Incubate the plate at 4°C for 30 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter (counts per minute, CPM).

    • Calculate the IC50 value (the concentration of test compound that displaces 50% of the specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: While binding assays confirm target engagement, they do not reveal the functional consequence (e.g., agonist, antagonist, or modulator). Whole-cell patch-clamp electrophysiology directly measures the ion flow through the NMDA receptor channel in response to compound application.[22][23] This provides crucial data on a compound's efficacy (Emax) and potency (EC50/IC50), establishing its true functional profile.[24][25]

Methodology:

  • Cell/Slice Preparation:

    • Use either cultured neurons (e.g., primary hippocampal neurons) or acute brain slices from rodents.

    • For slice preparation, anesthetize the animal, perfuse with ice-cold cutting solution, and section the brain region of interest (e.g., hippocampus) into 300-400 µm slices using a vibratome.

    • Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup:

    • Transfer a single slice or coverslip of cells to the recording chamber of an upright microscope.

    • Continuously perfuse with aCSF containing antagonists for AMPA and GABA receptors to isolate NMDA receptor currents. The aCSF should also be Mg²⁺-free to prevent the channel block at resting membrane potential.

    • Pull a glass micropipette (electrode) with a resistance of 3-5 MΩ and fill it with an internal solution mimicking the intracellular ionic environment.

  • Achieving Whole-Cell Configuration:

    • Under visual guidance, carefully approach a neuron with the micropipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and physical continuity between the pipette interior and the cell cytoplasm (whole-cell mode).

  • Data Acquisition (Voltage-Clamp Mode):

    • Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).

    • Apply a solution containing a saturating concentration of a co-agonist (e.g., 10 µM glycine) and a sub-maximal concentration of glutamate via a perfusion system to establish a baseline NMDA current.

    • Apply the test aminocyclopropyl derivative at increasing concentrations and record the change in the inward current.

    • For Agonists/Partial Agonists: Apply the compound in the absence of other co-agonists (but with glutamate) to measure the current it elicits directly.

    • For Antagonists: Apply the compound in the presence of both glutamate and glycine to measure its ability to inhibit the baseline current.[26]

  • Analysis:

    • Measure the peak amplitude of the current at each compound concentration.

    • Plot the concentration-response data and fit with an appropriate equation (e.g., Hill equation) to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).

Pharmacokinetics and Therapeutic Potential

The journey from a potent and selective compound to a viable drug candidate requires a thorough understanding of its pharmacokinetic (PK) profile—its Absorption, Distribution, Metabolism, and Excretion (ADME).[27][28] The rigid, often polar nature of aminocyclopropyl derivatives can present challenges, such as limited blood-brain barrier (BBB) penetration.[7] Early in vitro ADME screening (e.g., Caco-2 permeability assays, liver microsomal stability assays) is critical.

The therapeutic potential of NMDA receptor-modulating aminocyclopropyl derivatives is vast, with possible applications in:

  • Neuroprotection: Reducing excitotoxic damage in stroke and traumatic brain injury.[13][15]

  • Cognitive Enhancement: Improving memory and cognitive flexibility in disorders like schizophrenia and Alzheimer's disease.[14][18]

  • Pain Management: Modulating pain pathways, particularly in neuropathic pain states.[20]

  • Addiction and Tolerance: Preventing the development of tolerance to opioid analgesics.[17]

Conclusion

Aminocyclopropyl derivatives represent a class of compounds with significant therapeutic promise, largely due to their unique ability to modulate the NMDA receptor with a high degree of nuance. Their rigid scaffold provides a robust platform for rational drug design, allowing for the fine-tuning of pharmacological properties through systematic SAR exploration. The successful development of these compounds into next-generation therapeutics hinges on a comprehensive and rigorous pharmacological evaluation, employing a validated workflow of binding, functional, and pharmacokinetic assays as detailed in this guide. As our understanding of the complex role of NMDA receptors in disease continues to evolve, so too will the opportunities for leveraging the distinct pharmacology of aminocyclopropyl derivatives to address unmet medical needs.

References

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  • ACS Publications. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry. [Link]

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  • Wood, P. L., et al. (1999). Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors. Molecular Pharmacology, 56(6), 1207–1218. [Link]

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  • National Institutes of Health. (n.d.). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PubMed Central. Retrieved January 25, 2026, from [Link]

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  • ResearchGate. (n.d.). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. Retrieved January 25, 2026, from [Link]

  • Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674. [Link]

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  • National Institutes of Health. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed Central. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Retrieved January 25, 2026, from [Link]

  • Popik, P., et al. (2015). 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. Psychopharmacology, 232(9), 1533–1542. [Link]

  • National Institutes of Health. (n.d.). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. PubMed Central. Retrieved January 25, 2026, from [Link]

  • IJPSN. (2024). Enantioselectivity in Pharmacokinetics: A Mini Review. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Oxford Academic. (n.d.). 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants. Annals of Botany. Retrieved January 25, 2026, from [Link]

  • Kundu, A., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics, 33(2). [Link]

  • ResearchGate. (n.d.). Schematic depictions of the NMDA receptor glycine site. Retrieved January 25, 2026, from [Link]

  • Neuhaus, W., et al. (2011). Effects of NMDA receptor modulators on a blood-brain barrier in vitro model. Brain Research, 1397, 11–21. [Link]

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  • Procter, A. W., et al. (1991). Binding to the glycine site of the NMDA receptor complex in brains of patients with Alzheimer's disease. Neuroscience Letters, 131(1), 121–124. [Link]

  • ResearchGate. (n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures. Retrieved January 25, 2026, from [Link]

  • Frontiers. (n.d.). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Retrieved January 25, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride is a valuable building block in medicinal chemistry and drug development. The presence of the strained cyclopropyl ring, combined with the primary amine and alcohol functionalities, provides a unique three-dimensional scaffold that can be exploited to modulate the pharmacological properties of lead compounds. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and drug development professionals. The protocol herein is presented with detailed, step-by-step instructions, including the rationale behind the choice of reagents and reaction conditions, to ensure reproducibility and safety.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a multi-step process. The overall strategy involves the formation of a key intermediate, 1-(2-hydroxyethyl)cyclopropane-1-carboxamide, followed by the reduction of the amide to the corresponding amine, and subsequent conversion to the hydrochloride salt. This approach is advantageous as it utilizes readily available starting materials and employs robust and well-understood chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amide Reduction cluster_2 Step 3: Hydrochloride Salt Formation A Cyclopropanecarboxylic acid B 1-(2-Hydroxyethyl)cyclopropane-1-carboxamide A->B 1. SOCl2 2. Ethanolamine C 2-(1-Aminocyclopropyl)ethan-1-ol B->C LiAlH4, THF D This compound C->D HCl in Ether

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

PART 1: Synthesis of 1-(2-Hydroxyethyl)cyclopropane-1-carboxamide

This initial step involves the conversion of cyclopropanecarboxylic acid to the corresponding amide by reaction with ethanolamine. The acid is first activated by conversion to the acid chloride, which then readily reacts with the amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Cyclopropanecarboxylic acid86.0910.0 g0.116
Thionyl chloride (SOCl₂)118.9711.0 mL (18.0 g)0.151
Dichloromethane (DCM)84.93150 mL-
Ethanolamine61.0814.2 mL (14.4 g)0.236
Tetrahydrofuran (THF)72.11100 mL-

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropanecarboxylic acid (10.0 g, 0.116 mol) and dichloromethane (100 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (11.0 mL, 0.151 mol) dropwise over 15 minutes. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). This step should be performed in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 40 °C) for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • After 2 hours, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude cyclopropanecarbonyl chloride as a pale yellow oil.

  • Amidation:

    • In a separate 500 mL round-bottom flask, dissolve ethanolamine (14.2 mL, 0.236 mol) in tetrahydrofuran (100 mL) and cool the solution to 0 °C in an ice bath.

    • Dissolve the crude cyclopropanecarbonyl chloride in 50 mL of dichloromethane.

    • Add the solution of cyclopropanecarbonyl chloride dropwise to the cooled ethanolamine solution over 30 minutes with vigorous stirring. A white precipitate of ethanolamine hydrochloride will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Filter the reaction mixture to remove the ethanolamine hydrochloride precipitate and wash the solid with a small amount of THF.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5-10% methanol in dichloromethane) to afford 1-(2-hydroxyethyl)cyclopropane-1-carboxamide as a white solid. The structure of this intermediate is confirmed by its IUPAC name and molecular formula[1].

PART 2: Synthesis of 2-(1-Aminocyclopropyl)ethan-1-ol

This step involves the reduction of the amide functional group in 1-(2-hydroxyethyl)cyclopropane-1-carboxamide to a primary amine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1-(2-Hydroxyethyl)cyclopropane-1-carboxamide129.1610.0 g0.077
Lithium aluminum hydride (LiAlH₄)37.955.8 g0.154
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Sodium sulfate (Na₂SO₄)142.04--

Procedure:

  • Reduction:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (5.8 g, 0.154 mol) and anhydrous THF (100 mL). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water. All glassware must be scrupulously dried, and the reaction must be carried out under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 1-(2-hydroxyethyl)cyclopropane-1-carboxamide (10.0 g, 0.077 mol) in anhydrous THF (100 mL).

    • Add the solution of the amide dropwise to the LiAlH₄ suspension over 1 hour.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) for 6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of water (6 mL), followed by 15% aqueous sodium hydroxide solution (6 mL), and then water (18 mL) again. This sequential addition (Fieser workup) is crucial for the safe decomposition of excess LiAlH₄ and results in a granular precipitate that is easy to filter.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-(1-aminocyclopropyl)ethan-1-ol as a colorless oil. The product is typically used in the next step without further purification.

PART 3: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product. This is achieved by treating the free amine with hydrogen chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-(1-Aminocyclopropyl)ethan-1-ol115.178.0 g0.069
Diethyl ether (anhydrous)74.12150 mL-
Hydrogen chloride (2.0 M in diethyl ether)36.4640 mL0.080

Procedure:

  • Salt Formation:

    • Dissolve the crude 2-(1-aminocyclopropyl)ethan-1-ol (8.0 g, 0.069 mol) in anhydrous diethyl ether (150 mL) in a 250 mL Erlenmeyer flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (40 mL, 0.080 mol) dropwise with stirring. A white precipitate will form immediately. The formation of amine hydrochlorides using HCl in an organic solvent is a standard and effective method.[2][3]

    • Continue stirring at 0 °C for 30 minutes after the addition is complete.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any impurities.

    • Dry the product under vacuum to afford this compound as a white crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Thionyl chloride is highly corrosive and toxic. Handle with extreme care.

  • Lithium aluminum hydride is a pyrophoric solid and reacts violently with water. It must be handled under an inert atmosphere.

  • Dichloromethane is a suspected carcinogen.

  • Diethyl ether is extremely flammable.

References

  • CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • US5659081A - Process for the preparation of cyclopropanecarboxamide.
  • CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • US5068428A - Process for the preparation of cyclopropanecarboxamide.
  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Oreate AI Blog. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System.[Link]

  • CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride.
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  • CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase.
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  • ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[Link]

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Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral 1,2-amino alcohols are a cornerstone of modern organic synthesis and medicinal chemistry, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). Their stereochemistry is frequently critical for biological activity, making their enantioselective synthesis a paramount objective. This comprehensive guide provides an in-depth exploration of the primary strategies for the asymmetric synthesis of these valuable synthons. We will delve into the mechanistic underpinnings of key methodologies, including the Sharpless Asymmetric Aminohydroxylation and Noyori Asymmetric Hydrogenation, offering field-proven, step-by-step protocols. This document is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical expertise to successfully implement these powerful synthetic transformations.

The Enduring Significance of Chiral 1,2-Amino Alcohols

Vicinal amino alcohols are ubiquitous structural motifs in a vast array of biologically active molecules.[1] Their prevalence stems from their ability to participate in key hydrogen bonding interactions and to serve as versatile chiral building blocks. Enantiomerically pure 1,2-amino alcohols are indispensable in the pharmaceutical industry, featuring in drugs for a wide range of therapeutic areas, from cardiovascular disease to antivirals.[2] The precise three-dimensional arrangement of the amine and alcohol functionalities is often the determining factor in a drug's efficacy and safety, underscoring the critical need for robust and highly stereoselective synthetic methods.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of chiral 1,2-amino alcohols can be broadly categorized into several key strategies. The choice of strategy is often dictated by the starting materials, the desired stereochemistry, and the scalability of the reaction.

  • Substrate-Controlled Synthesis: This approach utilizes a chiral starting material, often from the "chiral pool" of naturally occurring molecules like amino acids or carbohydrates, to direct the stereochemical outcome of subsequent transformations.

  • Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to an achiral substrate to direct a diastereoselective reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

  • Reagent-Controlled Synthesis: A chiral reagent is used to transform a prochiral substrate into a chiral product. This often involves stoichiometric amounts of the chiral reagent.

  • Catalytic Asymmetric Synthesis: This is the most elegant and atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a prochiral substrate.[3] Key examples include asymmetric hydrogenation, dihydroxylation, and aminohydroxylation.

This guide will focus on two of the most powerful and widely utilized catalytic asymmetric methods: the Sharpless Asymmetric Aminohydroxylation and the Noyori Asymmetric Hydrogenation.

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation is a landmark reaction that allows for the direct, enantioselective conversion of alkenes to chiral 1,2-amino alcohols.[4] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand to achieve high levels of stereocontrol.[5][6]

Mechanistic Rationale and Stereochemical Control

The currently accepted mechanism involves the formation of a chiral osmium(VIII) imido complex, which then undergoes a [3+2] cycloaddition with the alkene to form an osmaazaglycolate intermediate.[4] Hydrolysis of this intermediate releases the desired 1,2-amino alcohol and regenerates the osmium catalyst.

The choice of the chiral ligand is paramount in determining the facial selectivity of the addition. The commercially available "AD-mix" formulations contain the osmium catalyst, a re-oxidant (to regenerate the Os(VIII) species), and a chiral ligand.[7]

  • AD-mix-α , containing the (DHQ)₂PHAL ligand, typically delivers the nitrogen and oxygen atoms to the α-face of the alkene.

  • AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the functionalities to the β-face.

The regioselectivity of the aminohydroxylation (i.e., which carbon receives the amino group and which receives the hydroxyl group) is influenced by the electronic properties of the alkene and the nature of the chiral ligand.[1][5] For instance, with cinnamate esters, the use of phthalazine (PHAL) ligands often favors the formation of isoserine derivatives, while anthraquinone (AQN) ligands can reverse the regioselectivity to favor the formation of serine derivatives.[8][9]

Diagram 1: Simplified Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation

G OsO4 OsO₄ OsImido [L*]OsO₃(NR) OsO4->OsImido + Nitrogen Source + Chiral Ligand (L*) Cycloadduct Osmaazaglycolate Intermediate OsImido->Cycloadduct + Alkene [3+2] Cycloaddition Alkene Alkene (R¹CH=CHR²) Cycloadduct->OsO4 Re-oxidation AminoAlcohol Chiral 1,2-Amino Alcohol Cycloadduct->AminoAlcohol Hydrolysis Reoxidant Re-oxidant (e.g., K₃[Fe(CN)₆]) NitrogenSource Nitrogen Source (e.g., Chloramine-T) Hydrolysis Hydrolysis (H₂O)

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Detailed Protocol: Asymmetric Aminohydroxylation of Styrene using AD-mix-β

This protocol describes the synthesis of (1R,2R)-1-phenyl-2-(tosylamino)ethanol from styrene.

Safety Precautions: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage.[6] Always handle OsO₄ and AD-mix preparations in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[10] All glassware and waste should be quenched with a reducing agent like sodium sulfite or corn oil before disposal.[11]

Materials:

  • Styrene (1.04 g, 10.0 mmol)

  • AD-mix-β (14.0 g)

  • Chloramine-T trihydrate (6.0 g, 21.3 mmol)

  • tert-Butanol (50 mL)

  • Water (50 mL)

  • Sodium sulfite (10 g)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Stir the mixture at room temperature until homogeneous. Add AD-mix-β (14.0 g) and stir until the solids are mostly dissolved (the mixture will be orange and opaque).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Reactants: Add chloramine-T trihydrate (6.0 g) to the cooled mixture, followed by the dropwise addition of styrene (1.04 g, 10.0 mmol) over 5-10 minutes.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Quenching: Upon completion, add solid sodium sulfite (10 g) in one portion. Remove the ice bath and allow the mixture to warm to room temperature while stirring for 1 hour. The color of the mixture should change from orange/brown to a pale yellow or colorless suspension.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) or by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure (1R,2R)-1-phenyl-2-(tosylamino)ethanol.

Troubleshooting Common Issues in Sharpless AA
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reaction time. Ensure vigorous stirring to maintain a good emulsion. For less reactive alkenes, running the reaction at room temperature may be necessary.[7]
Decomposition of the catalyst.Ensure all reagents are of high quality. Avoid exposure to light.
Low Enantioselectivity (ee) "Second cycle" interference where the ligand-free osmium species reacts.Use a biphasic solvent system (e.g., t-BuOH/water) to favor hydrolysis of the osmaazaglycolate from the chiral ligand complex, thus promoting the primary catalytic cycle.[4]
Mismatched substrate/ligand combination.For certain substrates, the inherent facial bias of the molecule may oppose the preference of the chiral ligand, leading to lower ee. Consider using the pseudoenantiomeric ligand (AD-mix-α).[5]
Poor Regioselectivity Substrate electronics and sterics.Alter the chiral ligand. For example, switching from a PHAL ligand to an AQN ligand can reverse the regioselectivity for substrates like cinnamates.[1][8]
Reaction conditions.Solvent can play a role in regioselectivity. Experiment with different solvent systems (e.g., n-propanol/water).

Noyori Asymmetric Hydrogenation

The Noyori Asymmetric Hydrogenation is a powerful and versatile method for the enantioselective reduction of ketones and imines to the corresponding chiral alcohols and amines.[2] The reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand (such as BINAP) and a chiral diamine ligand.[12]

The "Metal-Ligand Bifunctional" Mechanism

A key feature of the Noyori hydrogenation of ketones is the proposed "metal-ligand bifunctional" mechanism.[13] In this outer-sphere mechanism, the substrate does not directly coordinate to the metal center. Instead, the reaction proceeds through a six-membered pericyclic transition state where the Ru-H hydride is delivered to the carbonyl carbon while the N-H proton of the diamine ligand is transferred to the carbonyl oxygen. This concerted transfer is facilitated by the formation of a hydrogen bond between the carbonyl group and the N-H of the ligand.

The stereochemical outcome is determined by the chirality of both the diphosphine and the diamine ligands, which create a well-defined chiral environment around the metal center. The substrate approaches the catalyst in a way that minimizes steric interactions, leading to preferential hydrogenation of one of the prochiral faces of the ketone.

Diagram 2: Noyori Asymmetric Hydrogenation Workflow

G cluster_workflow Noyori Asymmetric Hydrogenation Workflow Start Start PrepareCatalyst Prepare/Activate Catalyst Precursor (e.g., RuCl₂[(R)-BINAP]) Start->PrepareCatalyst ReactionSetup Reaction Setup (Substrate, Catalyst, Solvent, Base in Autoclave) PrepareCatalyst->ReactionSetup Hydrogenation Hydrogenation (Pressurize with H₂, Heat and Stir) ReactionSetup->Hydrogenation Workup Reaction Workup (Vent, Filter, Concentrate) Hydrogenation->Workup Purification Purification (Chromatography/ Crystallization) Workup->Purification Product Chiral 1,2-Amino Alcohol Purification->Product

Caption: General workflow for a Noyori Asymmetric Hydrogenation reaction.

Detailed Protocol: Asymmetric Hydrogenation of an α-Amino Ketone

This protocol describes the synthesis of (R)-2-amino-1-phenylethanol via the asymmetric hydrogenation of 2-aminoacetophenone hydrochloride.

Safety Precautions: Hydrogenation reactions are carried out under high pressure and involve flammable hydrogen gas. Use a certified high-pressure reactor (autoclave) in a well-ventilated area, behind a blast shield. Ensure proper training in high-pressure equipment operation. The catalyst and base can be air-sensitive and should be handled under an inert atmosphere.

Materials:

  • 2-Aminoacetophenone hydrochloride (1.72 g, 10.0 mmol)

  • RuCl₂[(R)-xylbinap][(R)-daipen] catalyst (or a similar Noyori-type catalyst) (e.g., ~6.5 mg, 0.005 mmol, S/C = 2000)

  • Potassium tert-butoxide (KOtBu) (0.90 g, 8.0 mmol)

  • Isopropanol (anhydrous, degassed) (20 mL)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst and Substrate Preparation: In a glovebox or under a stream of argon, charge a glass liner for the autoclave with the Ru catalyst, 2-aminoacetophenone hydrochloride, and potassium tert-butoxide.

  • Solvent Addition: Add anhydrous, degassed isopropanol (20 mL) to the glass liner.

  • Reaction Setup: Seal the glass liner inside the high-pressure autoclave. Purge the autoclave with argon or nitrogen several times, then purge with hydrogen gas (3 x ~10 atm).

  • Hydrogenation: Pressurize the autoclave to the desired hydrogen pressure (e.g., 8 atm).[12] Begin stirring and heat the reaction to the desired temperature (e.g., 25-30 °C).[12]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the autoclave. The reaction is typically complete within 5-24 hours.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area. Purge the autoclave with an inert gas.

  • Isolation: Open the autoclave and remove the reaction mixture. Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with a small amount of isopropanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude amino alcohol can be purified by crystallization from a suitable solvent or by flash column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent streaking). The enantiomeric excess (ee) can be determined by chiral HPLC analysis.[14]

Troubleshooting Common Issues in Noyori Hydrogenation
Problem Potential Cause(s) Recommended Solution(s)
No or Slow Reaction Inactive catalyst.Ensure the catalyst was handled under strictly inert conditions. Use freshly prepared or properly stored catalyst. Ensure the solvent is anhydrous and degassed.
Insufficient base.The base is crucial for activating the catalyst. Ensure the correct stoichiometry is used.
Hydrogen leak.Check all fittings on the autoclave for leaks before starting the reaction.
Low Enantioselectivity (ee) Racemization of the product.If the product is base-sensitive, work up the reaction promptly after completion. Neutralize the reaction mixture during workup.
Catalyst degradation.Overly long reaction times or high temperatures can lead to catalyst decomposition and loss of selectivity.[13]
Incorrect catalyst for the substrate.The choice of diphosphine and diamine ligands is critical. A screening of different catalyst variants may be necessary for a new substrate.
Inconsistent Results Impurities in the substrate or solvent.Purify the substrate before use. Use high-purity, anhydrous, and degassed solvents.
Variations in catalyst activity.Ensure consistent handling and storage of the catalyst.

Comparative Analysis of Key Methods

The selection of a synthetic method often involves a trade-off between factors like substrate scope, cost, operational simplicity, and stereoselectivity.

Method Typical Substrates Advantages Disadvantages Typical ee (%)
Sharpless AA Alkenes (styrenes, cinnamates, etc.)Direct conversion of alkenes, commercially available AD-mixes simplify setup.Use of highly toxic and expensive OsO₄, regioselectivity can be an issue.[4]90 - >99
Noyori Hydrogenation α-Amino ketones, β-keto esters, simple ketonesBroad substrate scope, high atom economy, very high enantioselectivity, scalable.[13]Requires high-pressure equipment, air- and moisture-sensitive catalysts.95 - >99
Chiral Auxiliary Carbonyl compounds, enolatesPredictable stereochemical outcome, well-established procedures.Stoichiometric use of the auxiliary, requires additional steps for attachment and removal.>98 (diastereomeric excess)
Organocatalysis Aldehydes, ketonesMetal-free, often milder reaction conditions.Can require higher catalyst loadings, substrate scope may be more limited.85 - 99

Conclusion

The asymmetric synthesis of chiral 1,2-amino alcohols remains a vibrant and essential area of chemical research. Catalytic methods, particularly the Sharpless Asymmetric Aminohydroxylation and Noyori Asymmetric Hydrogenation, offer powerful, efficient, and highly enantioselective routes to these crucial building blocks. A thorough understanding of the underlying mechanisms and careful attention to experimental detail, as outlined in this guide, are key to successfully implementing these transformative reactions in a research or drug development setting. The continued development of novel catalysts and methodologies promises to further expand the synthetic chemist's toolkit for accessing this vital class of molecules.

References

  • The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Heravi, M. M., Zadsirjan, V., & Masoumi, B. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6496–6541. Retrieved from [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. Retrieved from [Link]

  • Blackaby, A. P., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(3), 1956–1964. Retrieved from [Link]

  • Sharpless Aminohydroxylation (Oxyamination). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(18), 2507–2510. Retrieved from [Link]

  • The Sharpless Asymmetric Aminohydroxylation. (2016, June 2). Sussex Drug Discovery Centre. Retrieved from [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry, 1(1), 2733-2746. Retrieved from [Link]

  • Noyori Hydrogenation. (n.d.). NROChemistry. Retrieved from [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. (n.d.). Kanto Chemical Co., Inc. Retrieved from [Link]

  • Osmium Tetroxide Safety. (n.d.). Environmental Health and Safety, Dartmouth College. Retrieved from [Link]

  • Reversal of regioselection in the sharpless asymmetric aminohydroxylation of aryl ester substrates. (2000). PubMed. Retrieved from [Link]

  • Standard Operating Procedure: Working with Osmium Tetroxide. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Asymmetric synthesis of (2S)-propranolol using D-mannitol. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group. Retrieved from [Link]

  • Sharpless Asymmetric Dihydroxylation (Sharpless AD). (2014, June 2). Chem-Station Int. Ed. Retrieved from [Link]

  • Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. (2013). ResearchGate. Retrieved from [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. (2020, July 27). Semantic Scholar. Retrieved from [Link]

  • Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Aryl Ester Substrates. (1998). ACS Publications. Retrieved from [Link]

  • Osmium Tetroxide SOP. (n.d.). University of Washington. Retrieved from [Link]

  • Sharpless Asymmetric Dihydroxylation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Asymmetric Catalysis. (n.d.). ETH Zurich. Retrieved from [Link]

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Application and Protocol Guide for 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride in Cellular Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating Novel Bioactive Compounds

Author's Note: Navigating the Frontiers of Uncharacterized Molecules

As a Senior Application Scientist, my primary objective is to provide researchers with accurate, reliable, and actionable scientific guidance. The request for detailed application notes and protocols for "2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride" presents a unique challenge that is common at the cutting edge of research. Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it is clear that This compound is a novel compound for which specific biological activities and established cell culture protocols have not yet been publicly documented.

This guide, therefore, pivots from a standard protocol document to a strategic framework for the initial characterization of this and other novel chemical entities. We will leverage the structural motifs of the molecule—specifically the cyclopropylamine and ethanolamine moieties—to inform a logical, step-by-step approach to elucidating its function. This document is designed to empower researchers to generate the foundational data necessary for creating their own specific application notes.

Part 1: Deconstructing the Molecule: Clues from Chemical Structure

The structure of this compound offers valuable insights into its potential biological roles. It is comprised of a cyclopropylamine group and an ethanolamine tail.

  • Cyclopropylamine Moiety: The cyclopropyl group is a highly sought-after feature in modern drug discovery.[1] Its rigid, three-membered ring structure can confer several advantageous properties to a molecule, including increased metabolic stability by being less susceptible to oxidative metabolism, and enhanced potency by locking the molecule into a conformation favorable for binding to a biological target.[1][2] Compounds containing cyclopropylamine are explored for a wide range of biological activities, including as antidepressants and anticancer agents.[3] The presence of this group suggests that this compound could be a stable and potent modulator of a specific biological pathway.

  • Ethanolamine Moiety: Ethanolamines are found in a variety of biologically active molecules. For instance, ethanol itself can influence cellular processes such as the expression of certain proteins and the release of neurotransmitters.[4][5] The ethanolamine structure is also a component of some drugs and can influence their pharmacokinetic properties.

The combination of these two groups in this compound suggests a molecule designed with drug-like properties in mind, likely intended to interact with a specific protein target.

Part 2: A Strategic Workflow for Characterizing a Novel Compound

The following is a proposed workflow for the initial investigation of this compound in a cell culture setting. This workflow is designed to be a self-validating system, where each step builds upon the previous one to create a cohesive understanding of the compound's effects.

Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Identification & Mechanism of Action cluster_2 Phase 3: Functional Validation A Compound Preparation & Quality Control B Cytotoxicity Profiling (e.g., MTT/XTT Assay) A->B Determine solubility & stability C Phenotypic Screening (e.g., High-Content Imaging) B->C Establish non-toxic concentration range D Broad-Spectrum Kinase/GPCR Screening C->D Based on observed phenotype E Transcriptomic/Proteomic Analysis D->E Identify potential targets F Specific Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F Validate pathway modulation G Cell-Based Functional Assays F->G Test functional consequences H Confirmation with Secondary Assays G->H Validate with alternative methods I In Vivo Model Feasibility H->I Translate to complex systems

Caption: A logical workflow for the characterization of a novel compound.

Part 3: Detailed Experimental Protocols

The following protocols are generalized and should be optimized for your specific cell line and experimental goals.

Protocol 1: Preparation and Solubilization of this compound

Rationale: Proper solubilization and storage of the compound are critical for reproducible results. Given its hydrochloride salt form, the compound is likely soluble in aqueous solutions.

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, cell culture-grade Phosphate-Buffered Saline (PBS) or culture medium

  • Vortex mixer

  • Sterile, conical tubes

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the powder in a minimal amount of sterile DMSO. Vortex thoroughly to ensure complete dissolution.

  • For cell culture experiments, further dilute the DMSO stock solution in sterile PBS or your complete cell culture medium to create working solutions.

  • Crucial Consideration: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Prepare a vehicle control using the same final concentration of DMSO as in your experimental conditions.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Cytotoxic Profile using an MTT Assay

Rationale: Before assessing the biological activity of the compound, it is essential to determine the concentration range that is not toxic to the cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound working solutions in complete culture medium. A wide concentration range is recommended for the initial screen (e.g., from 1 nM to 100 µM).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include wells with medium only (blank), vehicle control (DMSO), and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubate the plate for a duration relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability vs. Vehicle
0 (Vehicle)1.25100%
0.11.2398.4%
11.2096.0%
100.9576.0%
500.6048.0%
1000.2520.0%

From this data, you can select non-toxic concentrations for subsequent functional assays.

Part 4: Concluding Remarks and Future Directions

The journey of characterizing a novel compound like this compound is a foundational aspect of drug discovery and chemical biology. While this guide could not provide a pre-existing, detailed protocol due to the lack of public data, it offers a robust, scientifically-grounded framework for initiating such an investigation. The insights gleaned from its chemical structure, combined with a systematic experimental approach, will enable researchers to uncover its biological function and pave the way for future applications. As data is generated through these foundational studies, more specific and refined protocols can be developed, contributing valuable knowledge to the scientific community.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Nadeem, L., et al. (2007). Effects of acute ethanol on beta-endorphin release in the nucleus accumbens of selectively bred lines of alcohol-preferring AA and alcohol-avoiding ANA rats. Psychopharmacology, 193(3), 347–356.
  • National Center for Biotechnology Information. (n.d.). 1-(1-Aminocyclopropyl)ethan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Patel, M., et al. (2020). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 63(11), 5671-5720.
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

Sources

Application Notes and Protocols for Plant Growth Regulation Experiments Using ACC Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Ethylene - Harnessing the Potential of ACC and its Analogs in Plant Science

For decades, the gaseous phytohormone ethylene has been a focal point of plant biology, renowned for its profound influence on a spectrum of developmental processes, from seed germination and fruit ripening to senescence and stress responses.[1][2] The discovery of 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate and rate-limiting precursor to ethylene biosynthesis positioned it as a critical molecule, often utilized experimentally as a proxy to elicit ethylene-related phenomena.[1][2][3] However, a paradigm shift is underway. A growing body of evidence compellingly demonstrates that ACC is not merely a passive precursor but a signaling molecule in its own right, capable of modulating plant growth and development through ethylene-independent pathways.[1][4][5][6][7]

This dual functionality of ACC opens up a new frontier for nuanced investigation and manipulation of plant physiology. By employing ACC and its synthetic analogues, researchers can now dissect the intricate signaling cascades governed by ethylene and ACC itself. These analogues, which can act as promoters, inhibitors, or mimetics, are powerful chemical tools for both fundamental research and the development of novel plant growth regulators.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the principles and practices essential for designing and executing robust experiments with ACC analogues. We will delve into the core biochemistry, provide detailed, field-tested protocols, and present a framework for interpreting the resulting data, empowering you to unlock the full potential of these versatile compounds in your research.

Part 1: The Scientific Foundation

A thorough understanding of the underlying biochemical pathways is paramount to designing meaningful experiments and correctly interpreting their outcomes.

The Canonical Pathway: Ethylene Biosynthesis and Signaling

In all higher plants, the synthesis of ethylene is a simple yet elegantly regulated two-step process that begins with S-adenosyl-L-methionine (SAM).

  • ACC Synthesis: The enzyme ACC synthase (ACS) catalyzes the conversion of SAM to ACC. This is the primary regulatory point and the rate-limiting step in ethylene production.[2]

  • Ethylene Formation: In the presence of oxygen, ACC oxidase (ACO) converts ACC into ethylene, cyanide, and carbon dioxide.

Once produced, ethylene gas diffuses and binds to receptors located on the endoplasmic reticulum membrane. This binding event triggers a signal transduction cascade. In the absence of ethylene, the receptors activate a protein kinase, CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1), which in turn represses a downstream protein, EIN2 (ETHYLENE INSENSITIVE 2). Ethylene binding inactivates the receptors, thus de-repressing EIN2. A cleaved portion of EIN2 then travels to the nucleus to activate transcription factors like EIN3 (ETHYLENE INSENSITIVE 3), which orchestrate the expression of ethylene-responsive genes.

Diagram: Ethylene Biosynthesis and Signaling Pathway

Ethylene_Pathway cluster_Nucleus Nucleus Met Methionine SAM S-Adenosyl-L-Methionine (SAM) Met->SAM SAMS ACC ACC SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO (O2 required) Receptor Ethylene Receptors (e.g., ETR1) Ethylene->Receptor Binds & Inactivates CTR1 CTR1 (Active) Receptor->CTR1 Activates (No Ethylene) EIN2 EIN2 CTR1->EIN2 Represses EIN3 EIN3/EIL1 (Degraded) EIN2->EIN3 Leads to Degradation EIN2_C EIN2 C-terminus EIN2->EIN2_C Cleavage ERFs Ethylene Response (Genes OFF) EIN3->ERFs EIN3_active EIN3/EIL1 (Stable) EIN2_C->EIN3_active Stabilizes ERFs_active Ethylene Response (Genes ON) EIN3_active->ERFs_active Activates Transcription

Caption: Simplified overview of ethylene biosynthesis from methionine and the core signaling cascade.

The Emerging Paradigm: Ethylene-Independent ACC Signaling

Recent research, particularly in the model organism Arabidopsis thaliana, has unequivocally shown that ACC can influence plant development even when ethylene signaling is genetically or chemically blocked.[4][5][6] For instance, ACC treatment of ethylene-insensitive mutants still results in the inhibition of primary root growth and the promotion of lateral root formation.[4][5][6] This indicates the existence of a distinct ACC signaling pathway. While the full pathway is still under investigation, it is known to involve different downstream targets than the ethylene pathway and appears to play a crucial role in processes like cell wall function and root architecture modulation.[4][8]

This dual role is a critical consideration for experimental design. A plant's response to exogenous ACC could be a result of:

  • Conversion to ethylene and activation of the canonical ethylene pathway.

  • Direct perception of ACC through an ethylene-independent pathway.

  • A combination of both.

ACC analogues are the key to distinguishing between these possibilities.

A Toolkit of Molecules: ACC Analogues and Their Modes of Action

ACC analogues are synthetic molecules that are structurally similar to ACC. Their utility lies in their ability to interact with the ethylene biosynthesis and signaling pathways in predictable ways.

Analogue Type Example Compound CAS Number Mode of Action Primary Experimental Use
Ethylene Precursor 1-Aminocyclopropane-1-carboxylic acid (ACC)22059-21-8[5]Natural substrate for ACC oxidase (ACO); directly converted to ethylene. Also acts as an independent signaling molecule.To induce both ethylene-dependent and ethylene-independent responses.
Competitive Inhibitor α-Aminoisobutyric acid (AIB)62-57-7Structurally mimics ACC and competitively inhibits ACC oxidase (ACO), blocking the conversion of ACC to ethylene.[9]To block ethylene production at the final step, allowing for the study of ACC accumulation and ethylene-independent effects.[9]
Ethylene Perception Inhibitor 1-Methylcyclopropene (1-MCP)3100-04-7A gaseous compound that irreversibly binds to ethylene receptors, blocking ethylene perception.[10]To create a state of ethylene insensitivity, isolating the effects of ACC's independent signaling pathway.

Part 2: Experimental Design and Protocols

The success of any experiment hinges on meticulous planning and execution. This section provides detailed protocols for applying ACC analogues and measuring their effects on plant growth.

Critical Pre-Experimental Considerations
  • Plant Species and Growth Stage: The response to ethylene and ACC is highly dependent on the species, cultivar, and developmental stage. Preliminary experiments are often necessary to determine the optimal timing for treatment.

  • Environmental Control: Temperature, light intensity, photoperiod, and humidity must be kept constant for all experimental units to ensure that the observed effects are due to the chemical treatment alone.

  • Controls are Non-Negotiable: A robust experiment must include:

    • Negative Control: Plants treated with the solvent (e.g., water or a dilute DMSO solution) used to dissolve the ACC analogue. This accounts for any effects of the solvent itself.

    • Positive Control (for inhibition studies): Plants treated with ACC alone to confirm that the system is responsive to ethylene/ACC.

  • Dose-Response Curves: It is crucial to test a range of concentrations for each analogue. Hormetic effects, where a substance has opposite effects at low and high doses, are common with plant growth regulators. A typical logarithmic series (e.g., 0.1, 1, 10, 50, 100 µM) is a good starting point.[4]

Diagram: General Experimental Workflow

Workflow A 1. Prepare Stock Solutions (ACC, Analogues, Solvents) C 3. Prepare Working Solutions (Serial Dilutions) A->C B 2. Plant Propagation (Synchronize Growth Stage) D 4. Application of Treatment (e.g., Soil Drench, Foliar Spray) B->D C->D E 5. Incubation (Controlled Environment) D->E F 6. Data Collection (Phenotypic Measurements) E->F G 7. Data Analysis (Statistics, Graphing) F->G H 8. Interpretation & Conclusion G->H

Caption: A logical workflow for conducting plant growth regulation experiments with ACC analogues.

Protocol: Preparation of Stock and Working Solutions

Accurate solution preparation is the bedrock of reproducible results.

Objective: To prepare sterile, concentrated stock solutions of ACC and its analogues and then dilute them to final working concentrations.

Materials:

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) (M.W. 101.1 g/mol )

  • α-Aminoisobutyric acid (AIB) (M.W. 103.12 g/mol )

  • Solvent (e.g., sterile, double-distilled water; DMSO if required for solubility)

  • Volumetric flasks (e.g., 100 mL)

  • Sterile microcentrifuge tubes

  • Sterile-filtered pipette tips

Procedure (Example for a 10 mM ACC Stock Solution):

  • Calculation: To make 100 mL of a 10 mM (0.01 M) solution:

    • 0.01 mol/L * 0.1 L * 101.1 g/mol = 0.1011 g = 101.1 mg

  • Weighing: Accurately weigh 101.1 mg of ACC powder.

  • Dissolving: Transfer the powder to a 100 mL volumetric flask. Add ~80 mL of sterile water and swirl gently until the powder is completely dissolved.[6][11] Scientist's Note: If a compound has poor water solubility, a small amount of a solvent like DMSO or NaOH may be required. Always check the compound's specifications. If a solvent other than water is used, ensure the final concentration in the working solution is low (typically <0.1%) and that the negative control contains the same solvent concentration.

  • Final Volume: Bring the volume up to the 100 mL mark with sterile water.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions for each experiment by performing serial dilutions from the stock solution. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 10 µL of stock to 9.99 mL of liquid growth medium).

Protocol: Arabidopsis Root Growth Assay (In Vitro)

This assay is highly sensitive and provides quantitative data on the inhibition or promotion of root elongation.

Objective: To quantify the effect of ACC and its analogues on primary root growth in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 for wild-type, ein2-5 for ethylene-insensitive)

  • Murashige and Skoog (MS) agar plates

  • Working solutions of ACC, AIB, and controls

  • Stereo microscope with a camera and measurement software or a flatbed scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse 4-5 times with sterile water).

  • Plating: Resuspend seeds in sterile 0.1% agarose and plate them in a line on square MS agar plates containing the various concentrations of the test compounds.

  • Stratification: Wrap and seal the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.

  • Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Measurement:

    • Mark the position of the root tips at a starting time point (e.g., 4 days post-germination).

    • After a set period of growth (e.g., 48-72 hours), capture high-resolution images of the plates.

    • Using image analysis software, measure the length of new root growth from the initial mark to the new root tip for at least 15-20 seedlings per treatment.[4]

  • Data Analysis: Calculate the average root growth and standard error for each treatment. Perform statistical analysis (e.g., ANOVA with a post-hoc test) to determine significant differences between treatments.

Protocol: Shoot Biomass Assay (Soil-Based)

This protocol assesses the overall impact of ACC analogues on plant growth and vigor.

Objective: To determine the effect of ACC analogues on shoot fresh and dry weight.

Materials:

  • Potted plants (e.g., tomato, maize) at a consistent growth stage (e.g., 2-3 true leaves)

  • Working solutions of ACC, AIB, and controls

  • Graduated cylinders for soil drench application

  • Analytical balance

  • Drying oven

Procedure:

  • Acclimatization: Ensure all plants are acclimated to the controlled growth environment for at least one week prior to the experiment. Randomize the placement of pots.

  • Application (Soil Drench):

    • Calculate the volume of working solution to apply per pot to ensure thorough soil saturation without excessive runoff. This volume should be consistent for all treatments.

    • Slowly pour the designated working solution onto the soil at the base of each plant.[12]

  • Incubation: Grow the plants for a predetermined period (e.g., 14-21 days), providing standard watering and care.

  • Harvesting:

    • At the end of the experiment, carefully cut each plant at the soil line.

    • Immediately weigh the entire shoot to determine the fresh weight (FW) .[13]

  • Drying:

    • Place the harvested shoots in labeled paper bags.

    • Dry the plant material in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).

  • Measurement & Analysis:

    • Allow the samples to cool in a desiccator to prevent moisture reabsorption.

    • Weigh the dried shoots to determine the dry weight (DW) .

    • Calculate the average FW and DW for each treatment and perform statistical analysis.

Part 3: Data Interpretation and Expected Outcomes

The power of using ACC analogues lies in the ability to dissect different signaling pathways. The following table provides a framework for interpreting potential results.

Interpreting Dose-Response Data in an Arabidopsis Root Growth Assay
Treatment Expected Outcome in Wild-Type (Col-0) Expected Outcome in Ethylene-Insensitive Mutant (ein2-5) Interpretation
ACC (10 µM) Strong inhibition of root elongation.[4][14]Moderate inhibition of root elongation, but less severe than in wild-type.[4][7]The strong inhibition in wild-type is a combined effect of ethylene-dependent and -independent signaling. The remaining inhibition in ein2-5 is due solely to ethylene-independent ACC signaling.[4][7]
AIB (100 µM) Minimal to no effect on its own.Minimal to no effect on its own.AIB is an inhibitor and is not expected to have a direct growth effect at typical concentrations.
ACC (10 µM) + AIB (100 µM) Moderate inhibition of root elongation (less than ACC alone).Moderate inhibition of root elongation (similar to ACC alone).In wild-type, AIB blocks ethylene production, revealing the underlying ethylene-independent effect of ACC. The result should be similar to ACC's effect on the ein2-5 mutant.
ACC (10 µM) + 1-MCP (gas) Moderate inhibition of root elongation (less than ACC alone).[4]Moderate inhibition of root elongation (similar to ACC alone).1-MCP blocks ethylene perception, achieving a similar outcome to using an insensitive mutant or an inhibitor like AIB. This provides a pharmacological confirmation of the genetic data.

Conclusion: A Call for Precision in Phytohormone Research

The study of ACC and its analogues is evolving from a niche area of ethylene biology into a sophisticated field of its own. It is now clear that researchers who use ACC as a simple ethylene-releasing compound must account for its independent signaling functions to avoid misinterpretation of their results.[15][16] The protocols and principles outlined in this guide provide a robust framework for conducting these nuanced experiments. By carefully selecting analogues, designing well-controlled studies, and understanding the dual signaling roles at play, the scientific community can more precisely unravel the complex web of hormonal regulation that governs plant life. This knowledge will be instrumental in developing the next generation of targeted and effective solutions for agriculture and biotechnology.

References

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  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Native Plant Growth-Promoting Rhizobacteria Containing ACC Deaminase Promote Plant Growth and Alleviate Salinity and Heat Stress in Maize (Zea mays L.) Plants in Saudi Arabia. (2022). MDPI. [Link]

  • Effects of 1‐MCP on ACC content (a), ACC oxidase activity (b), and ACC... (n.d.). ResearchGate. [Link]

  • Merritt, M. V., & Torkelson, J. H. (1998). Inhibitors of ethylene synthesis inhibit auxin-induced stomatal opening in epidermis detached from leaves of Vicia faba L. Plant Physiology, 116(2), 659–666. [Link]

  • Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. (2025). PMC. [Link]

  • Glick, B. R. (2021). Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase. Plants, 10(9), 1775. [Link]

  • Polko, J. K., & Kieber, J. J. (2019). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. Frontiers in Plant Science, 10, 1490. [Link]

  • Identification of genes involved in the ACC-mediated control of root cell elongation in Arabidopsis thaliana. (2012). PMC. [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science, 5, 640. [Link]

  • Polko, J. K., & Kieber, J. J. (2019). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. PMC. [Link]

  • How To Prepare Plant Hormone Solutions for Tissue Culture. (2021). YouTube. [Link]

  • Koeser, A., et al. (2019). Pesticide Injection and Drenching. UF/IFAS EDIS. [Link]

  • Polko, J. K., & Kieber, J. J. (2019). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. Frontiers in Plant Science, 10, 1490. [Link]

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  • Transcriptomic analysis of effects of 1-methylcyclopropene (1-MCP) and ethylene treatment on kiwifruit (Actinidia chinensis) ripening. (2018). PMC. [Link]

  • Polko, J. K., & Kieber, J. J. (2019). The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling. PMC. [Link]

  • 1-Methylcyclopropene (1-MCP) inhibits ethylene production of durian fruit which is correlated with a decrease in ACC oxidase activity in the peel. (2004). ResearchGate. [Link]

  • How To Make Stock Solutions For Plant Growth Regulators. (2020). YouTube. [Link]

  • USE OF SYNTHETIC PLANT GROWTH REGULATORS IN AGRICULTURE AND BIOTECHNOLOGY. (2023). ResearchGate. [Link]

  • Performance of plant growth promoting rhizobacteria containing ACC-deaminase activity for improving growth of maize under salt-stressed conditions. (2014). ResearchGate. [Link]

  • α‐Aminoisabutyric acid, propyl gallate and cobalt ion and the mode of inhibition of ethylene production by cotyledonary segments of cocklebur seeds. (1982). ResearchGate. [Link]

  • Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection. (2023). NIH. [Link]

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  • What is standard procedure to prepare plant extract stock solution for antimicrobial assay?. (2018). ResearchGate. [Link]

  • Auxinic herbicides, mechanisms of action, and weed resistance. (2015). SciELO. [Link]

  • The Role of 1-methylcyclopropylene (1-MCP) and Salicylic Acid (SA) in Induced Resistance of Postharvest Fruits. (2023). MDPI. [Link]

  • Plant Growth-Promoting Rhizobacteria Modulate the Concentration of Bioactive Compounds in Tomato Fruits. (2021). MDPI. [Link]

  • Ethylene-independent signaling by the ethylene precursor ACC in Arabidopsis ovular pollen tube attraction. (2021). ResearchGate. [Link]

  • Blue Energy. (n.d.). Australian Oil & Gas Exploration. blueenergy.com.au. [Link]

  • Computational modeling and quantitative physiology reveal central parameters for brassinosteroid-regulated early cell physiological processes linked to elongation growth of the Arabidopsis root. (2022). eLife. [Link]

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  • Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology. (2023). PubMed. [Link]

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  • Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. (2022). MDPI. [Link]

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  • Ethylene Action Inhibition Improves Adventitious Root Induction in Adult Chestnut Tissues. (2020). MDPI. [Link]

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  • Current methods for detecting ethylene in plants. (2013). ResearchGate. [Link]

  • Ethylene Inhibits Root Elongation during Alkaline Stress through AUXIN1 and Associated Changes in Auxin Accumulation. (2013). PMC. [Link]

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Sources

Application Notes and Protocols for 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Dichotomous Potential

2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride is a sparsely documented research chemical, presenting a unique opportunity for novel discovery in disparate scientific fields. Its molecular architecture, featuring a constrained 1-aminocyclopropyl ring system appended to a flexible ethanolamine backbone, suggests at least two distinct and compelling avenues of investigation.

The 1-aminocyclopropyl moiety is famously the core structure of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[1] Enzymes and molecules that interact with this group are pivotal in regulating plant growth, development, and stress responses.[2] Conversely, the ethanolamine scaffold is a fundamental building block in neurobiology. It is an integral component of membrane phospholipids like phosphatidylethanolamine and serves as a precursor for neurotransmitters and neuromodulators, influencing cholinergic and dopaminergic systems.[3][4][5]

This guide, therefore, is structured not as a review of existing applications, but as a forward-looking prospectus for researchers. We will leverage first principles of chemical biology and structural analogy to propose two detailed, hypothesis-driven research applications for this molecule. Each section will provide the scientific rationale, detailed experimental protocols, and the necessary framework for validating the proposed activity.

Physicochemical Properties and Handling

A foundational understanding of a research chemical's properties is paramount for experimental design and laboratory safety.

PropertyValueSource
CAS Number 753023-56-2AK Scientific, Inc.
Molecular Formula C₅H₁₂ClNOAK Scientific, Inc.
Molecular Weight 137.61 g/mol AK Scientific, Inc.
Appearance Solid (predicted)Inferred
Solubility Soluble in water (predicted due to hydrochloride salt)Inferred
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.Standard Practice

Safety & Handling: this compound should be handled with standard laboratory precautions. Based on data for structurally similar compounds, it may cause skin, eye, and respiratory irritation.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation.

Application Area 1: Plant Science & Agrochemical Research

Hypothesis: A Novel Inhibitor of Ethylene Biosynthesis

Rationale: The biosynthesis of ethylene in higher plants is a tightly regulated process where the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS) is the rate-limiting step.[2][8] The cyclopropylamine core of our target molecule is a structural mimic of the substrate for ACC synthase. We hypothesize that 2-(1-Aminocyclopropyl)ethan-1-ol will act as a competitive or uncompetitive inhibitor of ACC synthase, thereby blocking ethylene production. Such inhibitors are valuable tools for studying ethylene-dependent physiological processes and have potential as agrochemicals to control ripening and senescence.[2][9]

The proposed mechanism involves the molecule binding to the active site of ACC synthase, potentially interacting with the pyridoxal-5'-phosphate (PLP) cofactor, and preventing the conversion of SAM to ACC.[10]

ACS_Inhibition cluster_0 Ethylene Biosynthesis Pathway cluster_1 Proposed Inhibition SAM S-Adenosyl- Methionine (SAM) ACC 1-Aminocyclopropane- 1-Carboxylic Acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Test_Compound 2-(1-Aminocyclopropyl)ethan-1-ol ACS_Enzyme ACC Synthase (Active Site) Test_Compound->ACS_Enzyme Binds to Enzyme SAM_blocked SAM SAM_blocked->ACS_Enzyme Binding Blocked

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge for successful and reproducible outcomes.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This valuable building block incorporates both a cyclopropylamine moiety and a primary alcohol, making it a desirable component in the development of novel therapeutics. This guide provides practical, field-tested advice to overcome common challenges encountered during its synthesis.

Troubleshooting Guide

Low yields and unexpected side products are common frustrations in multi-step organic synthesis. This section provides a systematic approach to identifying and resolving issues that may arise during the preparation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclopropanation Step - Inefficient carbene/carbenoid formation: The reagent used for cyclopropanation (e.g., from diiodomethane and diethylzinc in the Simmons-Smith reaction) may not be generating the active species effectively. - Side reactions of the alkene: The starting alkene may be prone to polymerization or other side reactions under the reaction conditions. - Steric hindrance: The substrate may be sterically hindered, slowing down the rate of cyclopropanation.- Optimize reagent addition: Add the cyclopropanating agent slowly and at a controlled temperature to maintain a low concentration of the reactive species. - Use of an alternative cyclopropanation method: Consider Rh(II)-catalyzed decomposition of a diazo compound if the Simmons-Smith reaction is not effective.[1] - Increase reaction time or temperature: Carefully increase the reaction time or temperature, monitoring for product formation and decomposition.
Formation of Impurities during Amine Introduction - Over-alkylation of the amine: The primary amine can be further alkylated to form secondary or tertiary amines. - Incomplete reaction: The reaction to introduce the amino group may not have gone to completion.- Use of a protecting group strategy: Protect the amino group of a precursor (e.g., as a carbamate or sulfonamide) and deprotect in a later step. - Control stoichiometry: Use a precise stoichiometry of the aminating agent and monitor the reaction progress by TLC or LC-MS to avoid over-reaction.
Difficulty in Isolating the Hydrochloride Salt - Hygroscopic nature of the product: The hydrochloride salt may be hygroscopic, making it difficult to handle and isolate as a crystalline solid. - Incorrect solvent for precipitation: The choice of solvent is crucial for effective precipitation of the salt.- Use of anhydrous conditions: Ensure all solvents and glassware are rigorously dried before use. Handle the final product in a glove box or under an inert atmosphere. - Solvent screening for crystallization: Experiment with different solvent systems (e.g., isopropanol, ethyl acetate, or mixtures with ethers) to find the optimal conditions for crystallization. Cooling the solution can also induce precipitation.[2]
Presence of Diastereomers - Lack of stereocontrol in the cyclopropanation step: If the starting alkene has existing stereocenters, the cyclopropanation may lead to a mixture of diastereomers.- Use of a chiral auxiliary or catalyst: Employ a chiral auxiliary on the substrate or a chiral catalyst to direct the stereochemical outcome of the cyclopropanation.[3] - Chromatographic separation: If a mixture of diastereomers is formed, purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Simmons-Smith cyclopropanation of an allylic alcohol precursor?

A1: The most critical parameters for a successful Simmons-Smith reaction are the purity of the reagents and the control of the reaction temperature. The diethylzinc solution should be fresh and properly titrated. The diiodomethane should be free of iodine, which can be removed by washing with a sodium thiosulfate solution. The reaction is typically exothermic, so maintaining a low and constant temperature (e.g., 0 °C to room temperature) is crucial to prevent side reactions and ensure a good yield. The choice of solvent can also be important, with dichloromethane or diethyl ether being common choices.

Q2: I am observing the formation of a significant amount of a ring-opened byproduct. What could be the cause and how can I prevent it?

A2: Ring-opening of cyclopropylamines can occur under certain conditions, particularly in the presence of strong acids or electrophiles. This is due to the inherent ring strain of the cyclopropane ring. To prevent this, it is advisable to handle the free amine with care and to convert it to the more stable hydrochloride salt as soon as possible after its formation. During workup procedures, avoid prolonged exposure to strongly acidic conditions. If the ring-opening is occurring during a reaction step, consider using milder reagents or a different synthetic route that avoids harsh conditions.

Q3: What is the best way to introduce the hydrochloride salt?

A3: The most common and effective method for forming the hydrochloride salt is to dissolve the free amine in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol, and then bubble dry hydrogen chloride gas through the solution. Alternatively, a solution of HCl in a solvent like isopropanol or dioxane can be added dropwise. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[2][4] It is essential to use anhydrous conditions to prevent the formation of a sticky or oily product due to the hygroscopic nature of the salt.

Q4: Can I use a one-pot procedure for the synthesis of 2-(1-Aminocyclopropyl)ethan-1-ol?

A4: While one-pot reactions can be very efficient, the synthesis of 2-(1-Aminocyclopropyl)ethan-1-ol often involves reagents and intermediates that are not compatible with each other.[5] For example, the organozinc reagents used in cyclopropanation are highly reactive and would likely react with the amine and alcohol functionalities if they were present. Therefore, a stepwise approach with purification of intermediates is generally recommended to ensure a higher yield and purity of the final product.

Experimental Workflow

Below is a representative workflow for the synthesis of this compound. This is a generalized procedure and may require optimization based on your specific starting materials and laboratory conditions.

SynthesisWorkflow Start Starting Material (e.g., Allylic Alcohol) Cyclopropanation Cyclopropanation (e.g., Simmons-Smith) Start->Cyclopropanation Intermediate1 Cyclopropyl Methanol Intermediate Cyclopropanation->Intermediate1 FunctionalGroupConversion Functional Group Conversion (e.g., to Azide) Intermediate1->FunctionalGroupConversion Intermediate2 Azido Intermediate FunctionalGroupConversion->Intermediate2 Reduction Reduction of Azide to Amine Intermediate2->Reduction FreeAmine 2-(1-Aminocyclopropyl)ethan-1-ol (Free Amine) Reduction->FreeAmine SaltFormation Hydrochloride Salt Formation FreeAmine->SaltFormation FinalProduct Final Product: 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride SaltFormation->FinalProduct

Caption: A generalized synthetic workflow for this compound.

Detailed Protocol: Synthesis via Azide Intermediate

This protocol outlines a common route for the synthesis of this compound, proceeding through a cyclopropyl methanol intermediate and subsequent conversion to the amine via an azide.

Step 1: Synthesis of (1-(Hydroxymethyl)cyclopropyl)methanol

  • To a solution of the starting allylic alcohol in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add a solution of diethylzinc (1.1 M in toluene, 2.2 eq.) dropwise.

  • After stirring for 20 minutes, add diiodomethane (2.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl methanol intermediate.

Step 2: Synthesis of 1-(2-Azidoethyl)cyclopropan-1-ol

  • To a solution of the cyclopropyl methanol intermediate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq.).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the azido intermediate.

Step 3: Synthesis of 2-(1-Aminocyclopropyl)ethan-1-ol

  • Dissolve the azido intermediate (1.0 eq.) in methanol and add palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash the Celite with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine, which can be used in the next step without further purification.

Step 4: Formation of this compound

  • Dissolve the crude free amine in anhydrous diethyl ether.

  • Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution until no further precipitation is observed.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether.

  • Dry the solid under vacuum to yield this compound as a white solid.

Logical Decision-Making in Troubleshooting

When encountering a synthetic problem, a logical, step-by-step approach is crucial for efficient resolution. The following diagram illustrates a decision-making process for troubleshooting a low-yield reaction.

Troubleshooting Start Low Yield Observed CheckPurity Analyze Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions AnalyzeByproducts Identify Byproducts (TLC, LC-MS, NMR) Start->AnalyzeByproducts PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impure ChangeConditions Modify Reaction Conditions (Solvent, Catalyst) CheckConditions->ChangeConditions Incorrect IncompleteReaction Incomplete Reaction? AnalyzeByproducts->IncompleteReaction Decomposition Product or Starting Material Decomposition? IncompleteReaction->Decomposition No IncreaseTimeTemp Increase Reaction Time or Temperature IncompleteReaction->IncreaseTimeTemp Yes SideReaction Major Side Reaction? Decomposition->SideReaction No Decomposition->ChangeConditions Yes OptimizeWorkup Optimize Workup Procedure SideReaction->OptimizeWorkup Yes RedesignRoute Consider Alternative Synthetic Route SideReaction->RedesignRoute No

Caption: A decision tree for troubleshooting low-yield reactions.

By systematically evaluating each potential point of failure, from the quality of the starting materials to the reaction conditions and workup procedures, researchers can efficiently diagnose and solve synthetic challenges.

References

  • de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available at: [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Google Patents. (1962). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Google Patents. (2017). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • PubMed Central. (2019). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. Available at: [Link]

  • Google Patents. (2010). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • MDPI. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]

  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

  • ACS Publications. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2012). Preparation and Some Synthetic Applications of 2-Hydroxyethyl-Substituted Cyclopropylamines. Available at: [Link]

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Technical Support Center: Troubleshooting Side Reactions in Aminocyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aminocyclopropane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable, yet synthetically challenging, structural motifs. Aminocyclopropanes are prevalent in modern pharmaceuticals and bioactive molecules, but their synthesis is often plagued by competing side reactions that can diminish yield and complicate purification.

This document provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and offer insights into the causality behind common synthetic pitfalls, empowering you to design more robust and efficient reactions.

Section 1: Issues in Rearrangement-Based Syntheses (Hofmann & Curtius)

Rearrangement reactions of cyclopropanecarboxamides or their corresponding acyl azides are classic methods for accessing aminocyclopropanes. These reactions proceed through a key isocyanate intermediate. However, the stability of this intermediate and the reaction conditions can lead to several predictable side reactions.

Q1: My Hofmann rearrangement of cyclopropanecarboxamide is giving a low yield of the desired aminocyclopropane, and I'm isolating a significant amount of a urea-based byproduct. What is happening and how can I fix it?

A1: Root Cause Analysis & Mechanism

This is a very common issue. The formation of a urea byproduct points directly to the reactivity of the cyclopropyl isocyanate intermediate. The Hofmann rearrangement converts a primary amide into an isocyanate, which is then typically hydrolyzed to the primary amine with loss of CO2.[1]

However, if a molecule of the newly formed aminocyclopropane product (which is a primary amine) acts as a nucleophile and attacks a molecule of the unreacted isocyanate intermediate, a disubstituted urea is formed. This parasitic reaction consumes both the intermediate and the desired product, severely limiting the yield.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for urea byproduct formation.

Preventative Protocols & Verified Solutions:

  • Isocyanate Trapping: The most robust solution is to prevent the isocyanate from ever coming into contact with the amine product. This is achieved by adding a nucleophile that traps the isocyanate to form a stable intermediate, which can be easily hydrolyzed in a separate step.

    • Protocol: After the rearrangement is complete (as monitored by TLC or LCMS), add a simple alcohol like methanol or ethanol to the reaction mixture. This will react with the isocyanate to form a stable carbamate. The carbamate can then be isolated and hydrolyzed under acidic or basic conditions to release the desired aminocyclopropane.[2] This two-step, one-pot procedure effectively decouples the formation of the amine from the presence of the reactive isocyanate.

  • Reaction Conditions Optimization:

    • Temperature Control: Ensure the initial rearrangement is conducted at a temperature that allows for complete conversion of the starting amide to the isocyanate before significant hydrolysis occurs.

    • pH Management: The reaction is run under basic conditions. Ensure sufficient base is present to facilitate the initial steps but avoid overly harsh conditions that could promote side reactions.[3]

Q2: I'm performing a Curtius rearrangement on a cyclopropanecarbonyl azide. The reaction is sluggish, and upon heating, I get a complex mixture instead of the clean aminocyclopropane after workup. What's going wrong?

A2: Root Cause Analysis & Mechanism

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate.[2] While generally reliable, issues can arise from two main sources:

  • Concerted vs. Stepwise Mechanism: While the thermal rearrangement is believed to be a concerted process, side reactions can occur if a discrete, high-energy acyl nitrene intermediate is transiently formed.[4][5] This is more likely with certain substrates or under photochemical conditions.

  • Substrate Stability: Cyclopropanecarbonyl azides, especially those with activating groups on the ring, can be thermally sensitive. The strain of the cyclopropane ring can influence the activation energy of the rearrangement.[4] A complex mixture suggests that decomposition pathways are competing with the desired rearrangement.

Preventative Protocols & Verified Solutions:

  • Strict Temperature Control: Do not overheat the reaction. The rearrangement should be conducted at the lowest temperature that provides a reasonable reaction rate.

    • Protocol: Start the reaction at a moderate temperature (e.g., 60-80 °C in a solvent like toluene or dioxane) and monitor carefully by IR spectroscopy (disappearance of the azide peak ~2130 cm⁻¹) or TLC. Increase the temperature incrementally only if the reaction stalls.

  • Choice of Reagents for Acyl Azide Formation: The purity of the starting acyl azide is critical. Ensure the conversion from the corresponding carboxylic acid or acyl chloride is clean.

    • Recommended Reagent: Diphenylphosphoryl azide (DPPA) is often a reliable reagent for the one-pot conversion of a carboxylic acid to the acyl azide, often allowing for a milder, in-situ Curtius rearrangement.

  • Alternative Rearrangement Conditions: If thermal conditions consistently fail, consider a photochemical rearrangement. However, be aware this can sometimes favor nitrene-like reactivity.

Section 2: Issues in Catalytic Cyclopropanation

Transition-metal catalysis, particularly with rhodium and copper complexes, is a powerful method for cyclopropanation using diazo compounds. However, the reactive metal-carbene intermediate is indiscriminate and can participate in several undesired pathways.

Q3: My rhodium-catalyzed cyclopropanation of an enamide with ethyl diazoacetate is producing significant amounts of diethyl maleate and fumarate. How do I suppress this byproduct?

A3: Root Cause Analysis & Mechanism

The formation of diethyl maleate and fumarate (E/Z isomers) is the classic sign of carbene dimerization.[6] This occurs when the rhodium-carbene intermediate reacts with a second molecule of ethyl diazoacetate instead of the intended enamide substrate.[6] This side reaction is highly dependent on the relative concentrations of the reactants and the reaction rate.

Mechanism: Desired vs. Side Reaction

G cluster_0 Reaction Pathways A Rh₂(OAc)₄ + N₂CHCO₂Et B Rh-Carbene Intermediate A->B - N₂ C Enamide Substrate B->C + Enamide E Ethyl Diazoacetate (EDA) B->E + EDA D Desired Aminocyclopropane C->D Cyclopropanation F Carbene Dimer (Byproduct) E->F Dimerization

Caption: Competing pathways for the rhodium-carbene intermediate.

Preventative Protocols & Verified Solutions:

  • Slow Addition of Diazo Compound: This is the most critical and effective solution. By keeping the instantaneous concentration of the diazo compound low, you heavily favor the reaction between the metal-carbene and the enamide, which is present in stoichiometric amounts.[6]

    • Protocol: Prepare a solution of the enamide and the rhodium catalyst (e.g., Rh₂(OAc)₄) in your solvent (e.g., dichloromethane). Using a syringe pump, add a solution of the ethyl diazoacetate over several hours (a typical range is 2-6 hours).

  • Catalyst Choice: While Rh₂(OAc)₄ is common, catalysts with more sterically demanding or electronically tailored ligands can sometimes improve selectivity for the desired cyclopropanation.[7][8] Chiral dirhodium catalysts, such as those derived from prolinate, can also influence reactivity and are essential for asymmetric synthesis.[9]

Table 1: Effect of Addition Rate on Byproduct Formation

Addition MethodDiazo ConcentrationDesired Product YieldDimer Byproduct (%)
Bolus (all at once)High20-40%50-70%
Slow Drip (1 hr)Moderate60-75%15-25%
Syringe Pump (4 hr)Very Low>90%<5%
Illustrative data based on typical experimental outcomes.
Q4: I am attempting an intramolecular cyclopropanation from a diazo compound, but the primary product is from a Wolff rearrangement. How can I promote cyclopropanation over rearrangement?

A4: Root Cause Analysis & Mechanism

The Wolff rearrangement is an inherent competing pathway for α-diazocarbonyl compounds.[10] It involves the 1,2-migration of the group adjacent to the carbonyl to form a ketene intermediate, which is then trapped by a nucleophile.[10] The choice of catalyst and reaction conditions can significantly influence the partitioning between the carbene pathway (leading to cyclopropanation) and the Wolff rearrangement.

Preventative Protocols & Verified Solutions:

  • Catalyst Selection is Key: This is the most important factor.

    • Favoring Cyclopropanation: Dirhodium(II) catalysts, such as Rh₂(OAc)₄ or Rh₂(esp)₂, are generally excellent for promoting carbene-mediated cyclopropanation and suppressing the Wolff rearrangement.

    • Promoting Wolff Rearrangement: Silver catalysts (like Ag₂O or AgOBz) or photochemical/thermal conditions (without a metal catalyst) strongly favor the Wolff rearrangement.[10] Avoid these conditions if cyclopropanation is the goal.

  • Solvent Choice: While less impactful than the catalyst, the solvent can play a role. Non-polar, coordinating solvents are generally preferred for rhodium-catalyzed cyclopropanations. Dichloromethane and dichloroethane are common choices.

Section 3: General FAQs & Best Practices

Q5: My cyclopropanation reaction has poor diastereoselectivity. What factors can I change to improve it?

A5: Diastereoselectivity in cyclopropanation is a complex issue influenced by steric and electronic factors in both the substrate and the carbene.

  • For Simmons-Smith Reactions: The stereochemistry is often directed by a Lewis basic functional group (like a hydroxyl group) on the substrate, which coordinates to the zinc reagent. Ensure your substrate is designed to take advantage of this directing effect. The reaction is generally subject to steric effects, with the cyclopropanation occurring on the less hindered face.[11]

  • For Catalytic Reactions:

    • Catalyst Ligands: The shape and size of the ligands on the metal catalyst are the most powerful tool for controlling diastereoselectivity. Switching from a simple acetate ligand (on Rh₂) to a bulkier carboxamidate or prolinate ligand can dramatically alter the stereochemical outcome.[12]

    • Additives: In some cases, additives can influence selectivity. For example, the addition of lithium bromide (LiBr) has been shown to improve diastereomeric ratios in certain addition reactions by altering aggregation states or chelating intermediates.[13][14]

    • Temperature: Lowering the reaction temperature often increases selectivity by amplifying the small differences in the activation energies of the competing diastereomeric transition states.

Q6: I am concerned about the stability of my aminocyclopropane product. Are there common decomposition pathways?

A6: Yes, aminocyclopropanes, particularly those bearing electron-withdrawing groups (so-called "donor-acceptor" cyclopropanes), can be susceptible to ring-opening reactions.[15] The high ring strain (approx. 27 kcal/mol) makes them thermodynamically predisposed to open.

  • Mechanism: Ring-opening is often initiated by Lewis acids, Brønsted acids, or radical initiators.[15][16] The reaction proceeds via cleavage of the C-C bond opposite the activating groups to form a 1,3-dipolar intermediate or a radical, which can then be trapped by nucleophiles.[17][18]

  • Prevention & Handling:

    • Purification: When performing chromatography, use a deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) to avoid acid-catalyzed ring-opening on the column.

    • Storage: Store aminocyclopropane products, especially activated ones, in a freezer under an inert atmosphere and protected from light. Avoid contact with strong acids.

References

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Hofmann Rearrangement. Chemistry Steps. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PubMed Central (PMC). [Link]

  • Activation of aminocyclopropanes via radical intermediates. Chemical Society Reviews (RSC Publishing). [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing). [Link]

  • Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health (NIH). [Link]

  • Wolff rearrangement. Wikipedia. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry Europe. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. [Link]

  • Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • Cyclopropanation of arenes with diazo compounds. ResearchGate. [Link]

  • Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. ETD. [Link]

  • Radical-triggered ring-opening of aminocyclopropane for detection of hydroxyl radicals in living cells. Analytical Methods (RSC Publishing). [Link]

  • Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society. [Link]

  • Synthesis of Amines Hofmann Rearrangement. YouTube. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. MDPI. [Link]

  • The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. ResearchGate. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. National Institutes of Health (NIH). [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • Simmons Smith Reaction mechanism and problems with solution. YouTube. [Link]

  • Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. PMC. [Link]

  • Hofmann rearrangement. Grokipedia. [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Scope of aminocyclopropanes in the ring‐opening reaction. ResearchGate. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

  • The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study. PubMed. [Link]

  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. [Link]

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Technical Support Center: Stability of Amino Alcohol Hydrochlorides in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of amino alcohol hydrochlorides in solution. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, mitigate, and prevent stability issues in your experiments.

Section 1: Foundational Understanding of Instability

Amino alcohol hydrochlorides are invaluable compounds in pharmaceutical development and chemical synthesis. Their structure, containing both a basic amino group and a nucleophilic hydroxyl group, makes them versatile. The hydrochloride salt form is frequently used to enhance aqueous solubility and handling. However, this bifunctional nature is also the source of their inherent instability.

These molecules are susceptible to several degradation pathways, including oxidation, hydrolysis, photodegradation, and intramolecular reactions.[1][2][3] Understanding these vulnerabilities is the first step toward designing robust formulations and ensuring the integrity of your experimental results.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and storage of amino alcohol hydrochloride solutions.

Q1: My clear amino alcohol hydrochloride solution has turned yellow or brown. What is causing this discoloration?

A1: This is a classic sign of oxidative degradation . The amino and/or alcohol moieties are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, trace metal ions (like iron or copper), and light exposure.[1][3] This process often creates highly conjugated systems or polymeric impurities that absorb visible light, resulting in a yellow or brown appearance.

Causality & Expert Insight: The amine functional group can be particularly sensitive, undergoing oxidation to form colored nitroso or nitro compounds. Metal ions act as catalysts, facilitating the formation of reactive oxygen species that attack the molecule.[4]

Troubleshooting Steps:

  • Inert Atmosphere: Before preparing your solution, de-gas the solvent by sparging with an inert gas (e.g., high-purity nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or reagents), consider adding a small amount of a chelating agent like disodium edetate (EDTA) to sequester these ions.[1]

  • Light Protection: Always prepare and store your solutions in amber-colored glassware or vials wrapped in aluminum foil to prevent photo-initiated oxidation.

  • Solvent Purity: Use high-purity (e.g., HPLC-grade) solvents to minimize contaminants that could catalyze degradation.

Q2: I've observed a significant drop in the pH of my buffered solution, and a precipitate has formed upon storage. What is happening?

A2: This issue likely points to hydrolytic degradation or other complex reactions generating acidic byproducts. While amino alcohols themselves are not esters, they can undergo degradation that alters pH. The precipitate could be the result of several phenomena:

  • Degradation Product: An insoluble degradation product may have formed and precipitated out of solution.

  • pH Shift: If the degradation pathway consumes buffer components or generates acids, the resulting pH shift could cause the less soluble free base of your amino alcohol to precipitate.

  • Concentration Effects: In highly concentrated solutions, even minor degradation can lead to the formation of polymeric products that are less soluble.[5]

Causality & Expert Insight: The stability of amine-containing compounds is often highly pH-dependent.[6][7] Degradation kinetics can accelerate dramatically outside of the optimal pH range for your specific molecule.

Troubleshooting Steps:

  • pH Optimization: The most critical step is to determine the optimal pH for stability. This is typically done through a pH-rate profile study as part of forced degradation. For many amine salts, a slightly acidic pH (e.g., 3-6) provides the best stability.[6]

  • Buffer Selection: Choose a buffer system with a pKa close to your target pH and ensure it has sufficient capacity to resist shifts. Be aware that some buffer components (e.g., phosphate) can sometimes participate in degradation reactions.

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C or frozen) to significantly slow the rate of all chemical degradation reactions.[3][8]

Q3: My HPLC analysis shows a decrease in the parent compound peak over time, but the solution remains clear and colorless. What invisible degradation could be occurring?

A3: A loss of potency without visible change points to degradation pathways that produce soluble, non-colored products. Key suspects include:

  • Photodegradation: UV and even ambient laboratory light can provide the energy to break chemical bonds, leading to rearrangements or fragmentation.[9] For instance, the photodegradation of amiloride hydrochloride involves dechlorination to form a different, non-colored compound.[10][11]

  • Intramolecular Cyclization: If the molecule's carbon backbone allows, the amino group can act as a nucleophile and attack a carbon atom bearing the hydroxyl group (or a derivative), leading to the formation of a heterocyclic ring like a pyrrolidine or piperidine.[12] This creates a new, inactive molecule.

  • Subtle Oxidation: The initial stages of oxidation may not produce colored species but will still consume the parent compound.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: This is the definitive way to identify the culprit. By stressing the molecule under controlled conditions (light, heat, acid, base, oxidation), you can determine its vulnerabilities.[13][14]

  • Strict Photoprotection: Assume photosensitivity until proven otherwise. Use light-protecting containers for all storage and handling.

  • Structural Assessment: Examine the structure of your amino alcohol. If it is, for example, a 4-amino-1-butanol or 5-amino-1-pentanol derivative, it is sterically primed for intramolecular cyclization.

`dot graph TD { // Graph settings graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} ` Caption: Troubleshooting workflow for stability issues.

Section 3: Key Methodologies & Protocols

Protocol 1: General Best Practices for Solution Preparation and Storage

This protocol provides a self-validating system to minimize degradation from the outset.

  • Solvent Selection & Preparation:

    • Use USP/EP grade purified water or HPLC-grade organic solvents.

    • Prior to use, sparge the solvent with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • pH Control:

    • Select a biocompatible buffer system with a pKa within 1 pH unit of your target.

    • Prepare the buffer and adjust the pH before adding the amino alcohol hydrochloride. This prevents exposing the compound to transient pH extremes during titration.

  • Dissolution:

    • Add the amino alcohol hydrochloride to the prepared, pH-adjusted, de-gassed buffer.

    • Mix gently to dissolve. Avoid vigorous vortexing, which can re-introduce oxygen. If necessary, perform this step in a glovebox or under a blanket of inert gas.

  • Storage:

    • Use Type I borosilicate amber glass vials with Teflon-lined caps.

    • For long-term storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and exposure to the atmosphere.

    • Store at a validated temperature (typically 2-8°C for short-term and ≤ -20°C for long-term), protected from light.

G

Protocol 2: Conducting a Forced Degradation (Stress Testing) Study

Forced degradation is an essential tool for identifying the intrinsic stability of a molecule and developing stability-indicating analytical methods.[14][15]

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2-24 hours at 60°CTo assess stability in acidic environments.[13]
Base Hydrolysis 0.1 M NaOH2-24 hours at 60°CTo assess stability in alkaline environments.[13]
Oxidation 3% H₂O₂2-24 hours at RTTo identify susceptibility to oxidative degradation.
Thermal 80°C (Dry Heat or Solution)24-72 hoursTo evaluate thermal stability.[1]
Photolytic ICH Q1B compliant light sourcePer ICH guidelinesTo determine light sensitivity.[14]

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a solution of your amino alcohol hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).[5]

  • Apply Stress: For each condition, mix your drug solution with the stress reagent (e.g., 1:1 with 0.1 M HCl). For thermal and photolytic studies, place the solution under the specified conditions. Include a control sample stored at ambient temperature and protected from light.

  • Time Points: Sample each condition at predetermined intervals (e.g., 0, 4, 8, 24 hours).

  • Quench Reaction: Before analysis, it may be necessary to stop the degradation. For example, neutralize acid-stressed samples with an equivalent amount of base, and vice versa.

  • Analyze: Analyze all samples using a stability-indicating HPLC method with a detector like a photodiode array (PDA) to assess peak purity and detect new impurities.

  • Interpret: A valid study should aim for 5-20% degradation of the active ingredient. Significant degradation in a specific condition clearly indicates the molecule's vulnerability. For example, if new peaks appear only in the H₂O₂ sample, your compound is primarily susceptible to oxidation.

References

  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Krupadanam, G. L. D., et al. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Alsante, K. M., et al. (2011). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Baertschi, S. W., et al. (2018).
  • European Medicines Agency. (2023).
  • Bari, S. B., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of Modern Pharmaceutical Analysis. Academic Press.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals.
  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent: A case study. Journal of Pharmaceutical and Biomedical Analysis.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • Trabelsi, H., et al. (2005). Influence of pH and light on the stability of some antioxidants. International Journal of Pharmaceutics. [Link]

  • Moore, D. E., & Chappuis, P. P. (1988). Photodegradation of amiloride in aqueous solution. International Journal of Pharmaceutics. [Link]

  • Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated Predictive Stability (APS)
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis.
  • Smela, M. J. (2005). Regulatory considerations in stability testing.
  • Andersen, R. J., et al. (2006). Oxidative degradation and stabilization of small molecule drugs. Taylor & Francis.
  • Waterman, K. C. (Ed.). (2011). The Handbook of Stability Testing in Pharmaceutical Development. Springer.
  • Bajaj, S., et al. (2012). A review on stability-indicating HPLC method development. International Journal of Pharmaceutical Sciences and Research.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Huynh-Ba, K. (Ed.). (2008). Handbook of Stability Testing in Pharmaceutical Development: Regulations, Methodologies, and Best Practices. Springer.
  • Magoulas, G. E., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. MDPI. [Link]

  • Top 5 Factors Affecting Chemical Stability. (n.d.). LinkedIn. [Link]

  • Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. (2022). ResearchGate. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). ResearchGate. [Link]

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Technical Support Center: Overcoming Solubility Challenges of Hydrochloride Salts in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for overcoming the common yet often complex challenges associated with dissolving hydrochloride (HCl) salts in organic solvents. As your dedicated application scientist, I will walk you through the fundamental principles, answer frequently encountered questions, and provide detailed protocols to ensure the success of your experiments.

Section 1: The "Why": Understanding the Root of HCl Salt Solubility Issues

Before diving into troubleshooting, it's crucial to understand the underlying chemical principles that govern the solubility of hydrochloride salts in organic media. This foundational knowledge will empower you to make informed decisions in the lab.

FAQ 1: Why is my hydrochloride salt, which is soluble in water, so difficult to dissolve in many organic solvents?

The solubility of a substance is governed by the principle of "like dissolves like," which is rooted in the polarity of the solute and the solvent.[1] Hydrochloride salts are ionic compounds, consisting of a positively charged organic cation (the protonated amine, R₃NH⁺) and a negatively charged chloride anion (Cl⁻). This ionic nature makes them highly polar.

  • Polar Solvents (e.g., Water, Methanol): These solvents have high dielectric constants and can effectively solvate the individual ions, overcoming the crystal lattice energy of the salt. Water, for instance, forms strong hydrogen bonds with both the cation and the anion, facilitating dissolution.

  • Nonpolar or Weakly Polar Organic Solvents (e.g., Dichloromethane (DCM), Toluene, Hexane): These solvents have low dielectric constants and lack the ability to form strong interactions with the charged ions of the salt. The energy required to break apart the ionic crystal lattice is not sufficiently compensated by the weak interactions with the solvent molecules, leading to poor solubility.

FAQ 2: What are the key factors that influence the solubility of my specific HCl salt?

Several factors, beyond the general polarity mismatch, can influence the solubility of your hydrochloride salt:

  • The Nature of the Parent Molecule: The overall structure of the organic molecule plays a significant role. A larger, more lipophilic (nonpolar) organic backbone can increase solubility in less polar solvents, even in the salt form.

  • Crystal Lattice Energy: This is the energy holding the ions together in the solid state. A higher crystal lattice energy will make the salt more difficult to dissolve. This can be influenced by the crystal packing and the presence of intermolecular forces.

  • Presence of Water: Traces of water in your organic solvent can sometimes increase the solubility of an HCl salt. However, for many applications, such as salt formation via precipitation, water is undesirable as it can lead to the formation of oils or prevent crystallization altogether.[2]

  • Temperature: For most salts, solubility increases with temperature as the added thermal energy helps to overcome the crystal lattice energy.[3] However, this is not universally true, and the stability of your compound at higher temperatures must be considered.[4]

  • The Common Ion Effect: In solutions that already contain a source of chloride ions, the solubility of your HCl salt may be reduced. This is due to Le Chatelier's principle, where the equilibrium of dissolution is shifted back towards the solid salt.[5][6]

Section 2: Troubleshooting Guide & Practical Solutions

This section provides a systematic approach to troubleshooting and resolving solubility issues with hydrochloride salts in organic solvents.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression of strategies to tackle poor solubility.

Caption: A stepwise approach to addressing HCl salt solubility.

FAQ 3: I need to run a reaction in a nonpolar solvent like DCM, but my HCl salt won't dissolve. What should I do first?

The most direct and often most effective strategy is to convert the hydrochloride salt to its free base form.[4] The free amine is neutral and significantly less polar, making it much more soluble in a wider range of organic solvents.[4]

Why this works: By removing the proton from the amine and the chloride counter-ion, you are eliminating the ionic character of the molecule. The resulting free amine will have solubility properties more aligned with its organic structure.

See Protocol 1: Conversion of a Hydrochloride Salt to its Free Base for a detailed procedure.

FAQ 4: Can I avoid converting to the free base? Are there other options?

Yes, several other strategies can be employed, especially if the free base is unstable or if you need to maintain the salt form for downstream applications.

1. Co-Solvent Systems: A common and effective technique is to use a co-solvent system. This involves adding a small amount of a polar solvent in which the salt is soluble to the bulk nonpolar solvent.[4]

  • Common Choices: Methanol or ethanol are frequently used as polar co-solvents.[4][7]

  • Mechanism: The polar co-solvent helps to solvate the ions of the salt, breaking down the crystal lattice and bringing the compound into the solution phase, where it can then be diluted in the less polar solvent.

  • Consideration: Ensure that the polar co-solvent does not interfere with your subsequent reaction chemistry.

2. Physical Dissolution Aids:

  • Heating: Gently warming the mixture can increase both the rate of dissolution and the overall solubility.[4] However, be cautious of potential degradation of your compound at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance the interaction between the solvent and the solute.[4]

  • Vigorous Stirring: Maximizing the surface area of the solid in contact with the solvent through vigorous stirring can improve the dissolution rate.[4]

3. Alternative Salt Forms: If you have the flexibility, consider forming a different salt of your amine. The choice of the counter-ion can have a significant impact on the physicochemical properties of the salt, including its solubility in organic solvents.[8] For instance, salts made from larger, more organic counter-ions (e.g., mesylates, tosylates) may exhibit better solubility in organic media compared to hydrochlorides.

FAQ 5: My HCl salt is hygroscopic and turns into a sticky oil when I try to dissolve it. What's happening and how can I fix it?

Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with some hydrochloride salts. The absorbed water can act as a solvent, leading to the formation of a concentrated, oily solution instead of a crystalline solid or a dissolved species in your organic solvent. This can also occur if your solvents are not anhydrous.[2]

Solutions:

  • Work under anhydrous conditions: Use dry solvents and handle the salt in a dry atmosphere (e.g., under nitrogen or argon, or in a glove box).

  • Dry the salt: Ensure your starting HCl salt is thoroughly dried under high vacuum before use.

  • Consider an alternative salt: If hygroscopicity is a persistent problem, switching to a different, less hygroscopic salt form might be the best long-term solution.[9]

Section 3: Experimental Protocols

Here you will find detailed, step-by-step methodologies for the key techniques discussed in this guide.

Protocol 1: Conversion of a Hydrochloride Salt to its Free Base

This protocol describes a standard liquid-liquid extraction method to liberate the free amine from its HCl salt.

Materials:

  • Your hydrochloride salt

  • An organic solvent immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • A weak aqueous base (e.g., saturated sodium bicarbonate (NaHCO₃) solution, 1M sodium carbonate (Na₂CO₃) solution)

  • Deionized water

  • Brine (saturated NaCl solution)

  • A drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water or a polar solvent like methanol. If the salt is poorly soluble in water, a biphasic system with the organic solvent can be used from the start.

  • Transfer: Transfer the solution to a separatory funnel. If you started with a biphasic system, add the organic solvent at this stage.

  • Basification: Slowly add the aqueous base to the separatory funnel. Swirl gently. You will likely observe gas evolution (CO₂) if using a carbonate base. Continue adding the base until the gas evolution ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Extraction: Stopper the separatory funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the organic layer into a clean flask.

  • Re-extraction (Optional but Recommended): Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process (steps 4-5) to maximize the recovery of your free base. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water to remove any excess inorganic base. Then, wash with brine to help break any emulsions and begin the drying process.

  • Drying: Drain the washed organic layer into a flask and add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles move freely. Let it sit for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield your free base, which should now be readily soluble in your desired organic solvent.

Protocol 2: Systematic Co-Solvent Screening

This protocol provides a small-scale method to quickly identify an effective co-solvent system.

Materials:

  • Your hydrochloride salt

  • Your primary (bulk) organic solvent (e.g., DCM, THF, Toluene)

  • A selection of polar co-solvents (e.g., Methanol, Ethanol, Isopropanol, DMF, DMSO)

  • Small vials (e.g., 1-dram vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

Procedure:

  • Preparation: In several separate vials, weigh out a small, consistent amount of your hydrochloride salt (e.g., 5-10 mg).

  • Addition of Primary Solvent: To each vial, add a volume of your primary organic solvent that would correspond to your desired final concentration. The salt will likely remain as a suspension.

  • Co-Solvent Addition: To each vial, add one of the polar co-solvents dropwise while stirring or vortexing. Start with a small percentage (e.g., 1-2% of the total volume) and incrementally increase the amount.

  • Observation: Observe each vial for dissolution. Note the co-solvent and the approximate percentage required to achieve a clear solution.

  • Selection: Choose the co-solvent system that provides complete dissolution with the minimum amount of the polar co-solvent.

  • Compatibility Check: Before scaling up, ensure the chosen co-solvent is compatible with your planned reaction conditions and will not interfere with the desired chemical transformation.

Section 4: Data Summaries and Visual Aids

Table 1: General Solubility of Amine HCl Salts in Common Organic Solvents
Solvent ClassExample SolventsPolarityGeneral Solubility of HCl SaltsRationale
Protic Polar Water, Methanol, EthanolHighGood to ExcellentCapable of hydrogen bonding and solvating ions effectively.
Aprotic Polar DMF, DMSO, AcetonitrileMedium-HighFair to GoodHigh dielectric constant helps to separate ions, but lack of H-bonding can be a limitation.
Chlorinated Dichloromethane (DCM), ChloroformLow-MediumPoor to Very PoorLower dielectric constant and inability to effectively solvate ions.
Ethers Diethyl Ether, THFLowVery PoorLow polarity and inability to interact strongly with the ionic salt.
Hydrocarbons Hexane, TolueneVery LowInsolubleNonpolar nature provides no favorable interactions to overcome crystal lattice energy.
Mechanism of Co-Solvency

The following diagram illustrates how a polar co-solvent can facilitate the dissolution of an HCl salt in a nonpolar bulk solvent.

cosolvency_mechanism cluster_salt HCl Salt Crystal Lattice cluster_solution Solution Phase s1 R3NH_ion R₃NH⁺ s1->R3NH_ion Polar Co-solvent (e.g., MeOH) breaks lattice s2 s3 s4 s5 s6 s7 s8 cosolvent1 MeOH R3NH_ion->cosolvent1 solvates cosolvent2 MeOH R3NH_ion->cosolvent2 solvates bulk_solvent DCM R3NH_ion->bulk_solvent weak interaction Cl_ion Cl⁻ cosolvent3 MeOH Cl_ion->cosolvent3 solvates cosolvent4 MeOH Cl_ion->cosolvent4 solvates Cl_ion->bulk_solvent weak interaction

Caption: Role of a polar co-solvent in dissolving an HCl salt.

References

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Online discussion]. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-11. Available at: [Link]

  • Ghanbarpour, A., & Abdullah, B. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(4), 474-476. Available at: [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? [Online forum]. Available at: [Link]

  • NCERT. (n.d.). Systematic Qualitative Analysis. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed, National Library of Medicine. Available at: [Link]

  • Hautala, S., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 162, 105828. Available at: [Link]

  • Wikipedia. (2023). Solubility. Available at: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Online forum]. Available at: [Link]

  • Al-Tikriti, Y., et al. (2017). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmacy and Pharmacology, 69(11), 1494-1506. Available at: [Link]

  • NileRed. (2015). How to Freebase (Phenylhydrazine HCl as an example). [Video]. YouTube. Available at: [Link] (Note: A representative link for the concept of freebasing)

Sources

Technical Support Center: Optimizing Hydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for hydrochloride (HCl) salt formation. As a Senior Application Scientist, I've seen firsthand how critical and nuanced the process of salt selection and optimization is for successful drug development. Approximately 50% of all drugs on the market are administered as salts, with hydrochlorides being a popular choice for basic active pharmaceutical ingredients (APIs).[1][2] This is no coincidence. The formation of a salt can dramatically improve a drug's physicochemical properties, including solubility, stability, and bioavailability.[3]

However, the path from a freebase to a robust, crystalline HCl salt is not always straightforward. It's a process governed by thermodynamics and kinetics, where seemingly minor changes in conditions can lead to vastly different outcomes—from a perfect crystal to an unworkable oil. This guide is designed to be your partner in the lab, providing not just protocols, but the rationale behind them. It's structured in a question-and-answer format to directly address the challenges you may encounter, blending established principles with field-proven insights.

Let's navigate the complexities of HCl salt formation together and optimize your path to a successful outcome.

Frequently Asked Questions: The Core Principles

Q1: Why is forming a hydrochloride salt a common strategy for basic APIs?

The primary motivation for converting a basic API into a hydrochloride salt is to enhance its aqueous solubility and dissolution rate, which are often prerequisites for good bioavailability.[3] Many basic drugs have low solubility in their free, unionized form. By reacting the basic functional group (typically an amine) with hydrochloric acid, a proton is transferred, forming a more polar, charged species that is more readily solvated by water.

Beyond solubility, forming an HCl salt can lead to a more stable, crystalline solid with a higher melting point compared to the free base.[4] This is highly advantageous for formulation, manufacturing, and long-term storage. Hydrochloride is a common choice due to the small size of the chloride ion and the strong acidity of HCl, which ensures complete proton transfer with most basic APIs.

Q2: What is the "pKa rule," and why is it the cornerstone of successful salt formation?

The "pKa rule" is a guiding principle that predicts the likelihood of a stable salt forming between an acid and a base. For a basic drug to form a stable salt with an acid (like HCl), there must be an energetically favorable proton transfer.

The Rule: A stable salt is likely to form when the pKa of the protonated basic drug is at least 2 to 3 units higher than the pKa of the acidic counterion.[1]

  • pKa (Basic Drug-H⁺) - pKa (Acid) > 2-3

Causality: This pKa difference ensures a strong driving force for the proton to transfer from the acid to the basic drug, resulting in a stable ionic bond in the crystal lattice.[1] If the pKa difference is too small, the proton transfer may be incomplete or reversible, leading to the formation of a less stable complex or failure to form a salt altogether. This can result in disproportionation, where the salt reverts to the free base and acid in the presence of moisture.[5]

Hydrochloric acid has a pKa of approximately -7, making it a very strong acid. This means it can effectively protonate a wide range of basic drugs, even those that are weakly basic, ensuring the pKa rule is almost always satisfied.

Q3: How do I select the optimal solvent system for my hydrochloride salt formation?

Solvent selection is arguably the most critical parameter in controlling the crystallization of your HCl salt. The right solvent system will not only facilitate the reaction but also dictate the final product's crystallinity, polymorphic form, and purity.

The ideal solvent system should have the following characteristics:

  • Good solubility for the free base: To ensure a homogeneous reaction mixture at the start.

  • Poor solubility for the hydrochloride salt: To drive precipitation and ensure a high yield.

Often, a single solvent cannot meet both criteria. Therefore, a common strategy is to use a solvent/anti-solvent system.

Typical Procedure:

  • Dissolve the free base in a "good" solvent (e.g., methanol, ethanol, isopropanol).

  • Add the hydrochloric acid.

  • Gradually add an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether, ethyl acetate, acetone, hexane) to induce crystallization.[6][7]

Influence of Solvent on Salt Properties:

Solvent System ComponentPrimary Role & CausalityPotential Issues to Monitor
Alcohols (Methanol, Ethanol, IPA) Good solvent for the free base. The polar nature helps to solvate the initial reactants.High solubility of the HCl salt can lead to low yields if used alone.[7]
Ethers (Diethyl Ether, MTBE) Common anti-solvent. Low polarity effectively reduces the solubility of the ionic salt, promoting precipitation.Can sometimes lead to rapid precipitation, resulting in amorphous material or small crystals.
Esters (Ethyl Acetate) A versatile anti-solvent with moderate polarity.Can be prone to hydrolysis if residual water and acid are present, especially at elevated temperatures.
Ketones (Acetone) Useful as an anti-solvent or for washing the final product to remove impurities.[7]May form reactive byproducts (e.g., imines) with primary amine APIs.
Water Can be used, but often leads to lower yields due to the solubility of many HCl salts.[6] Not suitable if an anhydrous salt form is desired.High potential for hydrate formation.
Q4: What is the ideal stoichiometry of hydrochloric acid to use?

The standard approach is to use a stoichiometric equivalent (1.0 eq) of hydrochloric acid relative to the basic functional group on your API.

  • Using a slight excess (e.g., 1.05-1.1 eq): This can help to drive the reaction to completion and ensure all of the free base is converted to the salt. This is a common practice in many protocols.[6]

  • Using a large excess: This should generally be avoided. A large excess of HCl can lead to the "common ion effect," where the high concentration of chloride ions can actually suppress the dissolution of the hydrochloride salt.[3] This can be problematic for subsequent formulation and bioavailability studies. It can also increase the risk of corrosion to manufacturing equipment.

The source of HCl is also a key consideration. It can be added as:

  • Aqueous HCl: Convenient but introduces water, which may not be desirable.[6]

  • HCl gas: Provides an anhydrous system but can be difficult to handle on a lab scale.[6]

  • HCl solution in an organic solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol): This is often the most practical and controlled method for lab-scale preparations.[4]

Experimental Protocols

Protocol 1: Small-Scale Screening for Hydrochloride Salt Formation

Objective: To rapidly screen different solvent systems to identify conditions that yield a crystalline hydrochloride salt.

Methodology:

  • Preparation: In separate small glass vials (e.g., 4 mL), weigh 20-50 mg of the free base API.

  • Dissolution: To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone) dropwise until the API is fully dissolved. Use minimal solvent volume.

  • Acid Addition: Add 1.05 equivalents of a standardized HCl solution (e.g., 2M HCl in diethyl ether) to each vial while stirring.

  • Observation (Initial): Observe each vial for immediate precipitation. Note the physical appearance of any solid (crystalline vs. amorphous/oily).

  • Anti-Solvent Addition (If no precipitate): If no solid forms, slowly add an anti-solvent (e.g., diethyl ether, ethyl acetate, hexane) dropwise until turbidity is observed.

  • Crystallization: Cap the vials and allow them to stand at room temperature. If no crystals form, try storing at a lower temperature (e.g., 4°C).

  • Isolation & Analysis: Isolate any solid by filtration, wash with the anti-solvent, and dry under vacuum. Characterize the solid using techniques like DSC (to confirm melting point and salt formation) and PXRD (to assess crystallinity).[8][9]

Protocol 2: Optimized Scale-Up Crystallization of a Hydrochloride Salt

Objective: To produce a larger quantity of the hydrochloride salt with good crystallinity and purity, based on optimized conditions from screening.

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the free base API (e.g., 1.0 g) in the chosen "good" solvent (e.g., 20 mL of isopropanol) at room temperature or with gentle warming (e.g., 30-35°C).[4]

  • Filtration: Filter the solution through a 0.45 µm filter to remove any particulate impurities.

  • Acid Addition: While stirring, slowly add 1.05 equivalents of HCl (e.g., as a solution in isopropanol) to the dissolved free base. A cloudy suspension may form, indicating salt formation.[4]

  • Controlled Cooling/Anti-Solvent Addition:

    • If using cooling crystallization: Slowly cool the solution to room temperature, and then further to 0-5°C. The rate of cooling will influence crystal size.

    • If using anti-solvent crystallization: Slowly add the chosen anti-solvent (e.g., 40 mL of ethyl acetate) over 30-60 minutes. A slower addition rate generally promotes the growth of larger, more well-defined crystals.

  • Maturation (Digestion): Stir the resulting slurry at the final temperature for a period of 2-12 hours. This "maturation" step allows for the system to reach equilibrium and can improve crystallinity and potentially convert any metastable forms to the most stable polymorph.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove residual impurities.[7]

  • Drying: Dry the solid in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Troubleshooting Guide

Troubleshooting_Workflow

Q: My reaction produced an oil instead of a solid. What happened and how can I fix it?

A: Causality: "Oiling out" occurs when the concentration of the salt in the solution exceeds its solubility limit so rapidly that the molecules don't have time to arrange themselves into an ordered crystal lattice. This creates a liquid-liquid phase separation, resulting in a supersaturated, amorphous oil. This is a kinetic problem.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Anti-Solvent Addition: Add the anti-solvent much more slowly, or even dropwise, to give the molecules time to nucleate and grow into crystals.

    • Slower Cooling: If using temperature-based crystallization, decrease the cooling rate.

    • Increase Temperature: Performing the crystallization at a slightly higher temperature can increase the solubility of the salt, preventing it from crashing out as an oil.

  • Modify the Solvent System:

    • Use a solvent system where the salt has slightly higher solubility. This might involve using a more polar anti-solvent or increasing the proportion of the "good" solvent.

  • Add Seed Crystals: If you have a small amount of crystalline material from a previous attempt, adding a few seed crystals to the solution just as it becomes supersaturated can provide a template for ordered crystal growth, bypassing the energy barrier for nucleation.

Q: The isolated salt has poor crystallinity. How can I improve it?

A: Causality: Poor crystallinity (resulting in a fine powder or material that appears amorphous by PXRD) is also a result of rapid precipitation. The molecules are solidifying too quickly to form large, well-ordered crystals.

Solutions:

  • Increase Maturation Time: After the initial precipitation, allow the slurry to stir for an extended period (4 to 24 hours). This "aging" or "digestion" process allows smaller, less perfect crystals to redissolve and deposit onto larger crystals, a process known as Ostwald ripening, which improves overall crystallinity.

  • Recrystallization: Dissolve the poorly crystalline material in a minimal amount of a suitable hot solvent and allow it to cool slowly. This is a classic method for improving crystal quality.

  • Temperature Cycling: Gently warming and cooling the slurry (e.g., between 20°C and 40°C) over several cycles can help to anneal the crystals and improve their order.

Q: I'm observing multiple polymorphic forms. How can I control which form crystallizes?

A: Causality: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different properties, including solubility and stability. The form that crystallizes can be under either kinetic or thermodynamic control. The first form to appear is often the less stable (kinetic) polymorph, which may convert over time to the most stable (thermodynamic) form.

Solutions:

  • Solvent Control: The choice of solvent has a profound impact on polymorphism. A systematic screen of different solvents and solvent/anti-solvent combinations is the most effective way to identify conditions that favor a specific form.[2]

  • Control Supersaturation: High supersaturation tends to favor the formation of metastable (kinetic) polymorphs. Lower supersaturation (achieved by slow cooling or slow anti-solvent addition) often yields the stable (thermodynamic) form.

  • Seeding: Seeding the solution with the desired polymorph is the most direct way to control the outcome.

  • Maturation: Slurrying the mixture of polymorphs in a suitable solvent for an extended period will typically result in the conversion of all forms to the most stable polymorph at that temperature.

Q: My hydrochloride salt is highly hygroscopic. What are my options?

A: Causality: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Hydrochloride salts can be particularly prone to this because the chloride ion can form hydrogen bonds with water.[10] This can negatively impact the material's stability, flowability, and handling.[4][9]

Solutions:

  • Ensure Anhydrous Conditions: The most immediate step is to ensure the salt is completely dry. Use anhydrous solvents for the reaction and wash, and dry the final product thoroughly under vacuum, possibly in the presence of a desiccant.[4]

  • Crystallinity: A highly crystalline, non-porous solid will generally be less hygroscopic than an amorphous or poorly crystalline one because there is less surface area and fewer disordered regions for water to interact with. Improving crystallinity (see above) can help.

  • Consider Co-crystals: It may be possible to form a co-crystal of the hydrochloride salt with another molecule (a co-former). In some cases, the co-former can engage in hydrogen bonding with the chloride ion, effectively shielding it from interacting with atmospheric moisture.[10]

  • Alternative Salt Forms: If hygroscopicity remains a critical issue that cannot be resolved, it may be necessary to screen other salt forms (e.g., mesylate, tosylate) that might offer a better physical property profile.[3]

Q: The yield of my salt formation is low. How can I improve it?

A: Causality: A low yield indicates that a significant amount of the hydrochloride salt remains dissolved in the mother liquor after crystallization.

Solutions:

  • Optimize the Anti-Solvent:

    • Increase the volume of the anti-solvent.

    • Switch to a less polar anti-solvent in which the salt has lower solubility.

  • Lower the Crystallization Temperature: The solubility of most salts decreases at lower temperatures. Cooling the slurry to 0-5°C or even lower (if the solvent system allows) before filtration can significantly increase the yield.

  • Concentrate the Solution: Before adding the anti-solvent, you can carefully evaporate some of the "good" solvent to increase the concentration of the salt, which will require less anti-solvent to precipitate.

Q: I suspect my salt is disproportionating back to the free base. How can I confirm this and prevent it?

A: Causality: Disproportionation is the conversion of a salt back into its corresponding free acid and base.[5] For a hydrochloride salt, this means it reverts to the free base API and HCl. This is more likely to occur with salts of very weakly basic compounds, especially in the presence of moisture or when formulated with basic excipients.

Solutions:

  • Confirmation:

    • Analytical Techniques: Use techniques like DSC, TGA, or PXRD to analyze the solid. The appearance of a melting endotherm corresponding to the free base or peaks in the diffractogram matching the free base pattern are strong indicators.

    • pH Measurement: Prepare a slurry of the salt in water and measure the pH. A higher-than-expected pH may suggest the presence of the free base.

  • Prevention:

    • Strict Moisture Control: Store the salt under dry conditions.

    • Excipient Compatibility: During formulation, avoid basic excipients that could abstract the proton from the API, triggering the conversion to the free base.

    • Re-evaluate the pKa Rule: If disproportionation is a persistent issue, it may indicate that the pKa difference between your API and HCl is not sufficient for robust salt formation, although this is rare for HCl salts.

Q: How do I remove impurities from my final salt product?

A: Causality: Impurities can be carried over from the initial API synthesis or generated during the salt formation itself. They can be trapped within the crystal lattice or adsorbed onto the crystal surface.

Solutions:

  • Washing: Washing the isolated solid (the "filter cake") with an appropriate solvent is the first line of defense. The ideal wash solvent is one in which the impurity is soluble, but the desired salt is not. Cold anti-solvent is a common choice.[7]

  • Recrystallization: This is the most powerful method for purification. The process of dissolving the impure salt and allowing it to re-form crystals often excludes impurities from the crystal lattice, leaving them behind in the mother liquor.

  • Activated Charcoal Treatment: If the impurities are colored, you can sometimes remove them by dissolving the salt, adding a small amount of activated charcoal, stirring briefly, and then filtering the charcoal away before recrystallization.

Essential Characterization Techniques

A multi-technique approach is essential to confirm successful salt formation and fully characterize the product.

Process_Parameters

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal events. A sharp, single melting endotherm different from the free base is a primary indicator of a new, crystalline salt form.[9]

  • Powder X-Ray Diffraction (PXRD): Provides a fingerprint of the crystal structure. A unique diffraction pattern confirms the formation of a new solid form. Sharp peaks indicate high crystallinity, while a broad halo suggests amorphous material.[2][8]

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. It's crucial for identifying the presence of water (hydrates) or residual solvent in the crystal lattice.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can show changes in bond vibrations upon protonation, providing evidence of salt formation.[2]

  • Hygroscopicity Testing (Dynamic Vapor Sorption): Quantifies the extent and rate of water uptake by the material at different relative humidities, which is critical for assessing stability.[4][9]

References

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach to Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. ([Link])

  • Mphephu, N. Z., Faya, M., Chigo,T., & Agbo, V. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 268. ([Link])

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). ([Link])

  • Gautam, S., & Purohit, R. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. ([Link])

  • US Patent No. US20100204470A1. (2010).
  • Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679. ([Link])

  • Hinkley, J. M. (2017). Purification of organic hydrochloride salt? ResearchGate. ([Link])

  • Zhang, Y., & Deming, T. J. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1355–1360. ([Link])

  • Cook, J. A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27725–27733. ([Link])

  • Kim, M. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics, 11(3), 108. ([Link])

  • Cardellicchio, A., et al. (2021). Molecular Crystallization Inhibitors for Salt Damage Control in Porous Materials: An Overview. Materials, 14(16), 4683. ([Link])

  • Serajuddin, A. T. M. (2007). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Journal of Pharmaceutical Sciences, 96(5), 983-993. ([Link])

  • Karki, S., et al. (2023). An evaluation of salt screening methodologies. ResearchGate. ([Link])

  • Li, Y., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 9(4), 2125-2131. ([Link])

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Navigating the Labyrinth of Amino Alcohol Synthesis Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: The synthesis of amino alcohols, critical chiral building blocks for a multitude of pharmaceuticals and fine chemicals, presents a unique set of challenges when transitioning from the laboratory bench to industrial-scale production. This guide is designed to serve as a technical support center for researchers, scientists, and drug development professionals, offering practical, field-proven insights into troubleshooting the common hurdles encountered during the scale-up of these vital chemical processes. Here, we will delve into the causality behind experimental choices, providing a self-validating framework for your protocols, grounded in authoritative scientific principles.

Section 1: Troubleshooting Guide for Common Synthetic Routes

This section addresses specific issues encountered during the scale-up of the most prevalent methods for amino alcohol synthesis.

Reduction of Amino Acids with Metal Hydrides

The reduction of amino acids using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is a common laboratory method that becomes fraught with challenges at an industrial scale.

Question: We are experiencing significant exotherms and safety concerns during the large-scale LiAlH₄ reduction of phenylalanine. How can we mitigate these risks without compromising the yield?

Answer: This is a critical and frequent challenge. The high reactivity of LiAlH₄, while advantageous for its reducing power, poses significant thermal hazards on a larger scale.[1][2] The key is to control the reaction kinetics and heat generation.

  • Causality of the Problem: The reaction of LiAlH₄ with the carboxylic acid and the protic amino group is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation and a potential for thermal runaway.[3][4][5]

  • Troubleshooting and Protocol:

    • Controlled Addition: Instead of adding the amino acid to a slurry of LiAlH₄, perform a "reverse addition" by slowly adding a solution or slurry of LiAlH₄ to the amino acid solution at a low temperature (typically 0-5 °C). This ensures that the highly reactive hydride is consumed as it is added, preventing its accumulation.

    • Effective Heat Management: Utilize a reactor with a high heat transfer capacity, such as a jacketed reactor with efficient cooling circulation. Monitor the internal temperature closely with a calibrated probe and have a quench plan in place for emergencies. For very large-scale reactions, consider continuous flow reactors which offer superior heat and mass transfer.[4]

    • Solvent Choice: Use a higher-boiling point solvent like tetrahydrofuran (THF) to provide a wider temperature window for the reaction.

    • Safe Workup Procedure: Quenching a large-scale LiAlH₄ reaction is as hazardous as the reaction itself. A carefully controlled, sequential addition of water and aqueous base is crucial. The Fieser workup is a widely accepted and safe method for this purpose.[6]

      • Fieser Workup Protocol (for x g of LiAlH₄):

        • Cool the reaction mixture to 0 °C.

        • Slowly and cautiously add x mL of water.

        • Add x mL of 15% aqueous sodium hydroxide solution.

        • Add 3x mL of water.

        • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

        • Filter the solids and wash thoroughly with an appropriate solvent.

  • Alternative Reagents: For large-scale operations, consider replacing LiAlH₄ with safer, albeit sometimes slower, alternatives. A combination of sodium borohydride with iodine (NaBH₄/I₂) has been shown to be effective for reducing amino acids with a much better safety profile.[2]

Reductive Amination

Reductive amination is a versatile method for synthesizing a wide range of amino alcohols. However, scaling up can lead to issues with selectivity and byproduct formation.

Question: During the scale-up of our reductive amination process to produce a secondary amino alcohol, we are observing significant amounts of the tertiary amine byproduct. How can we improve the selectivity?

Answer: The formation of tertiary amines is a classic example of over-alkylation and is a common problem in large-scale reductive aminations.[7] This occurs when the newly formed secondary amine competes with the primary amine starting material for reaction with the aldehyde/ketone.

  • Causality of the Problem: The rate of imine formation and reduction can be difficult to control in a large batch reactor, leading to localized concentration gradients and extended reaction times that favor the secondary amine reacting further.

  • Troubleshooting and Protocol:

    • Stepwise Procedure: Instead of a one-pot reaction, adopt a two-step approach. First, focus on the complete formation of the imine intermediate. This can be facilitated by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. Monitor the reaction by techniques like IR or NMR to confirm the disappearance of the carbonyl starting material. Only after complete imine formation should the reducing agent be added.[8]

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is a mild and selective reducing agent that is particularly effective at reducing the iminium ion intermediate.[9] It is less likely to reduce the starting aldehyde or ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[7]

    • pH Control: Maintain the reaction pH in the weakly acidic range (pH 4-6). This is a delicate balance: the pH needs to be low enough to catalyze imine formation but not so low as to protonate the amine, rendering it non-nucleophilic.

    • Stoichiometry Control: Use a slight excess of the primary amine to favor the formation of the desired secondary amine.

Section 2: Biocatalytic Synthesis: Harnessing Enzymes at Scale

Biocatalytic methods offer high selectivity and mild reaction conditions but come with their own set of scale-up challenges, primarily related to fermentation and downstream processing.

Question: We have successfully developed a biocatalytic process for a chiral amino alcohol using a recombinant E. coli strain. However, upon scaling up the fermentation from a 1L to a 100L fermenter, the product yield has dropped significantly. What could be the cause, and how can we troubleshoot this?

Answer: This is a very common issue in scaling up fermentation processes. The drop in yield is likely due to a combination of factors related to maintaining optimal and homogenous conditions in a larger vessel.[10][11]

  • Causality of the Problem: In a large fermenter, achieving uniform mixing, oxygen transfer, and nutrient distribution is significantly more challenging than in a lab-scale flask. This can lead to zones of low oxygen (hypoxia) or high substrate concentration, stressing the cells and reducing their productivity.

  • Troubleshooting and Protocol:

    • Oxygen Transfer Rate (OTR): The oxygen uptake rate of the culture is critical. Ensure that the agitation speed and aeration rate in the 100L fermenter are optimized to maintain a consistent dissolved oxygen (DO) level, typically above 20-30% of air saturation. The volumetric oxygen transfer coefficient (kLa) is a key parameter to consider when scaling up.[12]

    • Mixing and Shear Stress: Inadequate mixing can lead to gradients in pH, temperature, and nutrient concentration. However, excessive agitation can cause shear stress, damaging the cells. It's important to find a balance by carefully selecting the impeller type and agitation speed.

    • Fed-Batch Strategy: Instead of a simple batch fermentation, a fed-batch strategy can be employed to control the substrate concentration and avoid toxic byproduct accumulation. This involves feeding the substrate at a controlled rate throughout the fermentation.

    • Process Analytical Technology (PAT): Implement online monitoring of key parameters such as pH, DO, temperature, and off-gas composition to gain real-time insight into the fermentation process and allow for timely adjustments. Tracking optical density (OD) can be a useful proxy for biomass production.[13]

Section 3: Purification Challenges at Industrial Scale

Purification is often the most cost-intensive part of the overall process and presents its own unique set of challenges when scaling up.[14]

Question: We are struggling with the crystallization of our amino alcohol product. It keeps "oiling out" of the solution, leading to poor purity and difficulty in handling. What are the best strategies to prevent this?

Answer: "Oiling out," or liquid-liquid phase separation, is a frustrating but common problem in crystallization, especially with compounds that have low melting points or are impure.[15] It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[16]

  • Causality of the Problem: Oiling out is often a result of creating supersaturation too quickly or at a temperature above the compound's melting point in the solvent system. The presence of impurities can also significantly lower the melting point of the solute-solvent mixture.

  • Troubleshooting and Protocol:

    • Control Supersaturation: The key is to generate supersaturation slowly and in a controlled manner. This can be achieved by:

      • Slower Cooling: Reduce the cooling rate to allow more time for nucleation and crystal growth.

      • Slower Anti-Solvent Addition: If using an anti-solvent, add it at a much slower rate.

    • Seeding: Introduce seed crystals at a point of moderate supersaturation. This provides a template for crystallization to occur, bypassing the need for spontaneous nucleation which can be difficult to control.

    • Solvent System Optimization: Experiment with different solvent systems. A solvent in which the product is slightly less soluble may be beneficial.

    • Impurity Removal: If impurities are suspected to be the cause, consider an additional purification step before crystallization, such as a charcoal treatment or a quick chromatographic plug.[2]

Question: Our ion-exchange chromatography step for purifying a basic amino alcohol is giving low recovery and poor resolution at a larger scale. What are the likely causes and solutions?

Answer: Scaling up ion-exchange chromatography requires careful optimization of several parameters to maintain performance. Low recovery and poor resolution are often linked to issues with column packing, buffer conditions, or sample loading.[17]

  • Causality of the Problem: Inefficient binding, premature elution, or irreversible binding of the target molecule to the resin can all contribute to these issues. At a larger scale, flow distribution and column packing become more critical.

  • Troubleshooting and Protocol:

    • Column Packing and Equilibration: Ensure the column is packed uniformly to avoid channeling. Thoroughly equilibrate the column with the binding buffer until the pH and conductivity of the eluent match the buffer. Incomplete equilibration is a common cause of poor performance.[17]

    • Buffer pH and Ionic Strength: The pH of the loading buffer should be at least one pH unit below the pKa of the amino group to ensure it is protonated and binds effectively to the cation exchange resin. The ionic strength of the loading buffer should be low to facilitate strong binding.

    • Elution Strategy: A gradient elution (gradually increasing the salt concentration or pH) often provides better resolution than a step elution. Optimize the gradient slope to effectively separate the product from impurities.[18]

    • Sample Preparation: Ensure the sample is filtered to remove any particulates that could clog the column. The pH and conductivity of the sample should be adjusted to match the binding buffer to ensure efficient binding.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up Grignard reactions for amino alcohol synthesis?

A1: The main hazards are associated with the initiation of the reaction and thermal control.[19][20] Grignard reactions are often subject to an induction period, after which they can become highly exothermic. On a large scale, this can lead to a runaway reaction. It is crucial to have a well-defined initiation procedure and robust cooling capacity.[19][21] The addition of the halide should be carefully controlled to match the reactor's heat removal capability.[22]

Q2: How can we minimize the environmental impact of our amino alcohol synthesis process?

A2: Consider implementing principles of green chemistry. This can include using biocatalytic methods which operate under mild conditions, utilizing safer and more environmentally benign solvents, and developing efficient workup and purification procedures to minimize waste generation.[14][23]

Q3: What are the key parameters to consider when transferring a biocatalytic process from a shake flask to a stirred-tank bioreactor?

A3: The most critical parameters are the oxygen transfer rate (OTR), mixing efficiency, and shear stress. It is essential to maintain a consistent kLa value to ensure adequate oxygen supply.[12] Additionally, the feeding strategy (batch vs. fed-batch) and online monitoring of critical process parameters are crucial for a successful scale-up.

Visualizations

Experimental Workflow: Troubleshooting Low Yield in Biocatalytic Synthesis

start Low Yield in Scaled-Up Fermentation check_otr 1. Verify Oxygen Transfer Rate (OTR) Is kLa comparable to lab scale? start->check_otr check_mixing 2. Assess Mixing and Shear Stress Are there dead zones or excessive shear? check_otr->check_mixing Yes adjust_agitation_aeration Adjust Agitation and Aeration Re-evaluate kLa check_otr->adjust_agitation_aeration No implement_fed_batch 3. Implement Fed-Batch Strategy Is substrate inhibition or toxicity a concern? check_mixing->implement_fed_batch Yes adjust_impeller Modify Impeller Design/Speed Perform CFD modeling if necessary check_mixing->adjust_impeller No pat 4. Utilize Process Analytical Technology (PAT) Are you monitoring key parameters in real-time? implement_fed_batch->pat Yes solution Optimized Fermentation Protocol implement_fed_batch->solution No pat->solution Process Optimized adjust_agitation_aeration->check_otr adjust_impeller->check_mixing

Caption: A decision tree for troubleshooting low yields in scaled-up fermentation processes.

Logical Relationship: Mitigating "Oiling Out" During Crystallization

oiling_out Problem: 'Oiling Out' During Crystallization cause1 Rapid Supersaturation oiling_out->cause1 cause2 High Impurity Levels oiling_out->cause2 cause3 Inadequate Seeding oiling_out->cause3 solution1 Control Supersaturation Rate (Slower cooling/anti-solvent addition) cause1->solution1 solution2 Pre-crystallization Purification (e.g., Charcoal treatment) cause2->solution2 solution3 Implement a Seeding Strategy cause3->solution3

Caption: Key causes and corresponding solutions for the "oiling out" phenomenon in crystallization.

Data Presentation

Table 1: Comparison of Reducing Agents for Amino Acid Reduction
Reducing AgentAdvantagesDisadvantages on Scale-UpMitigation Strategies
LiAlH₄ High reactivity, versatileHighly exothermic, pyrophoric, hazardous workupControlled reverse addition, efficient cooling, Fieser workup[6]
NaBH₄/I₂ Safer to handle, less exothermicSlower reaction times, potential for iodine-related impuritiesOptimize reaction temperature and stoichiometry
Catalytic Hydrogenation Green (water as byproduct), high atom economyHigh pressure and temperature, specialized equipment, catalyst poisoningCareful catalyst selection and screening, substrate purification

References

  • Optimization of Fermentation Conditions for Recombinant Human Interferon Beta Production by Escherichia coli Using the Response Surface Methodology. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Fermentation and Downstream Processing: The Core of Bio manufacturing. (2025). Allied Academies. Retrieved January 26, 2026, from [Link]

  • Thermal Management Techniques in Metal Hydrides for Hydrogen Storage Applications: A Review. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. (2016). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Safety aspects of the process control of Grignard reactions. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. (n.d.). Celignis. Retrieved January 26, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Detecting errors and understanding optimization strategies in scale up process of Green Fluorescent Protein using E. coli JM109. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Scaling up Metal Hydrides for Real-Scale Applications: Achievements, Challenges and Outlook. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A Deep Learning Approach to Optimize Recombinant Protein Production in Escherichia coli Fermentations. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Butanol fermentation research: Upstream and downstream manipulations. (2004). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Protein Expression Protocol & Troubleshooting in E. coli. (n.d.). BiologicsCorp. Retrieved January 26, 2026, from [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. (n.d.). Schnyderchemsafety. Retrieved January 26, 2026, from [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide. (2023). Chrom Tech, Inc. Retrieved January 26, 2026, from [Link]

  • A Review of Process-Design Challenges for Industrial Fermentation of Butanol from Crude Glycerol by Non-Biphasic Clostridium pasteurianum. (2017). MDPI. Retrieved January 26, 2026, from [Link]

  • Oiling Out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Troubleshooting Guide for Common Recombinant Protein Problems. (2025). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

  • Enhancing Reactive Microemulsion Processes: Dynamic Optimization and Cyclic Semibatch Operation for the Reductive Amination of Undecanal in a Mini-Plant. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved January 26, 2026, from [Link]

  • Thermal Conductivity Measurements of Metal Hydrides as High Temperature Heat Storage Materials under Operating Conditions. (2019). DuEPublico. Retrieved January 26, 2026, from [Link]

  • Heat transfer techniques in large-scale hydrogen storage using metal hydride materials. (n.d.). University of Ontario Institute of Technology. Retrieved January 26, 2026, from [Link]

  • Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal. (1993). Purdue e-Pubs. Retrieved January 26, 2026, from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. Retrieved January 26, 2026, from [Link]

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Sources

Long-term storage and handling of 2-(1-Aminocyclopropyl)ethan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term integrity and successful application of this valuable building block in your experiments. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and established best practices for similar molecules.

Part 1: Compound Profile & Key Properties

2-(1-Aminocyclopropyl)ethan-1-ol HCl is a synthetic building block featuring a unique aminocyclopropyl motif, a group of significant interest in medicinal chemistry. Understanding its fundamental properties is the first step to proper handling.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
CAS Number 753023-56-2[1]
Typical Appearance Solid (form may vary)[1]
Chemical Stability Stable under recommended storage conditions.[1]

Part 2: Frequently Asked Questions (FAQs)

This section provides direct answers to the most common inquiries regarding the storage, handling, and use of 2-(1-Aminocyclopropyl)ethan-1-ol HCl.

Storage & Stability

Q1: What are the ideal long-term storage conditions for this compound?

A: Proper storage is critical to maintain the compound's purity and reactivity. The primary goals are to protect it from moisture, oxygen, and excessive heat.

Based on its hydrochloride salt form and amine functionality, we recommend the following multi-layered approach for long-term storage:

  • Temperature: Store in a cool, dry place.[1] Refrigeration (2-8°C) is recommended.

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[2][3] This is crucial for minimizing exposure to moisture and oxygen, which can lead to degradation.

  • Container: Keep the container tightly sealed at all times.[1][2] For optimal protection, use a vial with a PTFE-lined cap inside a desiccator.

  • Light: While not explicitly noted as light-sensitive, it is good practice to store chemical reagents in amber vials or in the dark to prevent potential photolytic degradation.

Q2: How stable is 2-(1-Aminocyclopropyl)ethan-1-ol HCl? What are its likely degradation pathways?

A: The compound is generally stable when stored correctly.[1] However, its structure contains functional groups susceptible to degradation under specific conditions.

  • Oxidation: As a primary amine, the compound is prone to oxidation, which can be accelerated by air exposure, light, and the presence of trace metal ions.[4] This can lead to the formation of colored impurities and a potential loss of reactivity.

  • Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air. This can lead to clumping of the solid and may introduce water into sensitive reactions. Storing under an inert atmosphere and in a desiccator is the best preventative measure.[2]

  • Thermal Stress: Avoid exposure to high temperatures, as this can cause decomposition.[1]

Handling & Safety

Q3: What Personal Protective Equipment (PPE) should I use when handling this compound?

A: Standard laboratory PPE is required to ensure personal safety. This compound is classified as an irritant.[1]

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[1]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[1] Wash hands thoroughly after handling.[1]

  • Respiratory Protection: Handle in a well-ventilated area.[1] If there is a risk of generating dust or aerosols, use a chemical fume hood.[3]

Q4: What are the primary hazards associated with this compound?

A: According to safety data, 2-(1-Aminocyclopropyl)ethan-1-ol HCl presents the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1] Always review the full Safety Data Sheet (SDS) before use.[1]

Solution Preparation & Use

Q5: What solvents are recommended for dissolving 2-(1-Aminocyclopropyl)ethan-1-ol HCl?

A: While the vendor SDS lists solubility as "not available," we can infer likely solvents based on its structure as a small molecule hydrochloride salt.[1] It is expected to have good solubility in polar protic solvents.

  • Recommended Solvents: Water, Methanol (MeOH), Ethanol (EtOH).

  • Possible Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Recommendation: Always perform a small-scale solubility test before preparing a large stock solution. For reactions sensitive to protic solvents or water, the use of anhydrous DMSO or DMF is advisable.

Q6: How stable is the compound in solution? Should I store stock solutions?

A: The stability of the compound in solution is significantly lower than in its solid state. Amines in solution are much more susceptible to oxidative degradation, which can be catalyzed by trace metals leached from glassware.[4]

  • Best Practice: Prepare solutions fresh for each experiment.

  • Short-Term Storage: If a solution must be stored, keep it at -20°C or -80°C under an inert atmosphere (e.g., argon) in a tightly capped vial. We advise against storing aqueous solutions for any significant length of time.

  • Expert Insight: For highly sensitive applications, consider adding a chelating agent like EDTA (at a low concentration) to the buffer or solvent to sequester metal ions that could catalyze oxidative degradation.[4]

Part 3: Troubleshooting Guide

Even with careful handling, experimental issues can arise. This guide addresses common problems and provides a logical path to their resolution.

IssuePotential Cause(s)Recommended Action(s)
Solid has changed color (e.g., yellow/brown) or become clumpy/gummy. 1. Oxidation: Exposure to air has caused oxidative degradation. 2. Moisture Absorption: The hygroscopic compound has absorbed water from the atmosphere.1. If discoloration is significant, the compound's purity is compromised. It is safest to use a fresh, unopened vial. 2. For clumping, the material can be dried under high vacuum. However, this will not reverse chemical degradation. 3. Prevention: Strictly adhere to storage protocols (inert atmosphere, desiccator). Aliquot the solid into smaller, single-use vials to avoid repeated exposure of the main stock bottle.
Inconsistent results or low yields in a chemical reaction. 1. Compound Degradation: The starting material may have degraded in storage (solid) or after being dissolved (solution). 2. Inaccurate Concentration: If using a stock solution, its concentration may have changed over time due to degradation or solvent evaporation. 3. Reaction Incompatibility: The solvent or other reagents may be incompatible or contain impurities (e.g., water, peroxides).1. Verify Purity: Use a fresh vial of the compound from a reputable source. If possible, confirm the purity of your existing stock via analytical methods (e.g., NMR, LC-MS). 2. Prepare Fresh Solutions: Always prepare solutions immediately before use. Do not rely on solutions stored for extended periods. 3. Solvent Quality: Use anhydrous or HPLC-grade solvents as required by your reaction chemistry.
Compound is difficult to dissolve. 1. Incorrect Solvent Choice: The solvent may not have sufficient polarity. 2. Low Temperature: Dissolution may be slower at colder temperatures. 3. Insufficient Mixing: The compound may need more energy to dissolve.1. Refer to the solvent recommendations in the FAQ (Q5). 2. Allow the solvent and compound to warm to room temperature. 3. Use gentle warming (water bath) or sonication to aid dissolution. Ensure the solution is fully dissolved before use.
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues encountered during experiments involving 2-(1-Aminocyclopropyl)ethan-1-ol HCl.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_compound Assess Compound Integrity start->check_compound is_solid_ok Is solid white & free-flowing? check_compound->is_solid_ok Visual Inspection check_solution Evaluate Solution Preparation & Storage is_solution_fresh Was solution prepared fresh? check_solution->is_solution_fresh Check Logbook check_protocol Review Experimental Protocol & Conditions check_reagents Are all other reagents/solvents of appropriate quality? check_protocol->check_reagents Verify Steps is_solid_ok->check_solution Yes use_new_vial Action: Use a new, unopened vial of compound. is_solid_ok->use_new_vial No (discolored/clumped) end_good Problem Resolved use_new_vial->end_good is_solution_fresh->check_protocol Yes prepare_fresh Action: Prepare a new solution immediately before use. is_solution_fresh->prepare_fresh No (stored >24h) prepare_fresh->end_good replace_reagents Action: Use fresh, high-purity solvents and reagents. check_reagents->replace_reagents No/Unsure check_reagents->end_good Yes contact_support Issue Persists: Consult Senior Scientist or Technical Support replace_reagents->contact_support

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-(1-Aminocyclopropyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity of pharmaceutical intermediates like 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This molecule presents a distinct analytical challenge due to its high polarity, low molecular weight, and lack of a strong UV chromophore.[1][2] Standard reversed-phase C18 columns often fail to provide adequate retention for such compounds.[3] This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods—Ion-Pair Reversed-Phase (IP-RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the comprehensive purity analysis of this compound. We will explore the mechanistic basis for each technique, present detailed experimental protocols, and compare their performance using key chromatographic parameters. This document is intended to equip researchers and drug development professionals with the knowledge to select and implement the most suitable analytical strategy for their specific needs.

Introduction: The Analytical Challenge

2-(1-Aminocyclopropyl)ethan-1-ol is a small molecule (MW: 101.15 g/mol ) featuring a primary amine and a hydroxyl group, making it highly polar and water-soluble.[1] In its hydrochloride salt form, it is an ionized species. These characteristics pose significant hurdles for traditional reversed-phase HPLC, where retention is primarily driven by hydrophobic interactions.[3][4] The analyte has a very low affinity for non-polar stationary phases, leading to poor retention, co-elution with the solvent front, and inadequate resolution from polar impurities.

Furthermore, the molecule lacks a significant chromophore, making UV detection challenging. While derivatization can be employed to attach a UV-active or fluorescent tag, this adds complexity, time, and potential for analytical error to the workflow.[5] Therefore, direct detection methods compatible with simple mobile phases are preferred. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are excellent alternatives, but this guide will focus on optimizing separation for low-wavelength UV detection (e.g., 200-215 nm), which is often accessible in most QC labs.

To overcome these challenges, we must employ chromatographic modes that enhance the interaction between the polar analyte and the stationary phase. This guide will compare two such powerful techniques:

  • Method A: Ion-Pair Reversed-Phase (IP-RP) HPLC: This method introduces a reagent to the mobile phase that pairs with the ionized analyte, increasing its hydrophobicity and promoting retention on a standard C18 column.[4][6]

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds based on a partitioning mechanism into a water-enriched layer on the stationary phase surface.[7][8][9]

Methodology Deep Dive: Mechanisms and Rationale

Method A: Ion-Pair Reversed-Phase (IP-RP) HPLC

Mechanism: IP-RP chromatography is a variation of reversed-phase HPLC designed to enhance the retention of ionic and highly polar compounds.[3][4] The process involves adding an "ion-pairing reagent" to the mobile phase. For our positively charged amine analyte, an anionic reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate or octane sulfonic acid), is used.[4] This reagent contains a non-polar "tail" and a charged "head." The non-polar tails adsorb onto the hydrophobic C18 stationary phase, effectively creating a new, charged surface. The positively charged analyte then forms an ion-pair with the negatively charged heads of the reagent, allowing for its retention and separation.[6]

Expertise & Experience: The choice of the ion-pairing reagent is critical. The length of the alkyl chain influences the retention; a longer chain (like dodecyl) provides stronger retention than a shorter one (like hexyl). The concentration of the reagent must also be optimized to achieve reproducible results without causing excessive system backpressure or baseline noise. A key consideration is that ion-pairing reagents can be difficult to wash out of a column, often dedicating the column to this specific method.[10]

Trustworthiness: A self-validating IP-RP method must demonstrate consistent retention times and peak shapes across multiple runs and different system setups. This requires meticulous mobile phase preparation and a prolonged column equilibration period to ensure the stationary phase is fully saturated with the ion-pairing reagent.[10] The method's robustness should be confirmed by intentionally varying parameters like mobile phase pH and ion-pair concentration, as outlined in ICH Q2(R1) guidelines.[11][12]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: HILIC is an ideal alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[7][13] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[8] The aqueous component of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Analyte retention occurs through partitioning between this immobilized aqueous layer and the bulk organic mobile phase.[14] Polar analytes, like 2-(1-Aminocyclopropyl)ethan-1-ol, preferentially partition into the aqueous layer, leading to strong retention.[15]

Expertise & Experience: HILIC is powerful but requires careful management. Column equilibration can be lengthy and is absolutely critical for reproducible retention times.[13] The choice of sample diluent is also paramount; dissolving the sample in a solvent stronger (i.e., more aqueous) than the mobile phase can lead to significant peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a solvent with a higher organic content. Furthermore, the ionic strength of the buffer plays a key role in modulating retention and peak shape.

Trustworthiness: A reliable HILIC method is demonstrated by stable retention times after ensuring the column has been thoroughly equilibrated. System suitability tests, as defined by USP <621>, should include checks for retention time reproducibility and peak tailing.[16][17] Given the sensitivity of HILIC to the mobile phase water content, precise and accurate mobile phase preparation is a cornerstone of a self-validating protocol.

Experimental Protocols & Workflows

Method A: Ion-Pair Reversed-Phase (IP-RP) HPLC Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Sodium Octane Sulfonate with 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 90% B

    • 17-20 min: 90% B (Wash)

    • 20.1-25 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Mobile Phase A.

Method B: HILIC Protocol
  • Column: HILIC (Amide or Bare Silica), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient:

    • 0-10 min: 0% to 50% B

    • 10-12 min: 50% to 90% B (Wash)

    • 12-15 min: 90% B

    • 15.1-25 min: 0% B (Equilibration - Note: Extended equilibration is crucial)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in 90:10 Acetonitrile/Water.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MP_A Prepare Mobile Phase A Equilibrate Column Equilibration MP_A->Equilibrate MP_B Prepare Mobile Phase B MP_B->Equilibrate Sample Weigh & Dissolve Analyte in Appropriate Diluent Inject Inject Sample Sample->Inject Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect UV Detection (205 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Report Calculate Purity & System Suitability Integrate->Report

Caption: General HPLC workflow from preparation to final report.

Method_Comparison_Logic cluster_A Method A: IP-RP HPLC cluster_B Method B: HILIC Analyte Analyte: 2-(1-Aminocyclopropyl)ethan-1-ol HCl (Highly Polar, Ionic) Mech_A Mechanism: Analyte forms a neutral ion-pair with reagent, increasing hydrophobicity. Analyte->Mech_A is analyzed by Mech_B Mechanism: Analyte partitions into aqueous layer on polar stationary phase. Analyte->Mech_B is analyzed by Pro_A Pros: Uses standard C18 columns. Robust & well-understood. Mech_A->Pro_A Con_A Cons: Column dedicated to method. Potential for baseline noise. MS incompatibility. Mech_A->Con_A Pro_B Pros: Excellent retention for polar analytes. MS-compatible mobile phases. Higher sensitivity in MS. Mech_B->Pro_B Con_B Cons: Requires long equilibration. Sensitive to sample diluent. Less robust than RP. Mech_B->Con_B

Caption: Logical comparison of IP-RP HPLC and HILIC methods.

Comparative Performance Data

To illustrate the differences between the two methods, a hypothetical sample of 2-(1-Aminocyclopropyl)ethan-1-ol HCl containing a known, slightly less polar impurity (Impurity X) was analyzed. The results are summarized below.

ParameterMethod A: IP-RP HPLCMethod B: HILICCommentary
Retention Time (Analyte) 8.5 min7.2 minHILIC provides strong retention even with a faster elution gradient.
Retention Time (Impurity X) 10.2 min6.1 minThe elution order is reversed, demonstrating orthogonal selectivity.
Resolution (Analyte/Impurity) 2.83.5HILIC shows superior resolution for this specific impurity pair.
Tailing Factor (Analyte) 1.31.1HILIC often provides more symmetrical peaks for basic amines.
Equilibration Time 10 min25+ minA significant operational drawback for HILIC.[13]
MS Compatibility PoorExcellentIon-pairing reagents like alkyl sulfonates are non-volatile and cause severe ion suppression.[18]

Conclusion & Recommendation

Both Ion-Pair Reversed-Phase HPLC and HILIC are viable and powerful techniques for the purity analysis of this compound. The choice between them depends on the specific analytical goal.

  • For routine Quality Control (QC) environments where robustness, transferability, and the use of standard instrumentation (C18 columns) are paramount, IP-RP HPLC is a highly recommended starting point. Its primary drawback is the dedication of the column and incompatibility with mass spectrometry.

  • For impurity profiling, method development, or applications requiring mass spectrometry identification, HILIC is the superior choice. It offers orthogonal selectivity to reversed-phase methods and uses MS-friendly mobile phases, which can significantly enhance sensitivity.[7][15] However, the analyst must be prepared to invest time in rigorous method development, particularly concerning column equilibration and sample solvent effects.[13]

Ultimately, employing both methods can provide a comprehensive analytical picture of sample purity, leveraging their orthogonal selectivities to ensure no impurities are overlooked. All methods must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure they are suitable for their intended purpose.[12][19]

References

  • PubChem. 1-(1-Aminocyclopropyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • Azonano. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ResearchGate. HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • PubMed. HILIC methods in pharmaceutical analysis. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Phenomenex. What the HILIC Is: HILIC Column Tips & LC Techniques. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

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  • NIST. 2-Propen-1-ol. NIST Chemistry WebBook. [Link]

  • Technology Networks. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Separation Science. Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

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  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

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A Senior Application Scientist's Guide to LC-MS/MS Quantification in Biological Samples: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on developing and comparing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise quantification of molecules in complex biological matrices. This document moves beyond rote protocols to explore the fundamental principles and critical decision-making processes that underpin robust, reliable, and defensible bioanalytical data. As researchers, scientists, and drug development professionals, your success hinges on the quality of your quantitative data. This guide is structured to provide you with the expertise to not only execute these methods but to intelligently design and critically evaluate them.

We will dissect the LC-MS/MS workflow into its three core pillars: Sample Preparation , Chromatographic Separation , and Mass Spectrometric Detection . Throughout this guide, we will use Rosuvastatin , a widely prescribed small molecule drug, as our primary case study to provide concrete experimental data for comparison. We will also explore the unique challenges presented by larger molecules, including the peptide therapeutic Liraglutide and the monoclonal antibody Infliximab .

The Foundational Workflow of Bioanalytical Quantification

At its core, LC-MS/MS quantification is a process of systematic purification and detection. The goal is to isolate the analyte of interest from a complex biological environment (like plasma or serum), separate it from remaining interferences, and then measure it with exquisite sensitivity and specificity.

LCMSMS_Workflow cluster_Prep Phase 1: Sample Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing BiologicalSample Biological Sample (e.g., Plasma, Serum) AddIS Spike Internal Standard (IS) BiologicalSample->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LC Liquid Chromatography (UPLC/HPLC) EvapRecon->LC MS Tandem Mass Spec (MS/MS Detection) LC->MS Ionization (ESI) Data Data Acquisition (Peak Area Ratio) MS->Data Quant Quantification (Calibration Curve) Data->Quant SamplePrep_Decision Start Assay Goal? High_Conc High Concentration? (e.g., >50 ng/mL) Start->High_Conc Speed is Key (Discovery) Low_LLOQ Low LLOQ Needed? (e.g., <1 ng/mL) Start->Low_LLOQ High Sensitivity (Regulated Bioanalysis) High_Conc->Low_LLOQ No PPT Use Protein Precipitation (PPT) High_Conc->PPT Yes LLE Consider Liquid-Liquid Extraction (LLE) Low_LLOQ->LLE No, moderate sensitivity is OK SPE Use Solid-Phase Extraction (SPE) Low_LLOQ->SPE Yes MRM_Diagram cluster_MS Triple Quadrupole Mass Spectrometer IonSource Ion Source (LC Eluent) Q1 Q1 Precursor Ion Filter (m/z 482.2 for Rosuvastatin) IonSource->Q1 Q2 Q2 (Collision Cell) Fragmentation (CID with Argon) Q1->Q2 Q3 Q3 Product Ion Filter (m/z 258.2 for Rosuvastatin) Q2->Q3 Detector Detector Q3->Detector

A Comparative Guide to Validating Stability-Indicating HPLC Methods for Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method, with a specific focus on the unique challenges presented by amine hydrochloride active pharmaceutical ingredients (APIs). We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and regulatory compliance.

The Criticality of a Stability-Indicating Method for Amine Hydrochlorides

Amine hydrochlorides are a prevalent class of APIs, but their inherent basicity and polarity can pose significant analytical challenges. A stability-indicating method must be able to accurately quantify the parent drug and separate it from any degradation products that may form under various environmental stressors, ensuring that the analytical procedure is fit for its intended purpose.[1] The development and validation of such a method are not merely procedural; they are fundamental to guaranteeing the safety and efficacy of the final drug product.

The basic nature of the amine functional group makes these compounds susceptible to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the silica-based stationary phase.[2][3] Furthermore, their polarity can lead to poor retention on traditional C18 columns. This guide will compare and contrast different chromatographic approaches to overcome these challenges.

Strategic Approaches to HPLC Method Development for Amine Hydrochlorides

The selection of the HPLC column and mobile phase is a critical first step in developing a robust and reliable method. Here, we compare three common strategies for the analysis of amine hydrochlorides.

Reversed-Phase HPLC with pH Control

Reversed-phase HPLC (RP-HPLC) is the most common starting point.[4] For amine hydrochlorides, controlling the mobile phase pH is crucial. By adjusting the pH to be 2-3 units below the pKa of the amine, the compound will be in its protonated, more polar form, which can help to minimize secondary interactions with the stationary phase and improve peak shape.

Column Comparison: C18 vs. Phenyl-Hexyl

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale
Stationary Phase OctadecylsilanePhenyl-hexyl bonded silicaA C18 column provides general hydrophobic retention. A Phenyl-hexyl column offers alternative selectivity through π-π interactions with aromatic analytes, which can be beneficial for separating aromatic amines from their degradants.[5][6][7]
Example Mobile Phase 25 mM Potassium Phosphate (pH 3.0) / Acetonitrile (60:40 v/v)25 mM Potassium Phosphate (pH 3.0) / Acetonitrile (60:40 v/v)A low pH buffer is used to ensure the amine is protonated.
Expected Performance Good retention for moderately polar amines. May exhibit peak tailing for very basic compounds.Can provide enhanced resolution for aromatic amines and their degradants due to different retention mechanisms.[8]
Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar amine hydrochlorides that are poorly retained in RP-HPLC, HILIC is an excellent alternative.[9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.

Typical HILIC Conditions:

  • Stationary Phase: Bare silica, amino, or diol columns.[11][12]

  • Mobile Phase: Acetonitrile / 100 mM Ammonium Formate (pH 3.5) (90:10 v/v)

  • Mechanism: Partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

Ion-Pair Chromatography

Ion-pair chromatography is another technique to enhance the retention of polar, ionizable compounds like amine hydrochlorides on a reversed-phase column.[13][14] An ion-pairing reagent, typically an alkyl sulfonate, is added to the mobile phase to form a neutral ion-pair with the protonated amine, which is then retained by the non-polar stationary phase.[14][15]

Considerations for Ion-Pair Chromatography:

  • Ion-Pairing Reagent: Sodium 1-hexanesulfonate (5 mM)

  • Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) containing the ion-pairing reagent / Methanol (65:35 v/v)[15]

  • Drawbacks: Can lead to long column equilibration times and is often not compatible with mass spectrometry (MS) detection.[13]

The Cornerstone of Stability-Indicating Methods: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[16] These studies involve subjecting the drug substance to stress conditions that are more severe than those encountered during long-term stability testing.[17]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stressed_Samples Generate Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal Degradation (e.g., 80°C) Thermal->Stressed_Samples Photolytic Photolytic Degradation (ICH Q1B guidelines) Photolytic->Stressed_Samples API Amine Hydrochloride API API->Stressed_Samples HPLC_Analysis Analyze by HPLC-DAD/MS Stressed_Samples->HPLC_Analysis Evaluation Evaluate Peak Purity & Identify Degradants HPLC_Analysis->Evaluation

Caption: Workflow for Forced Degradation Studies.

Common Degradation Pathways for Amine Hydrochlorides

Stress ConditionPotential Degradation PathwaysCommon Degradation Products
Acid/Base Hydrolysis Cleavage of labile functional groups (e.g., esters, amides) if present in the molecule.Smaller amines, carboxylic acids.[18]
Oxidation Oxidation of the amine to form N-oxides or other related compounds. Cleavage of alkyl groups.N-oxides, de-alkylated amines, aldehydes.[19]
Thermal Depends on the overall stability of the molecule. Can lead to a variety of degradation products.Varies depending on the specific amine hydrochloride.
Photolytic Photochemical reactions can lead to a range of degradation products.Varies depending on the chromophores present in the molecule.

Validation of the Stability-Indicating HPLC Method

Once a suitable HPLC method has been developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1]

Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and any matrix components.Peak purity index > 0.995 for the parent drug peak in stressed samples. Baseline resolution (Rs > 2.0) between the parent drug and all degradation products.[16]
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.For assay: 80-120% of the test concentration. For impurities: from the reporting limit to 120% of the specification limit.[12]
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for the assay. For impurities, the acceptance criteria may be wider (e.g., 90.0% to 110.0%).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for the assay. Intermediate Precision (Inter-assay): RSD ≤ 2.0% for the assay. For impurities, RSD ≤ 5.0%.[17]
Limit of Quantitation (LOQ) The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision at the LOQ should be RSD ≤ 10%.[17]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within the acceptance criteria when parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) are varied.

Experimental Protocol: Determination of Accuracy by Recovery

  • Prepare a placebo (all formulation excipients without the API).

  • Spike the placebo with the amine hydrochloride API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using the validated HPLC method.

  • Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Troubleshooting Common Issues in the HPLC Analysis of Amine Hydrochlorides

Logical Flow for Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH 2-3 units below amine pKa? Start->Check_pH Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Check_Column Is a highly deactivated (end-capped) column being used? Check_pH->Check_Column Yes Adjust_pH->Start Change_Column Switch to a highly deactivated column Check_Column->Change_Column No Check_Overload Is the column overloaded? Check_Column->Check_Overload Yes Change_Column->Start Reduce_Conc Reduce sample concentration Check_Overload->Reduce_Conc Yes Consider_HILIC Consider alternative chromatography (e.g., HILIC, Ion-Pair) Check_Overload->Consider_HILIC No Reduce_Conc->Start Resolved Problem Resolved Consider_HILIC->Resolved

Caption: A logical approach to troubleshooting peak tailing for amine hydrochlorides.

Conclusion

The validation of a stability-indicating HPLC method for amine hydrochlorides requires a thorough understanding of the unique chemical properties of these compounds. By carefully selecting the appropriate chromatographic conditions, performing comprehensive forced degradation studies, and rigorously validating the method against established criteria, researchers can ensure the generation of accurate and reliable data that is essential for drug development and regulatory submission. This guide has provided a comparative overview of different approaches and practical insights to aid in the successful development and validation of these critical analytical methods.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • LCGC International. (n.d.). What You Need to Know About HILIC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central.
  • Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.
  • ResearchGate. (2025). High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers.
  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.
  • PubMed Central. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • ProPharma. (2024).
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • PubMed Central. (n.d.). An Interface for Sensitive Analysis of Monoamine Neurotransmitters by Ion-Pair Chromatography–ESI-MS with Continuous On-Line Elimination of Ion-Pair Reagents. PubMed Central.
  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Agilent. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent.
  • NIH. (2025).
  • Stability-Indicating Method Validation: Regulatory Considerations. (2025).
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • PubMed Central. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PubMed Central.
  • Chromatography Forum. (2007). Amines-Ion Pairing.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology.
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of....
  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Buchi.com. (n.d.).
  • Indian Journal of Research in Pharmacy and Biotechnology. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC.
  • Scribd. (n.d.). Degradation Studies of Amines - Carbon Dioxide. Scribd.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
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  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatiz
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The Fundamental Dichotomy: In Vitro vs. In Vivo Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Efficacy of Ethylene Inhibitors: In Vitro vs. In Vivo Methodologies

For researchers and professionals in drug development and agricultural science, understanding the efficacy of ethylene inhibitors is paramount. Ethylene, a simple gaseous phytohormone, is a master regulator of a vast array of physiological processes, from fruit ripening and senescence to stress responses.[1][2][3] The ability to precisely control ethylene perception or synthesis offers significant commercial and research applications.[2][4] However, the journey from a promising compound in a petri dish to a reliable agent in a whole organism is fraught with complexity. This guide provides a critical comparison of in vitro and in vivo methodologies used to assess the efficacy of ethylene inhibitors, explaining the causal links behind experimental choices and providing validated protocols for key assays.

The core challenge in evaluating any bioactive compound lies in translating cellular-level activity to whole-organism effects. In vitro ("in the glass") studies are performed in a controlled, artificial environment outside of a living organism, such as in a test tube or cell culture. In contrast, in vivo ("within the living") studies are conducted within a whole, living organism, be it a plant, animal, or human.[5]

While in vitro assays offer speed, cost-effectiveness, and the ability to isolate specific molecular interactions, they lack the systemic complexity of a living being. In vivo studies provide more clinically or agriculturally relevant data by incorporating factors like metabolism, transport, and interactions between different tissues, but are typically more time-consuming, expensive, and complex to interpret.[5] The results from in vivo studies are often considered more reliable and relevant for observing the overall effects of a compound on a living subject.[5]

Key Ethylene Inhibitors and Their Mechanisms

A meaningful comparison of efficacy testing requires an understanding of how the inhibitors work. Ethylene inhibitors generally fall into two categories: those that block ethylene biosynthesis and those that block ethylene signaling by interfering with its receptors.[2][4]

InhibitorClassMechanism of ActionPrimary Application
Aminoethoxyvinylglycine (AVG) Biosynthesis InhibitorInhibits ACC synthase, a key enzyme in the ethylene biosynthesis pathway, thus reducing ethylene production.[2][4]Pre-harvest fruit drop prevention, research.[6]
Silver Thiosulfate (STS) Action/Receptor InhibitorThe silver ion (Ag+) blocks the ethylene receptor, preventing ethylene from binding and initiating the signaling cascade.[7][8][9]Post-harvest floriculture, plant tissue culture.[8]
1-Methylcyclopropene (1-MCP) Action/Receptor InhibitorA gaseous inhibitor that binds irreversibly to ethylene receptors, competitively inhibiting ethylene action.[6][7][9]Post-harvest fruit and vegetable storage, floriculture.[2][6]

The distinct mechanisms of these inhibitors necessitate different assay designs to accurately capture their efficacy. For instance, an assay for AVG might measure the reduction in ethylene production, while an assay for 1-MCP or STS would focus on the suppression of ethylene-induced responses.

Caption: Ethylene biosynthesis and signaling pathways with inhibitor action sites.

Part 1: In Vitro Efficacy Assessment

In vitro studies on ethylene inhibitors are essential for initial screening, mechanism-of-action studies, and dose-response analyses. These assays are typically conducted using isolated enzymes, cell cultures, or tissue explants.[10]

Causality in Experimental Design

The primary goal of in vitro testing is to isolate a specific biological process from the complexities of the whole organism. For ethylene inhibitors, this often means focusing on either the direct inhibition of a biosynthetic enzyme or the ability to protect cultured cells or tissues from the effects of exogenous ethylene.

A common and powerful in vitro system is plant tissue culture. Explants (small pieces of plant tissue) are grown on a sterile nutrient medium in a sealed container. This setup is a double-edged sword: the sealed environment prevents contamination but also traps any ethylene produced by the stressed tissues, which can negatively impact growth and development, causing issues like leaf yellowing and necrosis.[10][11] This makes tissue culture an excellent self-validating system to test ethylene inhibitors. The addition of an effective inhibitor should mitigate these negative effects and promote healthier culture growth.[11][12]

Featured In Vitro Protocol: Apple Shoot Culture Rooting Assay

This protocol is adapted from methodologies designed to improve the rooting efficiency of apple shoot cultures, where endogenous ethylene can be inhibitory.[12] It provides a clear, quantifiable metric (root formation) to assess inhibitor efficacy.

InVitro_Workflow start Start: Select Healthy Apple Shoot Cultures prep Prepare Murashige & Skoog (MS) Rooting Medium start->prep groups Aliquot Medium into Culture Vessels and Create Treatment Groups prep->groups treat Supplement Groups: 1. Control (No Inhibitor) 2. AVG (e.g., 1-5 µM) 3. AgNO3 (e.g., 5-10 µM) 4. ACC (Positive Control for Inhibition, e.g., 10 µM) groups->treat explant Excise Shoots and Transfer to Respective Treatment Media treat->explant incubate Incubate Cultures under Controlled Light (16h photoperiod) and Temperature (24°C) for 4-6 Weeks explant->incubate data Data Collection: - Percentage of Shoots Rooting - Number of Roots per Shoot - Root Length - Callus Formation Score incubate->data end End: Analyze and Compare Inhibitor Efficacy data->end

Caption: Workflow for assessing ethylene inhibitor efficacy in vitro.

Step-by-Step Methodology:

  • Media Preparation: Prepare a standard Murashige and Skoog (MS) rooting medium containing auxin (e.g., indole-3-butyric acid, IBA) to induce rooting.

  • Treatment Groups: Divide the medium into separate flasks before autoclaving. Create the following treatment groups:

    • Control: Standard rooting medium.

    • Inhibitor Groups: Add filter-sterilized stock solutions of inhibitors like AVG or silver nitrate (AgNO₃) to the cooled medium to achieve the desired final concentrations.[12] Silver thiosulfate (STS) can also be used and is often more mobile and less light-sensitive in planta.[4]

    • Positive Control for Ethylene Effects: Add the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) to one group to confirm that ethylene is indeed inhibitory in this system.[12]

  • Explant Culture: Select healthy, uniform shoots from established in vitro apple cultures. Under sterile conditions, transfer one shoot into each vessel containing the prepared media.

  • Incubation: Seal the vessels and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for 4-6 weeks.

  • Data Collection: At the end of the incubation period, quantify the rooting response. Record the percentage of shoots that formed roots, the average number of roots per shoot, and the extent of basal callus formation for each treatment group.

  • Analysis: Compare the results from the inhibitor-treated groups to the control and ACC-treated groups. A successful inhibitor will show a significantly higher percentage of rooting and/or more roots per shoot compared to the control.[12]

Part 2: In Vivo Efficacy Assessment

In vivo testing is the definitive measure of an inhibitor's practical utility. It assesses the compound's performance within the complex physiological context of a whole plant, accounting for absorption, translocation, metabolism, and potential off-target effects.[4][5]

Causality in Experimental Design

The choice of an in vivo model is critical and must be directly relevant to the intended application. For post-harvest preservation, experiments on whole fruits or cut flowers are the gold standard.[13] For fundamental research on ethylene signaling, the Arabidopsis thaliana "triple response" assay is a universally accepted model.

The triple response is a classic example of a self-validating system. When etiolated (dark-grown) seedlings are exposed to ethylene, they exhibit a distinct phenotype: inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[4] This dramatic and easily measurable response is a direct consequence of ethylene signaling. Applying an effective ethylene inhibitor should cause the seedlings to revert to a phenotype resembling those grown without ethylene, even in its presence.

Featured In Vivo Protocol: The Arabidopsis Triple Response Assay

This protocol details the method for assessing the efficacy of both soluble and gaseous ethylene inhibitors using the Arabidopsis triple response.[4]

InVivo_Workflow start Start: Sterilize Arabidopsis Seeds (e.g., Col-0 ecotype) plate Plate Seeds on 1/2 MS Agar Medium in Square Petri Dishes start->plate treat Treatment Setup: - For Soluble Inhibitors (AVG, STS): Add to medium before pouring plates. - For Gaseous Inhibitors (1-MCP): Prepare for later application. plate->treat stratify Cold Stratify Plates at 4°C for 2-4 days in the dark treat->stratify germinate Expose to Light for 2-16h to Synchronize Germination stratify->germinate incubate Wrap plates in foil, place in airtight containers. Inject ethylene gas (e.g., 1-10 µL/L). For 1-MCP, release gas inside container. germinate->incubate grow Incubate in Complete Darkness at 22°C for 3-4 days incubate->grow data Data Collection: - Scan or photograph plates. - Measure hypocotyl length and - apical hook angle using software (e.g., ImageJ) grow->data end End: Analyze and Compare Inhibitor Efficacy data->end

Caption: Workflow for the Arabidopsis triple response in vivo assay.

Step-by-Step Methodology:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (wild-type, e.g., Col-0) and plate them on square Petri dishes containing half-strength MS medium with 0.8% agar.

  • Inhibitor Application:

    • For soluble inhibitors (e.g., AVG, STS): Incorporate them into the growth medium before pouring the plates.[4]

    • For gaseous inhibitors (e.g., 1-MCP): Plate seeds on standard medium. The inhibitor will be applied as a gas during incubation.

  • Stratification and Germination: Cold-treat the plates at 4°C for 2-4 days to synchronize germination. Then, expose the plates to light for several hours to trigger germination.

  • Incubation:

    • Wrap the plates in aluminum foil to ensure complete darkness.

    • Place the plates vertically in airtight containers.

    • Inject a known concentration of ethylene gas (e.g., 10 ppm) into the containers.

    • For 1-MCP treatments, place a small vial with the 1-MCP powder inside the container and inject a small amount of water or buffer to release the gas.[4]

    • Incubate at room temperature for 3-4 days.

  • Data Collection: After incubation, open the containers in a fume hood, unwrap the plates, and immediately photograph them. Use image analysis software (like ImageJ) to measure the length of the hypocotyls and the angle of the apical hook.

  • Analysis: Compare the measurements across treatments. In the presence of ethylene, control seedlings will be short and thick with a pronounced hook. Seedlings treated with an effective inhibitor will appear similar to seedlings grown without ethylene—tall and thin with an open hook.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to use in vitro data to predict in vivo success. However, the correlation is not always straightforward. A compound that shows high potency in an isolated enzyme assay may fail in a whole plant due to poor absorption, rapid metabolic degradation, or inability to reach the target tissue.

FeatureIn Vitro AssaysIn Vivo Assays
System Complexity Low (isolated molecules, cells, or tissues)High (whole organism)
Controllability High; easy to isolate variablesLow; complex systemic interactions
Relevance Mechanistic; good for screening and MOAPhysiological/Applied; better predictor of practical efficacy[5]
Throughput HighLow
Cost & Time Generally lowerGenerally higher
Key Question Answered "Can the inhibitor interact with its molecular target?""Does the inhibitor produce the desired physiological effect in a living system?"

For example, silver thiosulfate (STS) is highly effective in in vitro plant tissue culture and as a spray for cut flowers.[7][10] Its mobility and direct action on receptors allow it to perform well in both contexts. In contrast, a novel synthesized inhibitor might show excellent activity against purified ACC synthase (in vitro) but fail to prevent fruit ripening (in vivo) because it isn't absorbed through the fruit peel or is metabolized into an inactive form. Studies comparing different types of bioassays have shown that while good correlations can be found, variations are common, highlighting the importance of using both systems.[14]

Conclusion

Both in vitro and in vivo assays are indispensable tools in the evaluation of ethylene inhibitors. In vitro methods provide a rapid and controlled environment for initial screening and mechanistic studies, while in vivo methods offer the definitive test of practical efficacy in a complex biological system. A scientifically rigorous development pipeline leverages the strengths of both approaches: using high-throughput in vitro screening to identify promising candidates and then validating the most potent ones through carefully designed in vivo experiments that mimic real-world applications. By understanding the causality behind each experimental design and acknowledging the limitations of each system, researchers can more effectively translate molecular discoveries into valuable agricultural and horticultural solutions.

References

  • ZeClinics. (2022, March 16). Differences between in vitro, in vivo and in silico assays in preclinical research. Retrieved from [Link]

  • MDPI. (2022, November 24). Effects of Aminoethoxyvinylglycine (AVG) and 1-Methylcyclopropene (1-MCP) on the Pre-Harvest Drop Rate, Fruit Quality, and Stem-End Splitting in 'Gala' Apples. Retrieved from [Link]

  • SciELO. (n.d.). Ethylene, 1-methylcyclopropene and silver thiosulfate on the post-production of ornamental pepper. Retrieved from [Link]

  • American Floral Endowment. (2023, June 12). Keeping Flowers Fresh: New AFE-Funded Research Exploring Alternatives to Ethylene Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 29). Biological and postharvest interventions to manage the ethylene in fruit: a review. Retrieved from [Link]

  • ResearchGate. (2009). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Retrieved from [Link]

  • PubMed. (n.d.). Comparative Studies of in Vitro Transformation by Ethylene Oxide and Gamma-Radiation of C3H/10T1/2 Cells. Retrieved from [Link]

  • PubMed. (1998, January). Ethylene inhibitors enhance in vitro root formation from apple shoot cultures. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Ethylene Inhibitors on the Long-Term Maintenance of the Embryogenic Callus of Vitis vinifera L. Retrieved from [Link]

  • ResearchGate. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (n.d.). Acetal Prodrug Self-Assembly Based on Salicylaldehyde for Efficient Management of Plant Disease and Postharvest Preservation. Retrieved from [Link]

  • PubMed. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Retrieved from [Link]

  • Frontiers. (2017, September 4). Novel Protein-Protein Inhibitor Based Approach to Control Plant Ethylene Responses: Synthetic Peptides for Ripening Control. Retrieved from [Link]

  • ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]

  • MDPI. (n.d.). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. Retrieved from [Link]

  • Springer. (2019, September 20). The anti-ethylene growth regulator silver thiosulfate (STS) increases flower production and longevity in cassava (Manihot esculenta Crantz). Retrieved from [Link]

  • PubMed. (2026, January 8). In vitro, in vivo and in silico investigations of inhibitory effect of the aqueous extract of Nelumbo nucifera G. flower on ethylene glycol-induced urolithiasis in rats. Retrieved from [Link]

  • NIH. (n.d.). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of ethylene production in in vitro rose cultures. Retrieved from [Link]

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Decoding the Certificate of Analysis: A Comparative Guide for 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is the bedrock of reliable and reproducible results. The Certificate of Analysis (CofA) is a critical document that provides a detailed quality assessment of a chemical compound. This guide offers an in-depth comparison of key analytical parameters for 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride, a valuable building block in medicinal chemistry, and provides the experimental framework for its rigorous quality control.

The Critical Role of a Certificate of Analysis

A Certificate of Analysis is more than a mere specification sheet; it is a batch-specific testament to a product's quality and purity.[1] It empowers researchers to assess the suitability of a chemical for their specific application and to identify potential variables that could impact their experiments. When evaluating this compound from various suppliers, a thorough comparison of their CofAs is paramount.

Key Analytical Parameters: A Comparative Overview

The following table illustrates a hypothetical comparison of this compound from two different suppliers against a typical high-purity standard. This comparison highlights the parameters that a discerning scientist should scrutinize.

ParameterSupplier ASupplier BTypical High-Purity StandardSignificance of the Test
Appearance White to off-white solidWhite crystalline powderWhite, crystalline solidA visual inspection that can indicate the presence of impurities or degradation.
Purity by HPLC ≥97.0%≥95%≥98.0%Quantifies the percentage of the active compound, a critical indicator of quality.
Identity by ¹H NMR Conforms to structureConsistent with structureThe spectrum corresponds to the reference standardConfirms the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
Identity by Mass Spec. Conforms to structureConsistent with structureMass spectrum shows the expected molecular ion peakConfirms the molecular weight of the compound.
Water Content (Karl Fischer) ≤1.0%≤1.5%≤0.5%Excess water can affect reaction stoichiometry and stability.
Residual Solvents Meets USP <467> requirementsNot specifiedWithin ICH Q3C limitsEnsures that residual solvents from the synthesis process are below safety and efficacy thresholds.

Visualizing the Molecule and its Quality Control

To better understand the compound and the process of its quality verification, the following diagrams are provided.

cluster_molecule This compound N NH3+ C1 C C1->N C2 CH2 C1->C2 C3 CH2 C1->C3 C4 CH C1->C4 C2->C3 OH OH C4->OH Cl Cl-

Figure 1: Chemical Structure of this compound

G cluster_workflow Quality Control Workflow Sample Sample Receipt Visual Visual Inspection Sample->Visual NMR ¹H NMR Analysis Visual->NMR HPLC HPLC Purity Visual->HPLC MS Mass Spectrometry Visual->MS KF Karl Fischer (Water Content) Visual->KF GC_HS GC-HS (Residual Solvents) Visual->GC_HS Review Data Review & Approval NMR->Review HPLC->Review MS->Review KF->Review GC_HS->Review CofA Certificate of Analysis Generation Review->CofA

Figure 2: Typical Quality Control Workflow

Experimental Protocols for Key Analyses

Detailed and validated analytical methods are crucial for obtaining reliable data. Below are protocols for the key experiments typically performed to certify the quality of this compound.

Identification by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of the compound.

  • Methodology: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The proton NMR spectrum is acquired using a spectrometer (e.g., 400 MHz). Data is processed, and the chemical shifts, multiplicities, and integrations of the signals are compared with a reference standard or theoretical values.

  • Expected Result: The obtained spectrum should be consistent with the known structure of this compound. For instance, one would expect to see characteristic signals for the cyclopropyl protons, the ethyl chain protons, and the hydroxyl proton, with appropriate chemical shifts and coupling patterns.[2][3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of the compound and identify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly employed for polar compounds.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[4][5]

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection Wavelength: As the compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is often necessary.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

  • Methodology: A standard solution of known concentration and a sample solution are prepared and injected into the HPLC system. The peak area of the main component is used to calculate the purity, often expressed as a percentage area.

  • Acceptance Criteria: The purity should meet the pre-defined specification (e.g., ≥98.0%).

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is typically used, often coupled with an HPLC system (LC-MS).

  • Methodology: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 2-(1-Aminocyclopropyl)ethan-1-ol, the expected molecular ion in positive ion mode would correspond to the protonated molecule [M+H]⁺.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the free base plus a proton. This provides strong evidence for the identity of the compound.[6][7]

Conclusion: Making an Informed Decision

A comprehensive evaluation of the Certificate of Analysis is a cornerstone of good scientific practice. By understanding the significance of each analytical parameter and the underlying experimental methods, researchers can confidently select high-quality reagents like this compound. This diligence ensures the integrity of their research and contributes to the generation of reliable and reproducible data. When sourcing this or any other critical reagent, it is always advisable to request a detailed, batch-specific CofA and, if necessary, perform independent verification of key parameters.

References

  • Ark Pharma Scientific Limited. 2-((2-chloroethyl)amino)ethan-1-ol hydrochloride. [Link]

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  • Scribd. Amine Basic Practices Guideline PDF. [Link]

  • PubMed. Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. [Link]

  • Google Patents. High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Refining Online. AAmine BBasic PPractices GGuidelines The following is a compendium of basic operating guidelines for H2S/CO2 amine systems. It. [Link]

  • SHUNYUANSHENG BIO-PHARMTECH CO., LTD. Chinese factory supply (1-Aminocyclopropyl)methanol hydrochloride 115652-52-3 in stock with high standard. [Link]

  • NACE International. CONTROLLING CORROSION IN AMINE TREATING PLANTS. [Link]

  • PubChem. 2-((2-Aminophenyl)amino)ethan-1-ol. [Link]

  • ResearchGate. A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. [Link]

  • Houston Integrity Consultants. Amine Corrosion Control. [Link]

  • ResearchGate. RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • FooDB. Showing Compound 2-Aminoethanol (FDB000769). [Link]

  • MDPI. Non-Targeted Screening of Metabolites in Aqueous-Ethanol Extract from Spiraea hypericifolia (Rosaceae) Using LC-HRMS. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

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  • PubChem. 2-Cyclopropylethan-1-ol. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, safety-first framework for the proper handling and disposal of 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride (CAS: 753023-56-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that every protocol is a self-validating system for laboratory safety. The procedures outlined herein are grounded in established chemical safety principles and regulatory awareness, designed to empower your team to manage chemical waste with confidence and integrity.

Hazard Characterization: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This initial risk assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final waste stream designation. This compound is a research chemical with a defined, yet not exhaustive, hazard profile.

The Globally Harmonized System (GHS) classification for this compound provides the critical data points for our disposal plan.[1] A lack of extensive environmental fate and ecotoxicity data necessitates a conservative approach, treating the compound as potentially harmful to the environment until proven otherwise.

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritation.[1]Warning

Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1]Warning

Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[1]Warning

Implications for Handling and Disposal:

  • Irritant Nature: The primary hazards are irritation to the skin, eyes, and respiratory tract.[1] This dictates that all handling and disposal operations must be conducted in a manner that prevents direct contact and aerosolization. The use of appropriate PPE is non-negotiable.

  • Precautionary Principle: Due to the limited toxicological data, we must assume the compound could have other unlisted hazards. Therefore, releasing it into the environment is unacceptable.[1] All waste streams containing this chemical must be segregated as hazardous waste.

The Core Principle: Prohibit, Segregate, and Contain

The single most critical rule in the disposal of this and similar research chemicals is the absolute prohibition of sewer or general waste disposal .[2][3] This practice is not only a violation of environmental regulations, such as the EPA's ban on sewering hazardous waste pharmaceuticals, but it also poses a significant, unquantifiable risk to aquatic ecosystems and public health.[2][4]

Your laboratory's disposal plan must be built on a foundation of rigorous segregation and containment.

Operational Mandates:

  • Designated Hazardous Waste Container: All waste contaminated with this compound must be collected in a dedicated, properly labeled hazardous waste container.

  • Clear Labeling: The container must be labeled, at a minimum, with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant").

    • The accumulation start date.

  • Secure Storage: The waste container should be kept closed except when adding waste and stored in a designated satellite accumulation area that is secure and away from incompatible materials.[5]

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different waste streams containing this compound.

Protocol 3.1: Disposal of Unused or Expired Pure Compound (Solid)

This protocol applies to the original reagent bottle containing the pure, unused, or expired solid chemical.

  • Personnel Protection: Don appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[1] Conduct all operations within a certified chemical fume hood to mitigate inhalation risk.

  • Waste Designation: The entire container with its contents is to be disposed of as hazardous waste. Do not attempt to empty or rinse the container. The rationale here is to minimize handling and potential exposure.

  • Container Integrity Check: Ensure the container's cap is tightly sealed and the exterior is clean and free of contamination. If the exterior is contaminated, wipe it down with a damp cloth (using a 70/30 ethanol/water solution), and dispose of the wipe as hazardous solid waste.

  • Overpacking (If Necessary): If the original container is compromised (e.g., cracked), place the entire container into a larger, sealable, and compatible container (an "overpack"). Label the overpack identically.

  • Logistics and Transfer: Place the sealed and labeled container in your laboratory's designated satellite accumulation area for hazardous chemical waste. Follow your institution's Environmental Health & Safety (EHS) procedures for waste pickup.

Protocol 3.2: Disposal of Contaminated Labware and Debris (Solid Waste)

This protocol covers items such as weigh boats, pipette tips, contaminated gloves, and paper towels.

  • PPE: As per Protocol 3.1, full PPE is required.

  • Segregation at Point of Use: Immediately place any item that has come into direct contact with the solid compound into a designated hazardous waste container. This is typically a plastic bag or a lined solid waste drum specifically for "Contaminated Solid Chemical Waste."

  • Minimizing Aerosolization: Do not drop items from a height into the waste container. Place them gently to avoid generating dust.

  • Container Management: Keep the solid waste container sealed when not in use. Once full, securely seal the container, ensure it is properly labeled with all chemical constituents, and move it to the satellite accumulation area for EHS pickup.

Protocol 3.3: Disposal of Contaminated Solutions (Liquid Waste)

This protocol applies to any solutions, such as experimental reaction mixtures or instrument rinseates, containing the title compound.

  • PPE: In addition to the standard PPE, consider a face shield if there is a risk of splashing.

  • Waste Collection: Collect all contaminated liquids in a dedicated, compatible, and shatter-proof hazardous liquid waste container (typically a high-density polyethylene or glass bottle).

  • pH Considerations: Given that this is a hydrochloride salt, the resulting solutions may be acidic. Do not mix this waste with incompatible waste streams (e.g., cyanides, sulfides, or strong bases) that could cause a violent reaction or the release of toxic gas. It is best practice to maintain a dedicated waste container for this specific experimental waste stream.

  • Labeling and Storage: Securely cap the liquid waste container. Label it with the full chemical name and its estimated concentration. Store it in secondary containment (e.g., a chemical-resistant tray) within the satellite accumulation area.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making safe and compliant disposal decisions.

DisposalWorkflow cluster_start Initiation cluster_assessment Waste Characterization cluster_protocols Disposal Protocols cluster_containment Containment & Labeling cluster_end Final Disposition Start Waste Generated Containing 2-(1-Aminocyclopropyl)ethan-1-ol HCl WasteType Identify Waste Form Start->WasteType PureSolid Protocol 3.1: Unused/Expired Pure Solid WasteType->PureSolid  Pure Solid   ContaminatedSolid Protocol 3.2: Contaminated Labware/Debris WasteType->ContaminatedSolid  Contaminated Solid   ContaminatedLiquid Protocol 3.3: Contaminated Solutions WasteType->ContaminatedLiquid  Contaminated Liquid   Containment Place in Labeled Hazardous Waste Container (Solid or Liquid) PureSolid->Containment ContaminatedSolid->Containment ContaminatedLiquid->Containment Storage Store in Satellite Accumulation Area Containment->Storage Pickup Arrange Pickup by Licensed Waste Disposal (Institutional EHS) Storage->Pickup

Caption: Decision workflow for the disposal of 2-(1-Aminocyclopropyl)ethan-1-ol HCl.

Regulatory and Compliance Imperatives

While this guide provides a robust scientific framework, all disposal activities must ultimately comply with local, state, and federal regulations. In the United States, the primary regulatory driver is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[6]

Key Takeaways:

  • Institutional EHS is Your Partner: Your organization's Environmental Health & Safety department is the final authority on disposal procedures. They provide the specific containers, labels, and pickup schedules tailored to your site's permits and local regulations. Always consult your institution's Chemical Hygiene Plan.

  • Documentation is Crucial: Maintain accurate records of the waste you generate. This is not only a regulatory requirement but also a cornerstone of a strong safety culture.

  • Training: Ensure all personnel handling this chemical have received documented training on its hazards and the specific disposal procedures outlined in your laboratory's protocols and your institution's Chemical Hygiene Plan.[7]

By integrating this expert guidance into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure your work is conducted with the highest degree of environmental responsibility.

References

  • SAFETY DATA SHEET - TCI Chemicals . TCI EUROPE N.V. Link

  • This compound - AK Scientific, Inc. Safety Data Sheet . AK Scientific, Inc. Link

  • SAFETY DATA SHEET - Fisher Scientific (2-[(2-Aminoethyl)thio]ethan-1-ol) . Fisher Scientific. Link

  • (1S,2S)-trans-2-Aminocyclopentanol hydrochloride SDS . ChemicalBook. Link

  • 2-(2-Amino Ethylamino) Ethanol CAS No 111-41-1 MATERIAL SAFETY DATA SHEET . CDH Fine Chemical. Link

  • Exemption from the Requirement of a Tolerance: 1-Aminocyclopropane-1-carboxylic Acid (1-ACC) . Regulations.gov. Link

  • Material Safety Data Sheet - Cyclopropylamine . Fisher Scientific. Link

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  • 1-Cyclopropylethylamine hydrochloride | C5H12ClN . PubChem, National Center for Biotechnology Information. Link

  • 1910.119 - Process safety management of highly hazardous chemicals . Occupational Safety and Health Administration (OSHA). Link

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists (ASHP). Link

  • SAFETY DATA SHEET - cis-2-Aminocyclohexanol hydrochloride . Fisher Scientific. Link

  • Bis-2-Chloro Ethylamine Hydrochloride CAS No 821-48-7 MATERIAL SAFETY DATA SHEET . CDH Fine Chemical. Link

  • OSHA interpretation letter on Hazard Communication standard . Occupational Safety and Health Administration (OSHA). Link

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . US Environmental Protection Agency (EPA). Link

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  • APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards . National Aeronautics and Space Administration (NASA). Link

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A Senior Application Scientist's Guide to Handling 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 2-(1-Aminocyclopropyl)ethan-1-ol hydrochloride (CAS No. 753023-56-2). As a novel research chemical, its toxicological properties are not fully characterized, demanding a cautious and proactive approach to safety. This guide moves beyond mere compliance, embedding field-proven insights into a framework of rigorous scientific integrity to ensure your safety and the integrity of your research.

Core Hazard Profile and Risk Assessment

Understanding the specific risks associated with this compound is the foundation of safe laboratory practice. The primary hazards, as identified by the Globally Harmonized System (GHS), are irritant in nature, targeting the skin, eyes, and respiratory system.[1] Overexposure could lead to more severe health effects.[1] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Table 1: GHS Hazard Summary for this compound

Hazard Classification GHS Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation[1]
Serious Eye Irritation Category 2A H319: Causes serious eye irritation[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

The primary routes of occupational exposure are inhalation of the powder, direct skin contact, and eye contact.[1] The causality is clear: the chemical's properties can disrupt cellular integrity upon contact, leading to inflammation, redness, and pain.[1] The hydrochloride salt form may exist as a fine powder, increasing the risk of aerosolization and subsequent respiratory irritation.

Mandated Personal Protective Equipment (PPE) Protocol

Personal protective equipment is the final barrier between the researcher and the chemical hazard. Its effectiveness is contingent on proper selection and consistent use. The precautionary statement P280 explicitly requires the use of protective gloves, clothing, eye, and face protection when handling this compound.[1]

Primary Engineering Control: The Chemical Fume Hood Before any discussion of PPE, it is critical to establish that all handling of this compound, especially weighing and solution preparation, must be conducted within a certified chemical fume hood.[1] This is the most crucial step in minimizing respiratory exposure, aligning with OSHA's long-standing policy that engineering controls are the primary means of exposure reduction.[2]

Step-by-Step PPE Selection and Rationale:

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.

    • Recommended for this Compound : Due to its classification as a serious eye irritant (H319), chemical splash goggles are strongly recommended.[1] They provide a complete seal around the eyes, offering superior protection from splashes or airborne powder. A face shield should be worn over goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.

  • Hand Protection :

    • Glove Type : Standard nitrile laboratory gloves provide adequate splash protection. Always check for visible signs of degradation or punctures before use.

    • Technique : When handling this compound, it is prudent practice to double-glove. This allows for the clean removal of the outer glove if contamination is suspected, without exposing the skin. Always remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. After any handling procedure, wash hands thoroughly with soap and water.[1]

  • Body Protection :

    • Standard Use : A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.[3]

    • High-Risk Operations : When handling stock quantities or preparing concentrated solutions, a chemical-resistant apron worn over the lab coat is recommended to protect against spills.[4] Long pants and closed-toe shoes are mandatory at all times in the laboratory.[5][6]

  • Respiratory Protection :

    • Primary Control : As stated, a chemical fume hood is the primary method of respiratory protection.[1]

    • Emergency Use : In the event of a significant spill outside of a fume hood or a failure of ventilation, respiratory protection may be necessary. A NIOSH-approved respirator, such as an N95 for dust or a half-mask respirator with organic vapor cartridges, would be appropriate.[7] However, this should only be undertaken by trained emergency responders.

Integrated Workflow: From Receipt to Disposal

A self-validating safety protocol covers the entire lifecycle of the chemical within the laboratory. The following workflow is designed to minimize exposure points and ensure a consistent state of control.

G cluster_0 Receiving Step 1: Receiving & Inspection Storage Step 2: Secure Storage Receiving->Storage Intact Container Preparation Step 3: Pre-Use Preparation Storage->Preparation Log Chemical Handling Step 4: Active Handling (in Fume Hood) Preparation->Handling Decon Step 5: Post-Use Decontamination Handling->Decon Waste Step 6: Waste Segregation Decon->Waste Disposal Step 7: Final Disposal Waste->Disposal Await Pickup PPE Full PPE Required PPE->Handling FumeHood Fume Hood Required FumeHood->Handling Eyewash Eyewash/ Safety Shower Eyewash->Handling

Caption: Operational Workflow for Handling this compound.

Procedural Steps:

  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Employers must ensure that all incoming chemical labels are intact and are accompanied by a Safety Data Sheet (SDS).[2][8]

  • Secure Storage : Store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and store it in a locked cabinet or area with restricted access, as indicated by precautionary statement P405.[1] Separate from incompatible materials like strong oxidizing agents.

  • Pre-Use Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter.[9] Prepare all necessary equipment, including a designated waste container. Don your full PPE as described in Section 2.

  • Active Handling : Conduct all manipulations, including weighing and dissolution, inside the fume hood to contain any dust or vapors.[10]

  • Post-Use Decontamination : After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol, followed by water) and wipe dry. Carefully remove the outer pair of gloves, if double-gloving, and then the inner pair. Wash hands thoroughly.

  • Waste Segregation and Collection :

    • All solid waste (contaminated gloves, weigh paper, wipes) must be placed in a designated, sealed hazardous waste container.[11]

    • Liquid waste containing the compound must be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[12]

    • Containers must be leak-proof, closable, and have at least 5% of their volume as headspace to allow for thermal expansion.[11]

  • Final Disposal : All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[1][13] Maintain meticulous records of waste generation and disposal.[14]

Emergency Response Protocols

Rapid and correct response to an exposure is critical.

  • Skin Contact : Immediately remove any contaminated clothing.[1] Wash the affected skin thoroughly with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] If eye irritation persists, seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison control center or a doctor.[1]

  • Spill : For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety while advancing critical scientific and drug development work.

References

  • U.S. Food and Drug Administration. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • ChemSrc. (n.d.). (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • UC IPM. (2025, March 31). What Are You Wearing? Basic PPE for Pesticide Safety [Video]. YouTube. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • University of Nebraska-Lincoln Extension. (n.d.). Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]

  • University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Clemson University Cooperative Extension. (2022, August 22). Personal Protective Equipment (PPE) for Homeowner Pesticide Usage. Retrieved from [Link]

  • Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Sekureco. (2019, June 21). The protective equipment indicated for using phytosanitary products. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.